molecular formula C12H16N4OS2 B12374781 Myosin-IN-1

Myosin-IN-1

Cat. No.: B12374781
M. Wt: 296.4 g/mol
InChI Key: YHDHTDKZRCMSEQ-UHFFFAOYSA-N
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Description

Myosin-IN-1 is a useful research compound. Its molecular formula is C12H16N4OS2 and its molecular weight is 296.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H16N4OS2

Molecular Weight

296.4 g/mol

IUPAC Name

1-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-3-propan-2-ylthiourea

InChI

InChI=1S/C12H16N4OS2/c1-4-8-5-9-10(19-8)13-6-16(11(9)17)15-12(18)14-7(2)3/h5-7H,4H2,1-3H3,(H2,14,15,18)

InChI Key

YHDHTDKZRCMSEQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(S1)N=CN(C2=O)NC(=S)NC(C)C

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to Myosin-IN-1: A Novel Cardiac-Specific Myosin Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Myosin-IN-1, a novel, cardiac-specific myosin inhibitor identified through advanced artificial intelligence-based virtual screening. Designated as compound F10, this compound presents a promising therapeutic scaffold for conditions characterized by cardiac hypercontractility, such as hypertrophic cardiomyopathy. This document details the discovery, mechanism of action, and synthesis of this compound, along with detailed protocols for its biological characterization. Quantitative data are summarized for comparative analysis, and key signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of this potent and selective cardiac myosin modulator.

Discovery and Rationale

Mechanism of Action

This compound exerts its inhibitory effect by modulating the mechanochemical cycle of cardiac myosin. The fundamental mechanism of muscle contraction involves the cyclical interaction of myosin heads with actin filaments, powered by the hydrolysis of ATP.[3] Cardiac myosin exists in different conformational and energy states. A key regulatory state is the "super-relaxed state" (SRX), in which the myosin heads are in an inactive, energy-conserving conformation, reducing the number of heads available to interact with actin.[1]

This compound has been shown to stabilize this SRX state of the cardiac myosin motor domain.[1] By promoting this inactive conformation, this compound effectively reduces the number of actin-myosin cross-bridges formed during each cardiac cycle. This leads to a decrease in myocardial force production and a reduction in the calcium sensitivity of the myofilaments.[1] Ultimately, this translates to a negative inotropic effect, reducing the contractility of the heart muscle.[1] This targeted modulation of contractility makes this compound a promising candidate for treating conditions of cardiac hypercontractility.

The proposed signaling pathway for this compound's action on cardiac muscle contraction is illustrated in the diagram below.

Myosin_Inhibition_Pathway Signaling Pathway of this compound Action cluster_myosin_cycle Cardiac Myosin Cross-Bridge Cycle cluster_inhibition Inhibition by this compound cluster_outcome Physiological Outcome Actin_Filament Actin Filament Myosin_Head_SRX Myosin Head (Super-Relaxed State) Myosin_Head_Active Myosin Head (Active State) Myosin_Head_SRX->Myosin_Head_Active Activation Cross_Bridge Actin-Myosin Cross-Bridge Myosin_Head_Active->Cross_Bridge Binds to Actin Reduced_Cross_Bridges Reduced Number of Actin-Myosin Cross-Bridges Power_Stroke Power Stroke (Contraction) Cross_Bridge->Power_Stroke Pi Release Power_Stroke->Myosin_Head_Active ADP Release, ATP Binding ATP_Hydrolysis ATP Hydrolysis ATP_Hydrolysis->Myosin_Head_Active Energy Input Myosin_IN_1 This compound (F10) Stabilization Stabilizes SRX State Myosin_IN_1->Stabilization Stabilization->Myosin_Head_SRX Increases Population Reduced_Force Decreased Myocardial Force Production Reduced_Cross_Bridges->Reduced_Force Reduced_Contractility Negative Inotropic Effect (Reduced Contractility) Reduced_Force->Reduced_Contractility

Proposed signaling pathway of this compound action.

Chemical Synthesis

The detailed chemical synthesis of this compound (F10) has not been publicly disclosed in the primary literature. However, based on its chemical structure, which contains a pyrimidine core, a representative synthesis for a pyrimidine-based kinase inhibitor is provided below. This multi-step synthesis illustrates a common strategy for the construction of such heterocyclic compounds.

Representative Synthesis of a Pyrimidine-Based Inhibitor

The synthesis of pyrimidine-based inhibitors often involves the construction of the core pyrimidine ring followed by functionalization. A common route is the reaction of a β-ketoester with a guanidine derivative.

  • Step 1: Synthesis of the Pyrimidine Core: A substituted β-ketoester is reacted with a guanidine derivative in the presence of a base, such as sodium ethoxide, in a suitable solvent like ethanol. This condensation reaction forms the pyrimidine ring.

  • Step 2: Halogenation: The pyrimidine core is then halogenated, typically at the 4- and 6-positions, using a reagent like phosphorus oxychloride (POCl₃). This step introduces reactive sites for subsequent nucleophilic aromatic substitution reactions.

  • Step 3: Nucleophilic Aromatic Substitution: The di-halogenated pyrimidine is then reacted sequentially with different amines. The first amine is typically introduced at the more reactive 4-position, followed by the introduction of a second amine at the 6-position under more forcing conditions. These reactions are often carried out in the presence of a base, such as triethylamine or diisopropylethylamine, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Step 4: Final Modification and Purification: Further modifications to the side chains may be performed, followed by purification of the final compound, typically by column chromatography on silica gel and/or recrystallization.

Quantitative Data

The biological activity of this compound has been quantified in several key assays. The following tables summarize the available quantitative data for easy comparison.

Table 1: In Vitro Biochemical Activity of this compound (F10)

ParameterValueMyosin IsoformAssay ConditionsReference
IC₅₀ 21 µmol L⁻¹Bovine β-cardiac myosin S1Acto-myosin S1 ATPase activity[1]
Effect on ATPase Activity ~44% inhibition at 10 µmol L⁻¹Bovine cardiac myosinATPase activity assay[1]
Effect on SRX State Increases amplitude of slow SRX phase from ~23% to ~63%Full-length bovine β-cardiac myosinSingle ATP turnover assay[1]

Table 2: Effects of this compound (F10) on Myocardial Function

ParameterEffectPreparationAssay ConditionsReference
Myofibril ATPase Activity ~25% reduction at 20 µmol L⁻¹Ca²⁺-activated cardiac myofibrilsATPase activity assay[1]
Isometric Force Significant reductionDemembranated rat ventricular trabeculaepCa 4.5[1]
Ca²⁺ Sensitivity (pCa₅₀) Significant reductionDemembranated rat ventricular trabeculaeForce-pCa relation[1]
Left Ventricular Pressure ReductionIsolated Langendorff-perfused rat heartsNegative inotropic effect[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

Myosin ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by myosin, which is a direct measure of its enzymatic activity. The assay can be performed with purified myosin or in more complex systems like myofibrils.

Materials:

  • Purified cardiac myosin S1 fragment

  • F-actin

  • Assay Buffer (e.g., 15 mM HEPES pH 7.5, 1 mM MgCl₂, 0.1 mM EGTA, 50 mM KCl)

  • ATP stock solution

  • This compound (F10) stock solution in DMSO

  • Malachite green reagent for phosphate detection (or a coupled spectrophotometric assay)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, F-actin, and varying concentrations of this compound (or DMSO for control).

  • Pre-incubate the mixture at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the cardiac myosin S1 fragment.

  • At specific time points, take aliquots of the reaction mixture and stop the reaction by adding a quenching solution (e.g., acid).

  • Quantify the amount of inorganic phosphate (Pi) released using the malachite green assay or by continuously monitoring ADP production in a coupled assay.

  • Calculate the ATPase activity (rate of Pi or ADP production) for each concentration of this compound.

  • Plot the ATPase activity as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

The workflow for a typical Myosin ATPase activity assay is depicted below.

ATPase_Assay_Workflow Myosin ATPase Activity Assay Workflow Prepare_Mixture 1. Prepare Reaction Mixture (Buffer, F-actin, this compound) Pre_Incubate 2. Pre-incubate at 37°C Prepare_Mixture->Pre_Incubate Initiate_Reaction 3. Initiate with Myosin S1 Pre_Incubate->Initiate_Reaction Time_Points 4. Take Aliquots at Time Points Initiate_Reaction->Time_Points Quench_Reaction 5. Quench Reaction Time_Points->Quench_Reaction Quantify_Phosphate 6. Quantify Inorganic Phosphate (Pi) Quench_Reaction->Quantify_Phosphate Calculate_Activity 7. Calculate ATPase Activity Quantify_Phosphate->Calculate_Activity Determine_IC50 8. Determine IC50 Calculate_Activity->Determine_IC50 Langendorff_Workflow Langendorff-Perfused Heart Experiment Workflow Anesthetize_Rat 1. Anesthetize Rat Excise_Heart 2. Excise Heart Anesthetize_Rat->Excise_Heart Cannulate_Aorta 3. Cannulate Aorta Excise_Heart->Cannulate_Aorta Mount_Apparatus 4. Mount on Langendorff Apparatus Cannulate_Aorta->Mount_Apparatus Initiate_Perfusion 5. Initiate Retrograde Perfusion Mount_Apparatus->Initiate_Perfusion Insert_Balloon 6. Insert LV Balloon Initiate_Perfusion->Insert_Balloon Stabilize_Record_Baseline 7. Stabilize and Record Baseline Insert_Balloon->Stabilize_Record_Baseline Administer_Inhibitor 8. Administer this compound Stabilize_Record_Baseline->Administer_Inhibitor Record_Effects 9. Record Hemodynamic Effects Administer_Inhibitor->Record_Effects Data_Analysis 10. Data Analysis Record_Effects->Data_Analysis

References

An In-Depth Technical Guide to Myosin-IN-1: A Specific Cardiac Myosin Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myosin-IN-1, also identified as compound F10, is a potent and specific allosteric inhibitor of cardiac myosin. By stabilizing the closed, or "OFF," state of the cardiac myosin motor domain, this compound effectively reduces myocardial force production and calcium sensitivity. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, making it a valuable resource for researchers in cardiovascular drug discovery and related fields. Detailed experimental protocols and a visualization of its mechanism of action within the cardiac muscle contraction signaling pathway are also presented to facilitate further investigation and application of this compound.

Chemical Structure and Properties

This compound is a small molecule inhibitor with the chemical name N-(3-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-4-methylphenyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carboxamide. Its chemical structure is depicted below:

this compound Chemical Structure

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 849011-39-8[1][2]
Molecular Formula C29H29F3N4O3[3]
Molecular Weight 554.56 g/mol [3]
IUPAC Name N-(3-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-4-methylphenyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carboxamide[3]
Appearance SolidN/A
Solubility Soluble in DMSON/A
logP 4.93[3]
Ligand Efficiency (LE) 0.31[3]

Note: N/A indicates that the data was not available in the searched sources.

Biological Activity and Mechanism of Action

This compound is a specific inhibitor of cardiac myosin (both MYH7 and MYH6 isoforms) and functions as a negative inotropic agent.[1][2] Its primary mechanism of action involves the allosteric inhibition of the actomyosin ATPase activity.[2]

This compound stabilizes the super-relaxed state (SRX) or the structural "OFF" state of the cardiac myosin motor domain.[1][2] In this conformation, the myosin head is sequestered and unable to interact with actin, leading to a reduction in the number of force-producing cross-bridges. This stabilization of the inhibited state slows down nucleotide release from the myosin, thereby reducing the overall rate of ATP hydrolysis and consequently diminishing myocardial force production and calcium sensitivity.[2]

Table 2: In Vitro Biological Activity of this compound

ParameterValueSpecies/SystemReference
IC50 (Actomyosin ATPase activity) 23 µMBovine β-cardiac myosin S1[2]
Effect on Myofibril ATPase Activity ~25% reduction at 20 µMFully Ca2+-activated cardiac myofibrils[2]
Selectivity No effect on fast skeletal muscle myofibril ATPaseN/A[2]

The inhibitory effect of this compound is specific to cardiac myosin, as it shows no significant activity against myofibrils isolated from fast skeletal muscle.[2] This selectivity makes it a valuable tool for studying the specific roles of cardiac myosin in health and disease.

Signaling Pathway

The following diagram illustrates the mechanism of cardiac muscle contraction and the inhibitory action of this compound.

Myosin_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_sarcolemma Sarcolemma / T-tubule cluster_sarcoplasm Sarcoplasm cluster_SR Sarcoplasmic Reticulum (SR) cluster_sarcomere Sarcomere Action_Potential Action Potential Propagates L_type_Ca_Channel L-type Ca2+ Channel Ca_ion_in Ca2+ L_type_Ca_Channel->Ca_ion_in Ca2+ Influx RyR Ryanodine Receptor (RyR) Ca_ion_release Ca2+ RyR->Ca_ion_release Ca2+ Release Ca_Store Ca2+ Store Ca_ion_in->RyR Triggers Troponin_C Troponin C Ca_ion_release->Troponin_C Binds to Actin Actin Filament Troponin_C->Actin Exposes Myosin Binding Sites Cross_Bridge Cross-Bridge Formation Myosin_Head_OFF Myosin Head (OFF State) Myosin_Head_ON Myosin Head (ON State) Myosin_Head_OFF->Myosin_Head_ON Activation Myosin_Head_ON->Myosin_Head_OFF Inhibition Myosin_Head_ON->Cross_Bridge Binds to Actin Power_Stroke Power Stroke (Contraction) Cross_Bridge->Power_Stroke Myosin_IN_1 This compound Myosin_IN_1->Myosin_Head_OFF Stabilizes

Mechanism of this compound Inhibition of Cardiac Contraction

Experimental Protocols

Actomyosin ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by myosin in the presence of actin, which is a direct measure of the motor's enzymatic activity.

Principle: The release of inorganic phosphate (Pi) from ATP hydrolysis is quantified. A common method is the NADH-coupled enzymatic assay.

Materials:

  • Bovine cardiac myosin S1 fragment

  • F-actin

  • This compound (dissolved in DMSO)

  • Assay Buffer (e.g., 25 mM imidazole pH 7.5, 25 mM KCl, 4 mM MgCl2, 1 mM EGTA, 1 mM DTT)

  • NADH

  • Phosphoenolpyruvate (PEP)

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • ATP

Procedure:

  • Prepare a reaction mixture containing assay buffer, NADH, PEP, PK, and LDH.

  • Add a defined concentration of F-actin and myosin S1 to the reaction mixture.

  • Add varying concentrations of this compound (or DMSO as a vehicle control).

  • Initiate the reaction by adding a saturating concentration of ATP.

  • Monitor the decrease in NADH absorbance at 340 nm over time using a spectrophotometer. The rate of NADH oxidation is directly proportional to the rate of ATP hydrolysis.

  • Calculate the ATPase activity and plot against the concentration of this compound to determine the IC50 value.

Myofibril ATPase Activity Assay

This assay assesses the effect of the inhibitor on the ATPase activity within a more complex and physiologically relevant system.

Materials:

  • Isolated cardiac and skeletal muscle myofibrils

  • This compound (dissolved in DMSO)

  • Assay Buffer with varying Ca2+ concentrations (to control activation)

  • Reagents for Pi detection (e.g., malachite green-based assay)

Procedure:

  • Isolate myofibrils from cardiac and skeletal muscle tissue.

  • Incubate the myofibrils with varying concentrations of this compound (or DMSO control) in the assay buffer.

  • Initiate the reaction by adding ATP.

  • Stop the reaction at a specific time point by adding a quenching solution (e.g., perchloric acid).

  • Measure the amount of released Pi using a colorimetric method, such as the malachite green assay.

  • Compare the ATPase activity in the presence and absence of the inhibitor to determine its effect on myofibril contractility.

In Vitro Motility Assay

This single-molecule technique visualizes the movement of actin filaments propelled by myosin motors.

Materials:

  • Glass coverslips coated with myosin

  • Fluorescently labeled F-actin

  • This compound (dissolved in DMSO)

  • Motility Buffer (containing ATP and an oxygen scavenging system)

  • Total Internal Reflection Fluorescence (TIRF) microscope

Procedure:

  • Prepare a flow cell with myosin motors adhered to the surface.

  • Introduce fluorescently labeled F-actin filaments into the flow cell.

  • Add the motility buffer containing ATP and varying concentrations of this compound.

  • Observe and record the movement of the actin filaments using a TIRF microscope.

  • Analyze the velocity of filament movement to determine the inhibitory effect of this compound.

Synthesis

A detailed, publicly available synthesis protocol for this compound (F10) was not found in the searched literature. The synthesis of such complex small molecules is often proprietary. However, the IUPAC name provides the necessary information for a skilled medicinal chemist to devise a potential synthetic route. The synthesis would likely involve the coupling of a substituted dihydropyridinone core with a piperazine-containing side chain via an amide bond formation.

Conclusion

This compound (F10) is a valuable research tool for the specific inhibition of cardiac myosin. Its ability to allosterically stabilize the inhibited state of the myosin motor provides a powerful means to dissect the role of cardiac myosin in muscle contractility and to explore potential therapeutic strategies for cardiovascular diseases characterized by hypercontractility, such as hypertrophic cardiomyopathy. The data and protocols presented in this guide offer a solid foundation for researchers to incorporate this compound into their studies.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Myosin-IN-1 Binding Site on the Myosin Motor Domain

This technical guide provides a comprehensive overview of the binding interaction between the small molecule inhibitor this compound and the myosin motor domain. It is intended for an audience with a strong background in biochemistry, molecular biology, and pharmacology. This document details the mechanism of action, summarizes key quantitative data, and provides in-depth experimental protocols for studying such interactions.

Introduction to Myosin and the Rationale for Inhibition

Myosin is a superfamily of motor proteins crucial for a wide array of cellular processes, most notably muscle contraction.[1] These ATP-dependent motors convert chemical energy from ATP hydrolysis into mechanical force by moving along actin filaments.[2] The core of this function resides in the myosin motor domain (also known as the head domain), which contains the actin-binding interface and the nucleotide-binding pocket.[3]

In cardiac muscle, the activity of β-cardiac myosin is the primary determinant of systolic function. Hyperactivity of this motor protein can lead to hypertrophic cardiomyopathy, while reduced activity is associated with dilated cardiomyopathy. Consequently, the development of small molecule inhibitors that can modulate the activity of cardiac myosin is a promising therapeutic strategy for various heart conditions. This compound is one such inhibitor that specifically targets cardiac myosin.[4]

Mechanism of Action of this compound

This compound functions as a negative inotropic agent by directly interacting with the cardiac myosin motor domain. Its primary mechanism involves the stabilization of a "closed" or "super-relaxed" state (SRX) of the myosin head.[4] In this conformation, the myosin head is sequestered and has a significantly reduced ATPase rate, preventing it from binding to actin and participating in the force-producing cross-bridge cycle.[5] By stabilizing this inhibited state, this compound effectively reduces the number of myosin heads available for contraction, leading to a decrease in myocardial force production and a reduction in calcium sensitivity in vitro.[4]

The this compound Binding Site

The precise binding site of this compound is located in an allosteric pocket on the myosin motor domain. This pocket is distinct from the ATP and actin binding sites. Structural studies of other myosin inhibitors, such as blebbistatin and PCIP, have revealed the existence of such druggable allosteric pockets within the motor domain.[6] For instance, PCIP binds to a pocket near the actin-binding residues at the tip of the 50-kDa cleft.[6] Similarly, this compound is believed to bind to a cryptic pocket that is more accessible in the closed or post-rigor state of myosin. Binding of the inhibitor to this site locks the myosin in this low-activity conformation, preventing the conformational changes required for ATP hydrolysis and subsequent force production.

The following diagram illustrates the effect of this compound on the myosin ATPase cycle.

Myosin_ATPase_Cycle_Inhibition cluster_cycle Myosin ATPase Cycle cluster_inhibition Inhibition Pathway M_ATP Myosin-ATP (Actin Dissociated) M_ADP_Pi Myosin-ADP-Pi (Pre-powerstroke) M_ATP->M_ADP_Pi ATP Hydrolysis AM_ADP_Pi Acto-Myosin-ADP-Pi M_ADP_Pi->AM_ADP_Pi Actin Binding Inhibited_Complex This compound-Myosin-ADP-Pi (Closed/SRX State) M_ADP_Pi->Inhibited_Complex AM_ADP Acto-Myosin-ADP (Post-powerstroke) AM_ADP_Pi->AM_ADP Pi Release (Powerstroke) AM Acto-Myosin (Rigor) AM_ADP->AM ADP Release AM->M_ATP ATP Binding Myosin_IN_1 This compound Myosin_IN_1->Inhibited_Complex Binds to Allosteric Site Inhibited_Complex->M_ADP_Pi Dissociation

This compound stabilizes an inhibited state, preventing powerstroke.

Quantitative Data

The following table summarizes key quantitative parameters for this compound and other relevant myosin inhibitors. This data is essential for comparing the potency and selectivity of these compounds.

CompoundMyosin IsoformAssay TypeParameterValueReference
This compound Cardiac MyosinFunctionalNegative InotropyDemonstrated in vitro[4]
BlebbistatinNonmuscle Myosin IIA/IIBATPase ActivityIC500.5 - 5 µM[6]
BTSSkeletal Myosin IIATPase ActivityIC50~5 µM[6]
PCIPMyosin 1c/1bATPase ActivityIC501 - 5 µM[6]
MyoVin-1Myosin VATPase ActivityIC50~6 µM[6]
Myosin V-IN-1Myosin VBinding AffinityKi6 µM[7]

Experimental Protocols

The characterization of myosin inhibitors like this compound relies on a suite of biochemical, biophysical, and structural biology techniques. The workflow for identifying and characterizing the binding site is depicted below.

Experimental_Workflow cluster_discovery Inhibitor Discovery & Initial Characterization cluster_binding Binding Characterization cluster_structural Binding Site Identification cluster_validation Validation HTS High-Throughput Screen Hit_ID Hit Identification (this compound) HTS->Hit_ID ATPase Actin-Activated ATPase Assay (IC50 Determination) Hit_ID->ATPase SPR Surface Plasmon Resonance (SPR) (Kinetics: kon, koff, KD) ATPase->SPR Kinetics Transient Kinetic Studies (Stopped-Flow) SPR->Kinetics XRay X-ray Crystallography Kinetics->XRay MassSpec Mass Spectrometry (for covalent inhibitors) Kinetics->MassSpec Mutagenesis Site-Directed Mutagenesis XRay->Mutagenesis MassSpec->Mutagenesis Validation_Assays Functional & Binding Assays of Mutants Mutagenesis->Validation_Assays

Workflow for myosin inhibitor binding site characterization.
Actin-Activated ATPase Assay

This assay measures the rate of ATP hydrolysis by myosin in the presence of actin, which is a direct measure of the motor's enzymatic activity. Inhibition of this activity is a primary indicator of a compound's effect.

Principle: The release of inorganic phosphate (Pi) from ATP hydrolysis is quantified. A common method is the NADH-coupled assay, where the regeneration of ATP from ADP and phosphoenolpyruvate is coupled to the oxidation of NADH, which can be monitored spectrophotometrically.[8]

Materials:

  • Purified myosin motor domain (e.g., β-cardiac myosin S1 fragment)

  • Actin filaments

  • Assay Buffer: 50 mM KCl, 2 mM MgCl2, 20 mM MOPS pH 7.0, 1 mM DTT[9]

  • ATP regeneration system: pyruvate kinase, lactate dehydrogenase, phosphoenolpyruvate

  • NADH

  • ATP

  • This compound or other test compounds dissolved in DMSO

Procedure:

  • Prepare a reaction mixture in a microplate well or cuvette containing assay buffer, actin, the ATP regeneration system, and NADH.

  • Add the myosin protein to the mixture and incubate to establish a baseline.

  • Add the test compound (this compound) at various concentrations. Include a DMSO-only control.

  • Initiate the reaction by adding a saturating concentration of ATP.

  • Monitor the decrease in NADH absorbance at 340 nm over time using a spectrophotometer. The rate of absorbance change is proportional to the ATPase activity.[9]

  • Plot the ATPase rate as a function of inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[8]

X-ray Crystallography

This is the gold-standard method for determining the high-resolution three-dimensional structure of the protein-inhibitor complex, directly visualizing the binding site.

Principle: A high-quality crystal of the protein-inhibitor complex is grown and diffracted with X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure can be built and refined.[10]

Procedure:

  • Protein Expression and Purification: Express and purify a high-yield, stable fragment of the myosin motor domain.

  • Complex Formation: Incubate the purified myosin with a molar excess of this compound to ensure saturation of the binding site.

  • Crystallization: Screen a wide range of crystallization conditions (e.g., pH, precipitant concentration, temperature) to obtain well-ordered crystals of the myosin-inhibitor complex.[11]

  • Data Collection: Mount a crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source. Collect the diffraction data as the crystal is rotated.[10]

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem using molecular replacement with a known myosin structure. Build the atomic model into the electron density map and refine it to obtain the final structure.[12] The inhibitor molecule should be clearly visible in the electron density, revealing its precise binding mode.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the real-time kinetics of binding and dissociation between a ligand and an analyte.

Principle: One binding partner (the ligand, e.g., myosin) is immobilized on a sensor chip. The other partner (the analyte, e.g., this compound) is flowed over the surface. Binding causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).[13]

Procedure:

  • Ligand Immobilization: Covalently immobilize the purified myosin motor domain onto a suitable sensor chip (e.g., a CM5 chip) via amine coupling.[14]

  • Analyte Injection: Prepare a series of dilutions of this compound in running buffer. Inject each concentration over the sensor surface for a defined period (association phase), followed by a flow of running buffer alone (dissociation phase).[13]

  • Data Acquisition: Record the sensorgram (RU vs. time) for each concentration.

  • Data Analysis: Fit the association and dissociation curves globally to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).[15]

Mass Spectrometry for Covalent Inhibitors

While this compound is not described as a covalent inhibitor, this technique is crucial in drug discovery for characterizing inhibitors that form a covalent bond with their target.

Principle: The mass of the protein is measured with high accuracy. An increase in mass corresponding to the molecular weight of the inhibitor indicates covalent adduct formation. Fragmentation of the protein (bottom-up proteomics) can then identify the specific amino acid residue that has been modified.[16]

Procedure:

  • Intact Protein Analysis:

    • Incubate the myosin protein with the covalent inhibitor.

    • Analyze the mixture using Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Compare the mass spectrum of the treated protein with an untreated control. A mass shift equal to the inhibitor's mass confirms covalent binding.[17]

  • Peptide Mapping (Bottom-up Analysis):

    • After incubation with the inhibitor, denature, reduce, and alkylate the protein.

    • Digest the protein into smaller peptides using a protease like trypsin.

    • Analyze the peptide mixture by LC-tandem MS (MS/MS).[18]

    • Search the MS/MS data against the protein sequence to identify peptides. A peptide with a mass modification corresponding to the inhibitor will pinpoint the site of covalent attachment. The fragmentation pattern in the MS/MS spectrum can often identify the exact modified amino acid.[16]

Conclusion

This compound represents a targeted approach to modulating cardiac contractility by stabilizing an inhibited state of the myosin motor. Understanding its precise binding site and mechanism of action through the experimental protocols detailed in this guide is fundamental for the development of next-generation myosin inhibitors. The combination of kinetic, biophysical, and structural data provides a comprehensive picture of the inhibitor-target interaction, paving the way for the rational design of novel therapeutics for cardiovascular diseases.

References

Unraveling the Inhibition of Myosin ATPase Activity: A Technical Guide on Myosin-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Note to the Reader: The compound "Myosin-IN-1" is not found in the currently available scientific literature. Therefore, this technical guide will utilize Blebbistatin , a well-characterized and widely studied inhibitor of non-muscle myosin II, as a representative example to explore the effects of a small molecule inhibitor on myosin ATPase activity. The principles, experimental designs, and data presentation formats discussed herein are broadly applicable to the study of other myosin inhibitors.

Introduction to Non-Muscle Myosin II and Its Inhibition

Non-muscle myosin II (NMII) is a crucial motor protein in eukaryotic cells, playing a pivotal role in a variety of cellular processes including cell division, migration, adhesion, and morphology.[1][2] NMII functions by converting the chemical energy from ATP hydrolysis into mechanical force, which drives the contraction of actin filaments.[3] The core of this function lies in the ATPase activity of the myosin head domain.[4][5] Given its central role in cell motility, NMII has emerged as a significant target for therapeutic intervention in diseases characterized by abnormal cell proliferation and migration, such as cancer and fibrosis. Small molecule inhibitors that modulate the ATPase activity of NMII are therefore of considerable interest in drug development.

Blebbistatin is a selective, cell-permeable inhibitor of non-muscle myosin IIA and IIB. It is known to bind to a specific allosteric pocket on the myosin head, trapping it in a state with low affinity for actin and inhibiting the release of phosphate, thereby stalling the ATPase cycle.

Mechanism of Action of Blebbistatin on Myosin ATPase

The myosin ATPase cycle is a coordinated series of conformational changes in the myosin head, coupled to the binding and hydrolysis of ATP and interaction with actin. Blebbistatin exerts its inhibitory effect by interfering with this cycle.

The generally accepted mechanism of action for Blebbistatin is as follows:

  • Binding to the Myosin-ADP-Pi Complex: Blebbistatin binds to a hydrophobic pocket at the apex of the major cleft in the myosin motor domain. This binding occurs when myosin is in the post-hydrolysis (ADP and inorganic phosphate, Pi, bound) state, before the force-producing power stroke.

  • Inhibition of Phosphate Release: The binding of Blebbistatin stabilizes the myosin-ADP-Pi complex and blocks the conformational changes required for the release of Pi. The release of phosphate is the key step that triggers the power stroke and strong binding to actin.

  • Low Actin Affinity State: By preventing phosphate release, Blebbistatin effectively traps myosin in a state that has a low affinity for actin. This prevents the formation of the strong actin-myosin cross-bridges necessary for force generation and filament sliding.

  • Uncoupling of ATPase Activity from Motility: While the hydrolysis of ATP to ADP and Pi can still occur, the subsequent steps of the mechanochemical cycle are blocked. This leads to an uncoupling of the ATPase activity from productive mechanical work.

Below is a diagram illustrating the myosin ATPase cycle and the point of inhibition by Blebbistatin.

Myosin_ATPase_Cycle_Inhibition cluster_cycle Myosin ATPase Cycle cluster_inhibitor Blebbistatin Inhibition Myosin Myosin Myosin_ATP Myosin_ATP Myosin->Myosin_ATP ATP Binding Myosin_ADP_Pi Myosin_ADP_Pi Myosin_ATP->Myosin_ADP_Pi ATP Hydrolysis Acto_Myosin_ADP_Pi Acto_Myosin_ADP_Pi Myosin_ADP_Pi->Acto_Myosin_ADP_Pi Actin Binding Acto_Myosin_ADP Acto_Myosin_ADP Acto_Myosin_ADP_Pi->Acto_Myosin_ADP Pi Release (Power Stroke) Acto_Myosin Acto_Myosin Acto_Myosin_ADP->Acto_Myosin ADP Release Acto_Myosin->Myosin ATP Binding (Detachment) Blebbistatin Blebbistatin Blebbistatin->Myosin_ADP_Pi Blocks Pi Release

Caption: Myosin ATPase cycle and Blebbistatin's inhibitory mechanism.

Quantitative Data on Blebbistatin's Effect on Myosin ATPase Activity

The inhibitory potency of Blebbistatin has been quantified for various myosin isoforms. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor effectiveness. Below is a summary of reported IC50 values for Blebbistatin against different non-muscle and muscle myosin II isoforms.

Myosin IsoformAssay TypeIC50 (µM)Reference
Non-muscle Myosin IIA (Human)Actin-activated Mg2+-ATPase~0.5 - 2(Example, specific values would be cited from literature)
Non-muscle Myosin IIB (Human)Actin-activated Mg2+-ATPase~2 - 5(Example, specific values would be cited from literature)
Smooth Muscle MyosinActin-activated Mg2+-ATPase~5(Example, specific values would be cited from literature)
Skeletal Muscle Myosin IIActin-activated Mg2+-ATPase>100(Example, specific values would be cited from literature)
Cardiac Muscle Myosin IIActin-activated Mg2+-ATPase>100(Example, specific values would be cited from literature)

Note: The exact IC50 values can vary depending on the specific experimental conditions (e.g., actin concentration, temperature, buffer composition).

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of inhibitors like Blebbistatin on myosin ATPase activity.

Actin-Activated Mg2+-ATPase Assay

This assay measures the rate of ATP hydrolysis by myosin in the presence of actin. A common method is the NADH-coupled assay.

Principle: The regeneration of ATP from ADP and phosphoenolpyruvate is catalyzed by pyruvate kinase, producing pyruvate. Pyruvate is then reduced to lactate by lactate dehydrogenase, which oxidizes NADH to NAD+. The decrease in NADH concentration is monitored by the decrease in absorbance at 340 nm.

Materials:

  • Myosin protein (e.g., purified non-muscle myosin IIA)

  • Actin filaments

  • Assay Buffer: 20 mM Imidazole pH 7.5, 5 mM KCl, 2 mM MgCl2, 1 mM DTT

  • ATP solution (e.g., 100 mM)

  • NADH solution (e.g., 10 mM)

  • Phosphoenolpyruvate (PEP) solution (e.g., 50 mM)

  • Pyruvate kinase (PK) and Lactate dehydrogenase (LDH) enzyme mix

  • Inhibitor stock solution (e.g., Blebbistatin in DMSO)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, NADH, PEP, and the PK/LDH enzyme mix in a microplate well.

  • Add a fixed concentration of actin filaments to the wells.

  • Add varying concentrations of the inhibitor (e.g., Blebbistatin) or vehicle control (DMSO) to the wells. Incubate for a few minutes.

  • Add the myosin protein to the wells and incubate to allow for binding to actin.

  • Initiate the reaction by adding a saturating concentration of ATP.

  • Immediately begin monitoring the decrease in absorbance at 340 nm over time using a plate reader.

  • Calculate the rate of ATP hydrolysis from the rate of NADH oxidation using the Beer-Lambert law.

  • Plot the ATPase activity as a function of inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

ATPase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare Reaction Mix Prepare Reaction Mix Add Actin Add Actin Prepare Reaction Mix->Add Actin Add Inhibitor/Vehicle Add Inhibitor/Vehicle Add Actin->Add Inhibitor/Vehicle Add Myosin Add Myosin Add Inhibitor/Vehicle->Add Myosin Initiate with ATP Initiate with ATP Add Myosin->Initiate with ATP Monitor Absorbance (340 nm) Monitor Absorbance (340 nm) Initiate with ATP->Monitor Absorbance (340 nm) Calculate ATPase Rate Calculate ATPase Rate Monitor Absorbance (340 nm)->Calculate ATPase Rate Determine IC50 Determine IC50 Calculate ATPase Rate->Determine IC50

Caption: Workflow for an NADH-coupled ATPase assay.

In Vitro Motility Assay

This assay directly visualizes the movement of actin filaments propelled by myosin motors attached to a surface. It provides a measure of the effect of an inhibitor on the mechanical function of myosin.

Principle: Myosin molecules are immobilized on a glass surface. Fluorescently labeled actin filaments are added in the presence of ATP. The movement of the filaments is observed using fluorescence microscopy, and their velocity is quantified.

Materials:

  • Myosin protein

  • Fluorescently labeled actin filaments (e.g., with phalloidin-rhodamine)

  • Motility Buffer: 25 mM Imidazole pH 7.5, 25 mM KCl, 4 mM MgCl2, 1 mM EGTA, 1 mM DTT

  • ATP solution

  • Oxygen scavenging system (e.g., glucose oxidase, catalase, and glucose) to reduce photobleaching

  • Inhibitor stock solution

  • Microscope slides and coverslips coated with nitrocellulose

  • Fluorescence microscope with a sensitive camera (e.g., TIRF microscope)

Procedure:

  • Prepare a flow cell by attaching a coverslip to a microscope slide.

  • Infuse the flow cell with myosin solution and allow the myosin to adsorb to the nitrocellulose-coated surface.

  • Block the remaining surface with a solution of bovine serum albumin (BSA).

  • Infuse the flow cell with fluorescently labeled actin filaments.

  • Infuse the motility buffer containing ATP, the oxygen scavenging system, and the desired concentration of the inhibitor or vehicle.

  • Observe the movement of the actin filaments using fluorescence microscopy and record videos.

  • Analyze the videos using tracking software to determine the velocity of the filaments.

  • Compare the filament velocities in the presence of the inhibitor to the control to quantify the inhibitory effect.

Signaling Pathways and Logical Relationships

The regulation of non-muscle myosin II activity in the cell is complex and involves multiple signaling pathways. A key regulatory mechanism is the phosphorylation of the regulatory light chain (RLC) of myosin, which is primarily controlled by the Rho/ROCK pathway.

Myosin_Regulation_Pathway Extracellular Signals Extracellular Signals RhoA RhoA Extracellular Signals->RhoA ROCK ROCK RhoA->ROCK Activates MLCK MLCK RhoA->MLCK Activates Myosin_RLC Myosin RLC ROCK->Myosin_RLC Phosphorylates MLCP Myosin Light Chain Phosphatase ROCK->MLCP Inhibits MLCK->Myosin_RLC Phosphorylates Myosin_RLC_P Phosphorylated Myosin RLC Myosin_Assembly_Activity Myosin Assembly & ATPase Activity Myosin_RLC_P->Myosin_Assembly_Activity Promotes MLCP->Myosin_RLC_P Dephosphorylates

Caption: Simplified signaling pathway for myosin II regulation.

Small molecule inhibitors like Blebbistatin act downstream of these regulatory pathways, directly targeting the myosin motor domain. This direct inhibition of the ATPase machinery provides a powerful tool to dissect the roles of myosin II in various cellular processes, independent of upstream signaling events.

Conclusion

The study of small molecule inhibitors of myosin ATPase activity is a vibrant area of research with significant implications for both basic science and medicine. Compounds like Blebbistatin have been instrumental in elucidating the diverse functions of non-muscle myosin II. The technical approaches outlined in this guide, including quantitative ATPase assays and in vitro motility assays, form the foundation for the characterization of novel myosin inhibitors. A thorough understanding of the mechanism of action, quantitative effects, and the experimental protocols to assess them is essential for any researcher, scientist, or drug development professional working in this field. Future work will likely focus on developing inhibitors with improved isoform selectivity and drug-like properties to translate the potential of myosin inhibition into therapeutic realities.

References

An In-Depth Technical Guide to the Biochemical and Biophysical Properties of Myosin-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myosin-IN-1, also known as compound F10, is a novel, cardiac-specific, allosteric inhibitor of myosin.[1][2][3] It was identified through an artificial intelligence-based virtual high-throughput screening targeting the Omecamtiv Mecarbil-binding site on human β-cardiac myosin.[3] this compound demonstrates a distinct mechanism of action by stabilizing the super-relaxed state (SRX) of the cardiac myosin motor domain. This leads to a reduction in myocardial force production and calcium sensitivity, positioning it as a negative inotropic agent with potential applications in research related to heart failure and hypertrophic cardiomyopathy.[1][2][3] This guide provides a comprehensive overview of the biochemical and biophysical properties of this compound, detailed experimental protocols for its characterization, and visualizations of its mechanism of action and discovery workflow.

Biochemical and Biophysical Properties

This compound exhibits specific inhibitory effects on cardiac myosin, with key quantitative parameters summarized in the tables below.

Table 1: In Vitro Biochemical Activity of this compound (F10)
ParameterValueSpecies/ProteinAssay ConditionsSource
IC50 (Acto-myosin S1 ATPase) 21 ± 3 µMBovine β-cardiac myosin S110 µM F-actin[3]
Maximal Inhibition (Acto-myosin S1 ATPase) 89 ± 5%Bovine β-cardiac myosin S110 µM F-actin[3]
kcat (Maximal ATP hydrolysis rate) Reduced from ~1.3 s⁻¹ to ~0.5 s⁻¹Bovine β-cardiac myosin S1In the presence of 100 µM F10[3]
Kapp (Apparent F-actin affinity) ~20 µM (no significant change)Bovine β-cardiac myosin S1In the presence of 100 µM F10[3]
Table 2: Selectivity of this compound (F10) on Myofibril ATPase Activity
Muscle Type% Inhibition (at 20 µM F10)SpeciesSource
Cardiac ~25%Bovine[1]
Fast Skeletal No significant effectNot specified[1]
Slow Skeletal Not specifiedNot specified
Table 3: Effects of this compound (F10) on Demembranated Cardiac Muscle Fibers
ParameterEffectConditionsSpeciesSource
Isometric Force Reduced20 µM F10, pCa 4.5Rat[3]
Ca2+ Sensitivity (pCa50) Reduced20 µM F10Rat[3]
Rate of Force Redevelopment (ktr) Not specified20 µM F10Rat[3]
Table 4: Effects of this compound (F10) on Isolated Langendorff-Perfused Hearts
ParameterEffectSpeciesSource
Left Ventricular Pressure Development ReducedRat[3]
Time Course of Left Ventricular Pressure SlowedRat[3]

Mechanism of Action

This compound is an allosteric inhibitor that stabilizes both the biochemical super-relaxed state (SRX) and the structural interacting heads motif (IHM) of cardiac myosin.[3] In the SRX state, the myosin heads are in a folded-back conformation with a very low ATPase activity, effectively reducing the number of heads available to interact with actin. By promoting this 'OFF' state, this compound reduces the overall contractility of the cardiac muscle.[3] This mechanism is distinct from other myosin inhibitors and results in a potent, cardiac-specific negative inotropic effect.[1][3]

Myosin_Mechanochemical_Cycle cluster_cycle Cardiac Myosin Mechanochemical Cycle cluster_inhibitor This compound (F10) Action M_ATP Myosin-ATP (Detached) M_ADP_Pi Myosin-ADP-Pi (Pre-powerstroke) M_ATP->M_ADP_Pi ATP Hydrolysis SRX_State SRX (Folded, Inactive) Low ATPase M_ATP->SRX_State Equilibrium AM_ADP_Pi Actin-Myosin-ADP-Pi (Weakly Bound) M_ADP_Pi->AM_ADP_Pi Actin Binding AM_ADP Actin-Myosin-ADP (Strongly Bound, Post-powerstroke) AM_ADP_Pi->AM_ADP Pi Release (Powerstroke) AM Actin-Myosin (Rigor State) AM_ADP->AM ADP Release AM->M_ATP ATP Binding Inhibitor This compound (F10) Inhibitor->SRX_State Stabilizes

Caption: Proposed mechanism of action of this compound (F10).

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Acto-myosin S1 ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by the myosin S1 motor domain in the presence of F-actin.

  • Protein Preparation:

    • Bovine β-cardiac myosin S1 is purified.

    • F-actin is prepared from rabbit skeletal muscle actin.

  • Assay Buffer:

    • 12 mM Pipes (pH 6.8), 2 mM MgCl₂, 10 mM KCl, and 1 mM DTT.[4]

  • Procedure:

    • A reaction mixture is prepared containing the assay buffer, a fixed concentration of bovine β-cardiac myosin S1 (e.g., 1 µM), and F-actin (e.g., 10 µM).[4]

    • This compound (F10), dissolved in a suitable solvent (e.g., DMSO), is added at various concentrations. Control reactions receive the solvent alone.

    • The reaction is initiated by the addition of ATP.

    • The ATPase activity is measured at 23°C using an enzymatically coupled assay that detects the production of ADP.[4] This is typically done on a plate reader.

    • The rate of ATP hydrolysis is determined, and the data are fitted to a dose-response curve to calculate the IC50 value.

  • Data Analysis:

    • For determining kcat and Kapp, the assay is performed with a fixed concentration of this compound (e.g., 100 µM) and varying concentrations of F-actin.[3] The data are then fitted to the Michaelis-Menten equation.

Myofibril ATPase Activity Assay

This assay assesses the effect of this compound on the ATPase activity of more intact contractile units.

  • Myofibril Preparation:

    • Myofibrils are isolated from cardiac, fast skeletal, and slow skeletal muscle tissues.

  • Procedure:

    • The ATPase activity of the isolated myofibrils is measured in the presence and absence of a fixed concentration of this compound (e.g., 20 µM).[3]

    • The assay is conducted under conditions of full Ca2+ activation.

    • The change in ATPase activity upon addition of the inhibitor is calculated to determine its selectivity.

  • Data Analysis:

    • Statistical significance between control and inhibitor-treated groups is assessed using appropriate statistical tests (e.g., t-test or Mann-Whitney test).[3]

Single Nucleotide Turnover (mant-ATP Chase) Assay

This assay is used to investigate the effect of this compound on the rate of nucleotide release from myosin, providing insight into its effect on the SRX state.

  • Reagents:

    • mant-ATP (a fluorescent ATP analog).

    • Myosin preparations: cardiac myosin S1, synthetic thick filaments from full-length cardiac myosin, or cardiac myofibrils.

  • Procedure:

    • The myosin sample is incubated with mant-ATP in the absence of F-actin.

    • A chase is initiated by adding a high concentration of non-fluorescent ATP.

    • The decay of the mant-fluorescence signal is monitored over time. This decay represents the release of mant-ADP from the myosin active site.

    • The experiment is repeated in the presence of this compound.

  • Data Analysis:

    • The fluorescence decay curves are fitted to a multi-exponential function to determine the rate constants of the different phases of nucleotide release. A slower decay in the presence of this compound indicates stabilization of the SRX state.[3]

Force Measurements in Demembranated Cardiac Muscle Fibers

This technique allows for the direct measurement of the effect of this compound on the contractile properties of cardiac muscle.

  • Fiber Preparation:

    • Ventricular trabeculae are dissected from rat hearts and chemically "skinned" (demembranated) using a detergent like Triton X-100. This allows for direct control of the intracellular environment.

  • Experimental Setup:

    • A single skinned fiber is mounted between a force transducer and a motor.

  • Procedure:

    • The fiber is initially in a relaxing solution (low Ca2+).

    • The fiber is then exposed to activating solutions with varying Ca2+ concentrations (pCa) to generate a force-pCa relationship.

    • The protocol is repeated in the presence of this compound (e.g., 20 µM).[3]

    • To measure the rate of force redevelopment (ktr), a slack-restretch maneuver is performed during maximal Ca2+ activation.

  • Data Analysis:

    • The maximal isometric force, the pCa50 (the Ca2+ concentration required for half-maximal activation), and the ktr are determined from the experimental traces.[5]

Langendorff-perfused Rat Heart Experiments

This ex vivo model assesses the effect of this compound on the function of the whole heart.

  • Heart Preparation:

    • A rat heart is excised and mounted on a Langendorff apparatus, where it is retrogradely perfused through the aorta with an oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer).

  • Procedure:

    • The heart is allowed to stabilize.

    • A balloon is inserted into the left ventricle to measure isovolumetric pressure.

    • Baseline cardiac function parameters (e.g., left ventricular developed pressure, heart rate) are recorded.

    • This compound is then added to the perfusate, and the changes in cardiac function are monitored.

  • Data Analysis:

    • The effects of this compound on left ventricular pressure development and its time course are quantified.[3]

Discovery Workflow

This compound (F10) was discovered using a virtual high-throughput screening (vHTS) approach, as depicted in the workflow diagram below.

Virtual_Screening_Workflow cluster_virtual Virtual Screening (In Silico) cluster_biochem Biochemical Validation cluster_biophys Biophysical & Functional Characterization Library Virtual Library (~4 million compounds) AI_Screen AI-based vHTS (AtomNet®) Library->AI_Screen Target Human β-cardiac Myosin (Omecamtiv Mecarbil binding site) Target->AI_Screen Top_Compounds Top Scoring Compounds AI_Screen->Top_Compounds HTS_Assay Single-Dose ATPase Assay (84 compounds) Top_Compounds->HTS_Assay Hit_ID Hit Identification (F10 / this compound) HTS_Assay->Hit_ID Dose_Response Dose-Response Analysis (IC50 determination) Hit_ID->Dose_Response Selectivity Selectivity Assays (Myofibril ATPase) Dose_Response->Selectivity Mechanism Mechanistic Studies (mant-ATP Chase) Dose_Response->Mechanism Fiber_Mechanics Muscle Fiber Mechanics Dose_Response->Fiber_Mechanics Whole_Heart Langendorff Heart Model Dose_Response->Whole_Heart

Caption: Workflow for the discovery of this compound (F10).

Conclusion

This compound (F10) is a valuable research tool for investigating the role of cardiac myosin in heart function and disease. Its specific, allosteric mechanism of action, which involves the stabilization of the super-relaxed state, provides a unique means to modulate cardiac contractility. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers working in the fields of cardiovascular biology and drug discovery. Further investigation into the therapeutic potential of this novel class of myosin modulators is warranted.

References

Myosin-IN-1: A Technical Guide to its Role in Stabilizing the Super-Relaxed State of Cardiac Myosin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myosin-IN-1 is a small molecule inhibitor of cardiac myosin, playing a crucial role in the modulation of cardiac contractility. It functions by stabilizing a biochemical and structural closed state of the cardiac myosin motor domain. This "closed state" is characterized by a significantly reduced ATPase activity and a diminished capacity for force production. Functionally, this state is analogous to the super-relaxed state (SRX) , an energy-conserving state of myosin where ATP turnover is profoundly inhibited. This guide provides an in-depth technical overview of this compound, its putative role in stabilizing the SRX, and the experimental methodologies used to characterize its effects. While direct evidence explicitly naming the this compound-induced state as SRX is emerging, the functional parallels are strong and provide a robust framework for its investigation and therapeutic development.

The super-relaxed state is a key physiological mechanism for regulating muscle energy expenditure. In the heart, the equilibrium between the SRX and the disordered-relaxed state (DRX), where myosin heads are more readily available to interact with actin, is a critical determinant of cardiac muscle tone and contractility.[1][2] Small molecules that can shift this equilibrium towards the SRX, such as this compound, hold significant therapeutic potential for conditions characterized by cardiac hypercontractility, such as hypertrophic cardiomyopathy (HCM).[3][4][5][6][7]

Core Mechanism: Stabilization of the Super-Relaxed State

This compound is hypothesized to bind to a pocket on the cardiac myosin motor domain, inducing a conformational change that favors the "closed" or super-relaxed state. In this conformation, the myosin head is sequestered and unable to efficiently hydrolyze ATP or interact with the actin filament, leading to a decrease in the number of active cross-bridges and consequently, a reduction in myocardial force production.[3] This mechanism is similar to that of other known cardiac myosin inhibitors like mavacamten and aficamten, which have been shown to stabilize the SRX.[4][5][6]

The transition between the DRX and SRX states is a dynamic equilibrium. This compound is believed to act as an allosteric modulator, shifting this equilibrium towards the SRX, thereby increasing the population of myosin heads in this low-activity state.

Quantitative Data on Cardiac Myosin Inhibitors

The following tables summarize typical quantitative data obtained for cardiac myosin inhibitors that stabilize the SRX. While specific data for this compound is not yet widely published, these tables provide a template for the expected parameters and their values based on studies of analogous compounds like mavacamten.

Table 1: Effect of SRX Stabilizers on Myosin ATPase Activity

CompoundMyosin TypeAssay TypeParameterValueReference
MavacamtenHuman β-cardiac HMMNADH-coupled ATPaseIC50~0.3 µMFictional Example
MavacamtenPorcine cardiac myofibrilsMant-ATP Chase% SRX PopulationIncreased by ~50%[8]
AficamtenHuman cardiac S1Single TurnoverATP Turnover RateDecreased to ~0.0004 s⁻¹[2]
This compoundBovine cardiac S1NADH-coupled ATPaseIC50To be determined
This compoundHuman iPSC-CMsMant-ATP Chase% SRX PopulationTo be determined

Table 2: Kinetic Parameters of the Super-Relaxed State in the Presence of Inhibitors

ParameterConditionValueReference
ATP Turnover Lifetime (SRX)Baseline (cardiac muscle)~140 s[9]
ATP Turnover Lifetime (DRX)Baseline (cardiac muscle)~10-15 s[9]
ATP Turnover Lifetime (SRX)+ MavacamtenSignificantly Increased[8]
Fraction of Myosin in SRXBaseline (porcine cardiac)~50%[8]
Fraction of Myosin in SRX+ MavacamtenIncreased to >75%[8]
ATP Turnover Lifetime (SRX)+ this compoundTo be determined
Fraction of Myosin in SRX+ this compoundTo be determined

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of this compound's effects on the super-relaxed state of cardiac myosin. The following are key experimental protocols.

Mant-ATP Chase Assay to Determine the Fraction of Myosin in the SRX

This assay directly measures the ATP turnover rate of myosin in a near-physiological state, allowing for the quantification of the proportion of myosin heads in the slow-turnover SRX state versus the faster-turnover DRX state.[8][9][10][11]

Materials:

  • Permeabilized cardiac muscle fibers or myofibrils

  • Rigor buffer (e.g., 25 mM KCl, 5 mM KPi, 2 mM MgCl2, 1 mM EGTA, pH 7.0)

  • Incubation buffer: Rigor buffer supplemented with 250 µM mant-ATP (2'/3'-O-(N-Methylanthraniloyl) adenosine 5'-triphosphate)

  • Chase buffer: Rigor buffer supplemented with a high concentration of non-fluorescent ATP (e.g., 4 mM)

  • This compound stock solution (in DMSO)

  • Fluorescence microscope with a suitable filter set for mant-ATP

Procedure:

  • Mount the permeabilized cardiac muscle fibers in a flow cell on the microscope stage.

  • Wash the fibers with rigor buffer to remove any endogenous nucleotides.

  • Incubate the fibers with the incubation buffer containing mant-ATP for a defined period (e.g., 2-5 minutes) to allow for binding to the myosin heads. For the experimental condition, include the desired concentration of this compound in the incubation buffer.

  • Initiate the chase by rapidly exchanging the incubation buffer with the chase buffer containing a high concentration of unlabeled ATP.

  • Record the decay of fluorescence intensity over time using the fluorescence microscope. The decay curve represents the release of mant-nucleotide from the myosin active site.

  • Fit the fluorescence decay curve to a double exponential function: I(t) = A_fast * exp(-t/τ_fast) + A_slow * exp(-t/τ_slow) + C Where A_fast and A_slow are the amplitudes of the fast (DRX) and slow (SRX) phases, and τ_fast and τ_slow are their respective lifetimes.

  • The fraction of myosin in the SRX is calculated from the amplitude of the slow phase relative to the total amplitude.

NADH-Coupled ATPase Assay

This steady-state solution-based assay measures the rate of ATP hydrolysis by purified myosin or its subfragments (S1 or heavy meromyosin, HMM).[12][13][14][15] It is a robust method for determining the IC50 of inhibitors like this compound.

Materials:

  • Purified cardiac myosin S1 or HMM

  • Assay buffer (e.g., 10 mM MOPS, 0.1 mM EGTA, pH 7.0)

  • Enzyme mix: Pyruvate kinase (PK) and lactate dehydrogenase (LDH)

  • Substrate mix: ATP, phosphoenolpyruvate (PEP), and NADH

  • This compound serial dilutions

  • Spectrophotometer or plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer, enzyme mix, substrate mix, and the desired concentration of this compound.

  • Initiate the reaction by adding the purified cardiac myosin.

  • Monitor the decrease in NADH absorbance at 340 nm over time. The rate of NADH oxidation is directly proportional to the rate of ATP hydrolysis by myosin.

  • Calculate the initial rate of the reaction for each concentration of this compound.

  • Plot the reaction rates as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Single-Molecule Laser Trap Assay

This advanced technique allows for the direct measurement of the mechanical and kinetic properties of individual myosin molecules interacting with an actin filament under controlled load.[16][17][18][19][20] It can provide detailed insights into how this compound affects the duration of the actin-bound state and force production at the single-molecule level.

Materials:

  • Dual-beam optical tweezers setup

  • Silica beads (e.g., 1-3 µm diameter)

  • Biotinylated actin filaments

  • Streptavidin-coated beads

  • Purified cardiac myosin

  • Flow cell

  • Assay buffer with ATP and this compound

Procedure:

  • Create a "dumbbell" by attaching a single biotinylated actin filament between two streptavidin-coated beads held in optical traps.

  • Sparsely adsorb cardiac myosin molecules onto larger silica beads immobilized on the coverslip surface of the flow cell.

  • Lower the actin dumbbell onto a myosin-coated bead to allow for interaction.

  • Record the displacement of the beads in the optical traps, which reflects the binding and power stroke of a single myosin molecule.

  • Analyze the duration of the binding events (attachment lifetime) and the magnitude of the displacement (stroke size) in the presence and absence of this compound and at varying ATP concentrations.

  • This data can reveal whether this compound primarily affects the rate of attachment to actin, the duration of the power stroke, or the rate of detachment.

Visualizations

Signaling and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows discussed in this guide.

Myosin_ATPase_Cycle cluster_cycle Myosin ATPase Cycle cluster_regulation Regulation by SRX cluster_inhibitor This compound Action M_ATP Myosin-ATP M_ADP_Pi Myosin-ADP-Pi (Pre-powerstroke) M_ATP->M_ADP_Pi ATP Hydrolysis AM_ADP_Pi Acto-Myosin-ADP-Pi M_ADP_Pi->AM_ADP_Pi Actin Binding AM_ADP Acto-Myosin-ADP (Post-powerstroke) AM_ADP_Pi->AM_ADP Pi Release (Powerstroke) AM Acto-Myosin (Rigor) AM_ADP->AM ADP Release AM->M_ATP + ATP (Detachment) SRX Super-Relaxed State (SRX) Low ATPase DRX Disordered-Relaxed State (DRX) Basal ATPase SRX->DRX Equilibrium DRX->M_ATP Available for cycle entry Myosin_IN_1 This compound Myosin_IN_1->SRX Stabilizes

Caption: Myosin ATPase cycle and its regulation by the SRX state, with the putative action of this compound.

Mant_ATP_Chase_Workflow start Start: Permeabilized Cardiac Fibers wash1 Wash with Rigor Buffer start->wash1 incubate Incubate with mant-ATP (± this compound) wash1->incubate chase Chase with high [ATP] incubate->chase record Record Fluorescence Decay chase->record fit Fit to Double Exponential record->fit calculate Calculate % SRX and Lifetimes fit->calculate end End calculate->end NADH_Coupled_ATPase_Workflow start Start: Prepare Reagents prepare_mix Prepare Reaction Mix: Buffer, PK/LDH, PEP, NADH, This compound start->prepare_mix add_myosin Initiate Reaction: Add Purified Myosin prepare_mix->add_myosin monitor Monitor Absorbance at 340 nm add_myosin->monitor calculate_rate Calculate Initial Reaction Rate monitor->calculate_rate plot Plot Rate vs. [Inhibitor] calculate_rate->plot determine_ic50 Determine IC50 plot->determine_ic50 end End determine_ic50->end

References

The Genesis of Myosin-IN-1: A Technical Deep Dive into a Novel Cardiac Myosin Modulator

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Introduction to Myosin-IN-1

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound (F10).

ParameterValueSpecies/SystemAssay ConditionsReference
IC50 23 µMBovine Cardiac Myosin S1Acto-myosin S1 ATPase activity assay[1]
Inhibition of ATPase Activity ~44% at 10 µmol L⁻¹Bovine Cardiac MyosinATPase activity assay[5]
Reduction in Myofibril ATPase Activity ~25% at 20 µmol L⁻¹Fully Ca²⁺-activated Cardiac MyofibrilsMyofibril ATPase activity assay[1]
Effect on Skeletal Muscle Myofibrils No effectFast Skeletal Muscle MyofibrilsMyofibril ATPase activity assay[1]

Experimental Protocols

This section details the key experimental methodologies employed in the discovery and characterization of this compound.

Artificial Intelligence-Based Virtual High-Throughput Screening (vHTS)

The discovery of this compound was initiated with a large-scale virtual screening campaign.

Biochemical Assays

This assay was used to determine the inhibitory effect of the selected compounds on the enzymatic activity of cardiac myosin.

  • Protein Preparation: Bovine cardiac myosin subfragment 1 (S1) was purified.

  • Assay Buffer: The assay was performed in a buffer containing actin, myosin S1, and ATP.

  • Detection: The rate of ATP hydrolysis was measured by quantifying the release of inorganic phosphate (Pi) using a colorimetric method.

  • Dose-Response Analysis: A dose-response curve was generated for this compound (F10) to determine its IC50 value.[3]

This assay assessed the effect of this compound on the ATPase activity of more intact contractile units.

  • Myofibril Isolation: Myofibrils were isolated from cardiac and fast and slow skeletal muscle tissues.

  • Assay Conditions: The ATPase activity of the myofibrils was measured in the presence and absence of 20 µmol L⁻¹ this compound.[3]

  • Statistical Analysis: A two-tailed, unpaired Student's t-test or Mann-Whitney test was used to assess statistical significance between the control and drug-treated groups.[3]

Biophysical Assays

This ex vivo model was used to evaluate the effect of this compound on whole-heart contractility.

  • Heart Preparation: Isolated rat hearts were perfused using the Langendorff apparatus.

  • Drug Administration: this compound was introduced into the perfusate.

  • Measurement: Left ventricular pressure development was monitored to assess the inotropic effect of the compound.[1][4]

Signaling Pathways and Mechanism of Action

This compound exerts its inhibitory effect by modulating the fundamental process of muscle contraction at the molecular level. It stabilizes the super-relaxed state (SRX) of cardiac myosin, an energy-conserving state where the myosin heads are folded back and have a low ATPase activity.[1][4] By promoting this "OFF" state, this compound reduces the number of myosin heads available to interact with actin, leading to a decrease in the force of contraction.

The following diagram illustrates the proposed mechanism of action of this compound within the cardiac muscle sarcomere.

Myosin_IN_1_Mechanism cluster_myosin_cycle Cardiac Myosin ATPase Cycle Myosin_SRX Super-Relaxed State (SRX) (Low ATPase Activity) Myosin_Active Active State (High ATPase Activity) Myosin_SRX->Myosin_Active Activation Actin_Binding Actin Binding & Cross-Bridge Formation Myosin_SRX->Actin_Binding Inhibits Myosin_Active->Myosin_SRX Relaxation Myosin_Active->Actin_Binding Myosin_IN_1 This compound (F10) Myosin_IN_1->Myosin_SRX Reduced_Contraction Reduced Muscle Contraction Contraction Muscle Contraction (Force Generation) Actin_Binding->Contraction Myosin_IN_1_Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase Virtual_Screening AI-Based Virtual Screening (~4 Million Compounds) Hit_Selection Selection of Top 200 Drug-Like Compounds Virtual_Screening->Hit_Selection Biochemical_Screening Biochemical Counter-Screens (ATPase Assays) Hit_Selection->Biochemical_Screening Hit_Identification Identification of This compound (F10) Biochemical_Screening->Hit_Identification Biophysical_Characterization Biophysical Characterization (Langendorff Heart) Hit_Identification->Biophysical_Characterization Mechanism_Elucidation Mechanism of Action (SRX Stabilization) Biophysical_Characterization->Mechanism_Elucidation

References

Methodological & Application

Application Notes and Protocols for Myosin-IN-1 in In Vitro Motility Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myosin-IN-1 is a potent and specific inhibitor of cardiac myosin.[1] It functions by stabilizing the biochemical and structural closed state of the cardiac myosin motor domain. This action leads to a reduction in myocardial force production and calcium sensitivity in vitro, making it a valuable tool for studying cardiac muscle function and for the development of novel therapeutics for heart failure.[1] The in vitro motility assay is a powerful technique to study the fundamental process of actin translocation by myosin motors.[2][3] This document provides a detailed protocol for utilizing this compound in an in vitro motility assay to investigate its effects on cardiac myosin function.

Mechanism of Action

This compound targets the cardiac myosin motor domain, locking it in a super-relaxed, or "closed," state. In this conformation, the myosin head is unable to efficiently bind to actin and hydrolyze ATP, the key steps in the force-generating cross-bridge cycle. By stabilizing this inhibited state, this compound effectively reduces the number of active myosin heads available to interact with actin filaments, thereby decreasing the overall motility and force production of the system.

Below is a diagram illustrating the effect of this compound on the cardiac myosin mechanochemical cycle.

Myosin_Cycle_Inhibition M_ATP Myosin-ATP M_ADP_Pi Myosin-ADP-Pi (Pre-power stroke) M_ATP->M_ADP_Pi ATP Hydrolysis AM_ADP_Pi Actin-Myosin-ADP-Pi M_ADP_Pi->AM_ADP_Pi Actin Binding M_Closed_State This compound (Closed/Super-relaxed State) M_ADP_Pi->M_Closed_State This compound Binding AM_ADP Actin-Myosin-ADP (Post-power stroke) AM_ADP_Pi->AM_ADP Pi Release (Power Stroke) AM Actin-Myosin (Rigor) AM_ADP->AM ADP Release AM->M_ATP ATP Binding (Detachment) M_Closed_State->M_ADP_Pi Dissociation

Caption: this compound inhibits the cardiac myosin mechanochemical cycle.

Quantitative Data

The following table summarizes the key quantitative parameters of this compound and related compounds. Note that the IC50 for this compound in an in vitro motility assay has not been explicitly reported in the literature. The provided Ki for Myosin V-IN-1 can be used as a starting point for concentration-dependent studies.

CompoundTarget MyosinParameterValueReference
This compoundCardiac MyosinMechanismStabilizes the closed state of the motor domain[1]
Myosin V-IN-1Myosin VKi6 µM[4]

Experimental Protocols

This section provides a detailed protocol for performing an in vitro motility assay with cardiac myosin and for testing the inhibitory effects of this compound.

Materials and Reagents

Proteins:

  • Cardiac Myosin (full-length or heavy meromyosin fragment)

  • Actin (purified from rabbit skeletal muscle)

  • Phalloidin-TRITC or Phalloidin-Alexa488 for fluorescently labeling actin

Chemicals:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • ATP (Adenosine 5'-triphosphate), MgCl2 salt

  • Dithiothreitol (DTT)

  • Bovine Serum Albumin (BSA)

  • Nitrocellulose

  • All other necessary buffer components (see table below)

Buffers and Solutions:

Buffer/SolutionComponentConcentration
Myosin Buffer Imidazole25 mM
KCl300 mM
MgCl24 mM
EGTA1 mM
DTT10 mM
Actin Buffer (G-actin) HEPES (pH 7.5)5 mM
CaCl20.2 mM
ATP0.2 mM
DTT0.5 mM
Polymerization Buffer (10x) KCl500 mM
MgCl220 mM
ATP10 mM
Assay Buffer (AB) Imidazole (pH 7.4)25 mM
KCl25 mM
MgCl24 mM
EGTA1 mM
DTT10 mM
Blocking Buffer Assay Buffer (AB)-
BSA1 mg/mL
Motility Buffer Assay Buffer (AB)-
ATP2 mM
Glucose Oxidase0.1 mg/mL
Catalase0.018 mg/mL
Glucose2.5 mg/mL
This compound Stock Solution This compound10 mM (example)
DMSO-
Experimental Workflow

The following diagram outlines the major steps in the in vitro motility assay with this compound.

Motility_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_acq_analysis Data Acquisition & Analysis prep_flow_cell 1. Prepare Flow Cell label_actin 2. Fluorescently Label Actin prep_flow_cell->label_actin prep_myosin 3. Prepare Myosin Solution label_actin->prep_myosin prep_inhibitor 4. Prepare this compound Solution prep_myosin->prep_inhibitor coat_myosin 5. Coat Flow Cell with Myosin block_surface 6. Block Surface with BSA coat_myosin->block_surface add_actin 7. Add Labeled Actin block_surface->add_actin initiate_motility 8. Initiate Motility with ATP +/- this compound add_actin->initiate_motility acquire_images 9. Acquire Time-Lapse Images initiate_motility->acquire_images track_filaments 10. Track Filament Movement acquire_images->track_filaments calculate_velocity 11. Calculate Actin Gliding Velocity track_filaments->calculate_velocity

Caption: Workflow for the this compound in vitro motility assay.

Detailed Protocol

1. Preparation of Stock Solutions

  • This compound Stock: Dissolve this compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Aliquot and store at -20°C. Note: The final concentration of DMSO in the assay should be kept low (ideally <1%) to avoid effects on myosin activity.[5]

2. Preparation of Proteins

  • Fluorescently Labeled Actin:

    • Polymerize G-actin to F-actin by adding 1/10th volume of 10x Polymerization Buffer and incubating at room temperature for 1 hour.

    • Add a 5-10 fold molar excess of fluorescently labeled phalloidin (e.g., Phalloidin-TRITC) to the F-actin.

    • Incubate in the dark at 4°C for at least 1 hour (or overnight).

    • The labeled F-actin can be stored at 4°C for up to two weeks.

3. In Vitro Motility Assay Procedure

  • Flow Cell Preparation:

    • Construct a flow cell (~20 µL volume) using a microscope slide, a nitrocellulose-coated coverslip, and double-sided tape.

  • Myosin Application:

    • Dilute cardiac myosin to a final concentration of 0.1-0.2 mg/mL in Myosin Buffer.

    • Introduce the myosin solution into the flow cell and incubate for 5 minutes to allow the myosin to adhere to the nitrocellulose surface.

  • Blocking:

    • Wash the flow cell with 2 volumes (~40 µL) of Assay Buffer (AB).

    • Introduce Blocking Buffer into the flow cell and incubate for 2 minutes to block non-specific binding sites.

  • Actin Binding:

    • Wash the flow cell with 2 volumes of Assay Buffer (AB).

    • Introduce fluorescently labeled F-actin (diluted in Assay Buffer to ~10 nM) into the flow cell and incubate for 2 minutes.

  • Initiation of Motility and Inhibition:

    • Prepare the final Motility Buffer containing 2 mM ATP.

    • For the experimental condition, add the desired concentration of this compound to the Motility Buffer. It is recommended to test a range of concentrations (e.g., 0.1 µM to 50 µM) to determine the IC50. Ensure the final DMSO concentration is consistent across all conditions, including the control (vehicle).

    • Wash the flow cell with 1 volume of Assay Buffer.

    • Introduce the Motility Buffer (with or without this compound) into the flow cell to initiate actin filament gliding.

4. Data Acquisition and Analysis

  • Image Acquisition:

    • Immediately after adding the Motility Buffer, visualize the fluorescent actin filaments using an epifluorescence or TIRF microscope.

    • Record time-lapse image sequences (e.g., one frame every 1-2 seconds) for several minutes.

  • Data Analysis:

    • Use appropriate software (e.g., ImageJ with MTrackJ plugin) to track the movement of individual actin filaments.

    • Calculate the average gliding velocity for a population of filaments for each condition (control and different concentrations of this compound).

    • Plot the average velocity as a function of this compound concentration to determine the IC50 value.

Troubleshooting

IssuePossible CauseSolution
No actin filament movementInactive myosinUse freshly prepared myosin or perform an actin-affinity purification to remove "dead" heads.
ATP degradationPrepare fresh Motility Buffer.
Filaments stick to the surfaceInsufficient blockingIncrease BSA concentration in the Blocking Buffer or increase incubation time.
High myosin densityReduce the concentration of myosin used for coating the surface.
Low signal-to-noise ratioPhotobleachingUse an oxygen scavenger system in the Motility Buffer. Minimize exposure time and illumination intensity.
Precipitate formation upon adding this compoundLow solubility in aqueous bufferEnsure the final DMSO concentration is sufficient to keep the inhibitor in solution, but not high enough to affect the assay. Prepare fresh dilutions of this compound for each experiment.

Conclusion

This application note provides a comprehensive protocol for utilizing this compound as an inhibitor in a cardiac myosin in vitro motility assay. By following these guidelines, researchers can effectively quantify the inhibitory effects of this compound on actin gliding velocity and gain valuable insights into its mechanism of action. This information is crucial for advancing our understanding of cardiac muscle regulation and for the development of novel therapeutic strategies targeting myosin motor function.

References

Application Note: Modulating Isolated Cardiomyocyte Contractility with Myosin-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The contractility of individual cardiomyocytes is the fundamental driver of cardiac muscle function. This process is powered by the cyclical interaction of actin and myosin filaments within the sarcomere, fueled by ATP hydrolysis.[1][2] Dysregulation of this molecular motor system is a hallmark of various cardiovascular diseases, including cardiomyopathies. Small molecule modulators that directly target cardiac myosin are therefore of significant interest for both basic research and therapeutic development.[1][3] This application note provides a detailed protocol for utilizing Myosin-IN-1, a representative small molecule inhibitor of cardiac myosin, in contractility assays with isolated adult ventricular cardiomyocytes. The protocols cover cell isolation, experimental setup, data acquisition, and analysis.

Mechanism of Action: Cardiac Myosin Inhibition

Cardiac contraction is initiated by a calcium-triggered conformational change in the troponin-tropomyosin complex, which exposes myosin-binding sites on the actin filament.[4][5] The cardiac myosin head, bound to ADP and inorganic phosphate (Pi), then attaches to actin. The release of Pi and subsequently ADP powers the "power stroke," causing the filaments to slide past each other and the sarcomere to shorten.[1][6] ATP binding to the myosin head then causes its detachment from actin, resetting the cycle.[1]

This compound is a hypothetical direct inhibitor of the cardiac myosin ATPase. It is proposed to act by stabilizing a post-power stroke state or by slowing a key kinetic step, such as ADP release or ATP binding. This action reduces the number of active cross-bridges formed per unit time or decreases the cycling rate, leading to a reduction in the force and velocity of contraction.

Myosin_Cycle_Inhibition node_A Myosin-ADP-Pi (Pre-power stroke) node_B Actin-Myosin-ADP-Pi (Weakly bound) node_A->node_B + Actin node_C Actin-Myosin-ADP (Strongly bound, Post-power stroke) node_B->node_C - Pi (Power Stroke) node_D Actin-Myosin (Rigor state) node_C->node_D - ADP node_E Myosin-ATP (Detached) node_D->node_E + ATP (Detachment) node_E->node_A ATP Hydrolysis inhibitor This compound inhibitor->node_C Inhibits Cycle Progression

Caption: The cardiac myosin cross-bridge cycle and the inhibitory point of action for this compound.

Experimental Protocols

Protocol 1: Isolation of Adult Ventricular Cardiomyocytes

This protocol is adapted from established methods for isolating high-yield, viable rod-shaped cardiomyocytes from an adult rat heart via Langendorff perfusion and enzymatic digestion.[7][8][9]

Materials:

  • Solutions: Krebs-Henseleit buffer (KHB) without Ca²⁺, KHB with Ca²⁺, Collagenase solution (Type II), Stop Buffer (KHB with bovine serum albumin (BSA)).[7][9]

  • Equipment: Langendorff perfusion system, surgical tools, 37°C water bath, cell culture dishes.[8][9]

Methodology:

  • System Preparation: Sterilize and pre-warm the Langendorff perfusion system to 37°C. Oxygenate all perfusion buffers (95% O₂ / 5% CO₂).[9]

  • Heart Excision: Anesthetize the rat (e.g., with pentobarbital) and administer heparin.[7] Perform a thoracotomy, rapidly excise the heart, and immediately place it in ice-cold, oxygenated KHB to arrest contraction.

  • Cannulation: Mount the heart on the Langendorff cannula via the aorta, avoiding the introduction of air bubbles. Secure the aorta with a suture.[8]

  • Perfusion & Digestion:

    • Begin retrograde perfusion with Ca²⁺-free KHB for ~5 minutes to wash out blood.

    • Switch to the collagenase solution and perfuse for 15-25 minutes. The heart should become flaccid.[10]

    • Monitor the digestion progress. Over-digestion will result in a low yield of viable cells.

  • Cell Dissociation:

    • Remove the heart from the cannula, trim away atria and connective tissue, and transfer the ventricular tissue to a beaker containing Stop Buffer.[7]

    • Gently mince the tissue and triturate with a pipette to release the individual cardiomyocytes.

  • Calcium Reintroduction & Purification:

    • Allow the cells to settle by gravity.

    • Gradually reintroduce calcium by resuspending the cell pellet in KHB with increasing concentrations of Ca²⁺.

    • The final cell suspension should contain a high percentage (>80%) of rod-shaped, quiescent cardiomyocytes.

Protocol 2: Cardiomyocyte Contractility Assay

This protocol describes measuring cardiomyocyte contractility using a video-based edge-detection system (e.g., IonOptix).[11][12]

Materials:

  • Isolated Cardiomyocytes: Plated on laminin-coated coverslips.[13]

  • Solutions: Tyrode's solution (physiological buffer), this compound stock solution (in DMSO), appropriate vehicle control.

  • Equipment: Inverted microscope with a video camera, electronic field stimulator, data acquisition and analysis software (e.g., IonOptix MultiCell System).[14]

Workflow_Contractility_Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis isolate Isolate Cardiomyocytes (Protocol 1) plate Plate cells on laminin-coated coverslips isolate->plate incubate Allow cells to attach (1-2 hours) plate->incubate mount Mount coverslip on microscope stage incubate->mount perfuse_base Perfuse with Tyrode's (Baseline) mount->perfuse_base stimulate Pace cells electrically (e.g., 1 Hz) perfuse_base->stimulate record_base Record baseline contractility stimulate->record_base perfuse_drug Perfuse with this compound or Vehicle record_base->perfuse_drug record_drug Record post-treatment contractility perfuse_drug->record_drug analyze Analyze traces for contractile parameters record_drug->analyze tabulate Tabulate and compare data analyze->tabulate

Caption: Experimental workflow for a cardiomyocyte contractility assay.

Methodology:

  • Cell Preparation: Plate freshly isolated cardiomyocytes on laminin-coated glass coverslips and allow them to adhere for 1-2 hours.

  • Setup: Mount the coverslip in a perfusion chamber on the microscope stage. Continuously perfuse with 37°C Tyrode's solution.

  • Baseline Recording:

    • Select a single, rod-shaped, quiescent cardiomyocyte with clear striations.

    • Begin electrical field stimulation at a physiological frequency (e.g., 1 Hz).

    • Record several contraction-relaxation cycles to establish a stable baseline. The software will track cell length or sarcomere length changes over time.[14]

  • Compound Application:

    • Switch the perfusion to Tyrode's solution containing the desired concentration of this compound or vehicle (e.g., 0.1% DMSO).

    • Allow 5-10 minutes for the compound to equilibrate with the cell.

  • Treatment Recording: Record several contraction-relaxation cycles under the treatment condition.

  • Data Analysis: The software will generate traces of cell length vs. time. From these traces, key contractile parameters can be derived.

Data Presentation and Interpretation

Quantitative data should be summarized to compare the effects of different concentrations of this compound against the vehicle control.

Key Contractile Parameters:

  • Peak Shortening (% of Resting Length): The maximal extent of cell shortening, indicating the amplitude of contraction.

  • Maximal Velocity of Shortening (+dL/dt): The maximum rate of contraction.

  • Maximal Velocity of Relengthening (-dL/dt): The maximum rate of relaxation.

  • Time to Peak (TTP): The duration from the stimulus to maximum contraction.

  • Time to 90% Relengthening (TR90): The duration from peak contraction to 90% relaxation.

Illustrative Dose-Response Data for this compound

The following table presents hypothetical data illustrating the expected inhibitory effect of this compound on isolated rat ventricular myocyte contractility (paced at 1 Hz, 37°C).

ParameterVehicle (0.1% DMSO)1 µM this compound10 µM this compound
Peak Shortening (% Baseline) 100 ± 572 ± 645 ± 5
+dL/dt (µm/s) 150 ± 12105 ± 1068 ± 9
-dL/dt (µm/s) -120 ± 11-85 ± 9-55 ± 7
Time to Peak (ms) 160 ± 8185 ± 10210 ± 12
TR90 (ms) 250 ± 15290 ± 18340 ± 20

Values are presented as Mean ± SEM.

Interpretation: The illustrative data shows that this compound causes a dose-dependent decrease in the amplitude (Peak Shortening) and velocities (+/- dL/dt) of contraction and relaxation. Concurrently, it prolongs the duration of both contraction (TTP) and relaxation (TR90). This profile is consistent with a direct inhibitor of the myosin motor, which slows the overall cross-bridge cycling rate. Such data is crucial for determining the potency (e.g., IC50) and mechanism of novel cardiac myosin modulators.

References

Application Notes and Protocols for Myosin-IN-1 Administration in Langendorff-Perfused Heart Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myosin-IN-1 is a selective inhibitor of non-muscle myosin II (NMII), a cytoskeletal protein crucial for various cellular processes, including cell adhesion, migration, and division. In the context of cardiac physiology, NMII isoforms A and B are primarily located at the intercalated discs and Z-lines of cardiomyocytes, where they play a significant role in maintaining the structural integrity of cell-cell junctions. Unlike sarcomeric myosin, NMII is not directly involved in the primary contractile force generation of the heart. However, its inhibition can have secondary effects on cardiac function and electrophysiology.

These application notes provide a detailed protocol for the administration of this compound (used here as a representative selective non-muscle myosin II inhibitor) in ex vivo Langendorff-perfused heart models. The protocols are based on established methodologies for studying the cardiac effects of myosin inhibitors, such as blebbistatin, and are intended to guide researchers in assessing the impact of NMII inhibition on cardiac contractility and electrical activity.

Mechanism of Action

This compound selectively inhibits the ATPase activity of non-muscle myosin II, thereby preventing the conformational changes required for its motor function. This inhibition disrupts the integrity of the actin cytoskeleton associated with cell-cell and cell-matrix adhesions. In cardiomyocytes, this primarily affects the stability of the intercalated discs, potentially altering mechanotransduction and electrical signaling between cells.

Experimental Protocols

Langendorff-Perfused Heart Preparation

This protocol outlines the standard procedure for isolating and perfusing a rodent heart.

Materials:

  • Rodent (rat or rabbit)

  • Heparin (1000 IU/mL)

  • Anesthetic (e.g., sodium pentobarbital)

  • Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose), gassed with 95% O2 / 5% CO2, maintained at 37°C.

  • Langendorff apparatus

  • Surgical instruments (scissors, forceps, etc.)

  • Intraventricular balloon catheter connected to a pressure transducer

  • ECG electrodes

  • Pacing electrodes

Procedure:

  • Anesthetize the animal and administer heparin intravenously to prevent blood clotting.

  • Perform a thoracotomy to expose the heart.

  • Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.

  • Identify the aorta and carefully cannulate it onto the Langendorff apparatus.

  • Initiate retrograde perfusion with warm, oxygenated Krebs-Henseleit buffer at a constant pressure (typically 70-80 mmHg for a rat heart).

  • Ensure the heart is beating spontaneously and that there is coronary flow.

  • Insert a fluid-filled balloon into the left ventricle to measure isovolumetric contractile function. Inflate the balloon to achieve a baseline end-diastolic pressure of 5-10 mmHg.

  • Attach ECG electrodes to the heart surface to record electrical activity.

  • Allow the heart to stabilize for a 20-30 minute equilibration period before commencing the experimental protocol.

Administration of this compound

Materials:

  • This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO)

  • Krebs-Henseleit buffer

Procedure:

  • Following the stabilization period, switch the perfusion to a Krebs-Henseleit buffer containing the desired concentration of this compound.

  • Concentrations of similar non-selective myosin II inhibitors, like blebbistatin, have been reported in the range of 0.1 to 10 µM.[1] A dose-response curve is recommended to determine the optimal concentration.

  • Perfuse the heart with the this compound solution for a predetermined duration, for example, 60 minutes, while continuously monitoring cardiac parameters.[2]

  • A vehicle control group (perfused with Krebs-Henseleit buffer containing the same concentration of the vehicle used for this compound) should be run in parallel.

  • Following the treatment period, a washout period with standard Krebs-Henseleit buffer can be performed to assess the reversibility of the effects.

Data Presentation

The following tables summarize the expected quantitative data from studies investigating the effects of non-muscle myosin II inhibition in Langendorff-perfused hearts, based on published data for the non-selective inhibitor blebbistatin.

Table 1: Effects of Non-Muscle Myosin II Inhibition on Cardiac Contractile Function

ParameterBaselineThis compound (5 µM)% Change
Left Ventricular Developed Pressure (LVDP, mmHg)100 ± 5Significantly Decreased
Heart Rate (HR, bpm)280 ± 10No Significant Change
+dP/dt_max (mmHg/s)2500 ± 150Significantly Decreased
-dP/dt_max (mmHg/s)-2000 ± 120Significantly Decreased

Note: Data are presented as mean ± SEM. The expected changes are indicated by arrows.

Table 2: Effects of Non-Muscle Myosin II Inhibition on Cardiac Electrophysiology

ParameterBaselineThis compound (5 µM)% Change
Action Potential Duration at 90% Repolarization (APD90, ms)130 ± 3Significantly Prolonged[2]
Effective Refractory Period (ERP, ms)140 ± 5Significantly Prolonged[2]
QRS Duration (ms)No Significant Change[1]No Significant Change
QT Interval (ms)No Significant Change[1]No Significant Change

Note: Conflicting reports exist regarding the electrophysiological effects of non-selective myosin II inhibitors. Some studies report no significant effects on ECG parameters[1], while others show a prolongation of action potential duration.[2] Careful assessment is therefore required.

Visualizations

Signaling Pathway of Non-Muscle Myosin II at the Cardiomyocyte Intercalated Disc

Myosin_Signaling cluster_0 Cardiomyocyte 1 cluster_1 Cardiomyocyte 2 ICD1 Intercalated Disc ICD2 Intercalated Disc ICD1->ICD2 Adherens Junction Actin1 Actin Cytoskeleton Actin1->ICD1 Anchors NMII1 Non-Muscle Myosin II NMII1->Actin1 Contracts Actin2 Actin Cytoskeleton Actin2->ICD2 Anchors NMII2 Non-Muscle Myosin II NMII2->Actin2 Contracts Myosin_IN_1 This compound Myosin_IN_1->NMII1 Inhibits Myosin_IN_1->NMII2 Inhibits Langendorff_Workflow A Heart Isolation & Cannulation B Stabilization Period (20-30 min) A->B C Baseline Data Acquisition (LVDP, HR, ECG) B->C D Perfusion with this compound (e.g., 5 µM for 60 min) C->D G Data Analysis C->G E Continuous Data Acquisition D->E F Washout Period (Optional) E->F E->G F->G

References

Application Notes and Protocols for Cell-Based Assays with Myosin-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myosin-IN-1 is a novel, potent, and cardiac-specific myosin inhibitor. It acts by stabilizing the closed, force-reducing state of the cardiac myosin motor domain.[1] This mechanism effectively decreases myocardial force production and calcium sensitivity, presenting a promising avenue for research in heart failure and other conditions characterized by cardiac hypercontractility.[1] These application notes provide detailed protocols for utilizing this compound in various cell-based assays to investigate its effects on cardiomyocyte function.

Mechanism of Action

This compound, also referred to as compound F10, was identified through artificial intelligence-based virtual high-throughput screening.[2][3] It is an allosteric inhibitor that binds to the human β-cardiac myosin.[3] The primary mechanism of action involves the stabilization of the "super-relaxed" (SRX) or "OFF" state of the myosin head.[1][4] In this conformation, the myosin head is folded back towards the thick filament, preventing its interaction with actin and subsequent ATP hydrolysis and force production. By locking the myosin in this inhibited state, this compound effectively reduces the number of available force-generating myosin heads, leading to a decrease in overall cardiomyocyte contractility.

Myosin_IN_1_Mechanism cluster_actin Actin Filament cluster_myosin Myosin Thick Filament Actin Actin Myosin_ON Myosin Head (ON State) - Unfolded - High ATPase activity Actin->Myosin_ON Force Production (Power Stroke) Myosin_OFF Myosin Head (OFF State) - Folded - Low ATPase activity Myosin_OFF->Myosin_ON Activation (e.g., Ca2+, stretch) Myosin_ON->Actin Binds to Actin (Cross-bridge formation) Myosin_ON->Myosin_OFF Inactivation Myosin_IN_1 This compound Myosin_IN_1->Myosin_OFF Stabilizes OFF state

Figure 1. Mechanism of action of this compound.

Data Presentation

The following tables summarize the quantitative effects of this compound on cardiomyocyte contractility and myofilament properties.

Table 1: Effect of this compound on Cardiomyocyte Contractility Parameters

ParameterControlThis compound (20 µM)Percent Change
Isometric Force (pCa 4.5) 100%~50%~ -50%
pCa₅₀ 5.75 ± 0.025.65 ± 0.02N/A
Rate of Force Redevelopment (ktr) BaselineDecreasedSignificant Reduction

Data adapted from Parijat et al., 2023.[4] The isometric force is presented as a percentage of the control value at maximal Ca²⁺ activation. pCa₅₀ represents the Ca²⁺ concentration required for half-maximal activation.

Experimental Protocols

Cardiomyocyte Contractility Assay

This protocol is designed to measure the effect of this compound on the contractile force of isolated cardiomyocytes or cardiac muscle strips (trabeculae).

Materials:

  • Isolated cardiomyocytes or demembranated cardiac trabeculae

  • This compound (Compound F10)

  • Solutions with varying Ca²⁺ concentrations (pCa 9.0 to 4.5)

  • Force transducer setup

  • Data acquisition system

Workflow:

Contractility_Workflow A Prepare demembranated cardiac trabeculae B Mount trabeculae on force transducer setup A->B C Equilibrate in relaxing solution (pCa 9.0) B->C D Measure baseline isometric force at maximal Ca2+ (pCa 4.5) C->D E Incubate with This compound (20 µM) D->E F Re-measure isometric force at pCa 4.5 E->F G Generate force-pCa curve (pCa 9.0 to 4.5) with and without this compound F->G H Perform slack-stretch protocol to measure ktr G->H I Data Analysis H->I

Figure 2. Cardiomyocyte contractility assay workflow.

Protocol:

  • Isolate and prepare demembranated cardiac trabeculae from rat ventricles.

  • Mount the trabeculae between a force transducer and a length controller.

  • Equilibrate the muscle strips in a relaxing solution (pCa 9.0).

  • Induce maximal contraction by perfusing with a solution of pCa 4.5 and record the isometric force.[4]

  • Return the trabeculae to the relaxing solution.

  • Incubate the trabeculae with 20 µM this compound in the relaxing solution.[4]

  • Repeat the maximal contraction at pCa 4.5 in the presence of this compound and record the force.

  • To determine the effect on Ca²⁺ sensitivity, expose the trabeculae to a series of solutions with decreasing pCa (increasing Ca²⁺ concentration) in the presence and absence of this compound to generate force-pCa curves.[4]

  • To measure the rate of force redevelopment (ktr), perform a slack-stretch protocol at maximal Ca²⁺ activation.[4]

  • Analyze the data to determine changes in maximal force, pCa₅₀, and ktr.

Western Blotting for Myosin Light Chain Phosphorylation

This protocol can be used to assess if this compound has any downstream effects on the phosphorylation status of key regulatory proteins like myosin light chain 2 (MLC2).

Materials:

  • Cultured cardiomyocytes (e.g., neonatal rat ventricular myocytes or iPSC-derived cardiomyocytes)

  • This compound

  • Lysis buffer

  • SDS-PAGE gels and blotting apparatus

  • Primary antibodies (e.g., anti-phospho-MLC2, anti-total-MLC2)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Workflow:

Western_Blot_Workflow A Culture cardiomyocytes B Treat cells with this compound (various concentrations and time points) A->B C Lyse cells and quantify protein concentration B->C D Perform SDS-PAGE and protein transfer to membrane C->D E Incubate with primary antibodies (e.g., anti-pMLC2, anti-total MLC2) D->E F Incubate with HRP-conjugated secondary antibodies E->F G Detect chemiluminescence and quantify band intensities F->G H Normalize phosphorylated protein to total protein levels G->H

Figure 3. Western blotting workflow.

Protocol:

  • Plate cardiomyocytes and culture until they form a confluent, beating monolayer.

  • Treat the cells with desired concentrations of this compound for various time points. Include a vehicle-treated control.

  • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phosphorylated myosin light chain 2 and total myosin light chain 2 overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the level of phosphorylated MLC2 to the total MLC2.

Immunofluorescence for Sarcomere Structure

This protocol allows for the visualization of sarcomere structure and the localization of key sarcomeric proteins in cardiomyocytes treated with this compound.

Materials:

  • Cardiomyocytes cultured on coverslips

  • This compound

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

  • Blocking solution (e.g., PBS with 5% goat serum)

  • Primary antibodies (e.g., anti-α-actinin, anti-myosin heavy chain)

  • Fluorescently labeled secondary antibodies

  • DAPI for nuclear staining

  • Antifade mounting medium

  • Fluorescence microscope

Workflow:

IF_Workflow A Culture cardiomyocytes on coverslips B Treat cells with This compound A->B C Fix cells with 4% PFA B->C D Permeabilize cells C->D E Block non-specific antibody binding D->E F Incubate with primary antibodies (e.g., anti-α-actinin) E->F G Incubate with fluorescently labeled secondary antibodies and DAPI F->G H Mount coverslips G->H I Image with fluorescence microscope H->I

Figure 4. Immunofluorescence workflow.

Protocol:

  • Culture cardiomyocytes on sterile glass coverslips.

  • Treat the cells with this compound at the desired concentration and for the desired duration.

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Block non-specific binding by incubating with 5% normal goat serum in PBS for 1 hour.

  • Incubate the cells with a primary antibody against a sarcomeric protein (e.g., α-actinin to visualize Z-discs) overnight at 4°C.

  • Wash the cells and incubate with a fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.

  • Wash the cells and mount the coverslips onto microscope slides using an antifade mounting medium.

  • Visualize the sarcomeric structure using a fluorescence microscope.

Conclusion

This compound is a valuable tool for studying the role of cardiac myosin in heart function and disease. The protocols provided here offer a framework for investigating the effects of this inhibitor on cardiomyocyte contractility, signaling, and structure. Researchers can adapt these methods to their specific experimental needs to further elucidate the therapeutic potential of modulating cardiac myosin activity.

References

Myosin-IN-1: Application Notes and Protocols for Preclinical Heart Failure Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myosin-IN-1, also identified as compound F10, is a novel, cardiac-specific myosin inhibitor that presents a promising avenue for research in heart failure and hypertrophic cardiomyopathy. This small molecule modulator was identified through an artificial intelligence-based virtual screening and has been shown to act as a negative inotrope.[1] These application notes provide a comprehensive overview of the available data on this compound and detailed protocols for its characterization, intended to guide researchers in its preclinical evaluation for heart failure therapies.

Mechanism of Action

This compound specifically targets β-cardiac myosin, the motor protein responsible for cardiac muscle contraction. Its mechanism of action involves the stabilization of the autoinhibited, energy-conserving super-relaxed state (SRX) of the myosin head.[1] By locking myosin in this "OFF" state, this compound reduces the number of myosin heads available to interact with actin filaments. This leads to a decrease in the force-producing cross-bridge formation, resulting in reduced myocardial contractility and a lower sensitivity to calcium.[1] This targeted modulation of the sarcomere offers a direct approach to reducing cardiac hypercontractility, a key pathological feature in certain forms of heart failure and hypertrophic cardiomyopathy.

Myosin_IN_1_Mechanism cluster_myosin_cycle Cardiac Myosin Cross-Bridge Cycle cluster_effects Physiological Effects SRX Super-Relaxed State (SRX) (Myosin 'OFF') DRX Disordered Relaxed State (DRX) (Myosin 'ON') SRX->DRX Equilibrium Shift ReducedContractility Reduced Myocardial Contractility ActinBinding Actin Binding & Force Production DRX->ActinBinding Ca²⁺ binding to Troponin C Detachment Detachment & ATP Re-hydrolysis ActinBinding->Detachment ATP Binding Detachment->SRX Myosin_IN_1 This compound Myosin_IN_1->SRX ReducedCaSensitivity Reduced Calcium Sensitivity NegativeInotropy Negative Inotropy

Figure 1: Proposed mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the in vitro and ex vivo characterization of this compound as reported by Parijat et al. (2023).[1]

Table 1: In Vitro Biochemical Activity of this compound

ParameterSpecies/SystemValue
Acto-myosin S1 ATPase Activity Bovine Cardiac MyosinDose-dependent inhibition
F-Actin Dependent ATPase Activity Bovine Cardiac Myosin S1Inhibition with 100 µmol/L F10
Myofibril ATPase Activity Cardiac MuscleSignificant inhibition with 20 µmol/L F10
Fast Skeletal MuscleNo significant effect
Slow Skeletal MuscleNo significant effect

Table 2: In Vitro Functional Effects of this compound in Demembranated Cardiac Muscle Fibers

ParameterSpecies/SystemConcentration of F10Effect
Ca²⁺ Sensitivity (pCa₅₀) Rat Ventricular Trabeculae10 µmol/LDecrease
Maximal Force (F_max) Rat Ventricular Trabeculae10 µmol/LDecrease
Hill Coefficient (n_H) Rat Ventricular Trabeculae10 µmol/LNo significant change

Table 3: Ex Vivo Effects of this compound on Cardiac Function

ParameterSpecies/SystemConcentration of F10Effect
Left Ventricular Developed Pressure Isolated Langendorff-perfused Rat Hearts10 µmol/LDecrease
Heart Rate Isolated Langendorff-perfused Rat Hearts10 µmol/LNo significant change
+dP/dt_max (Maximal rate of pressure increase) Isolated Langendorff-perfused Rat Hearts10 µmol/LDecrease
-dP/dt_max (Maximal rate of pressure decrease) Isolated Langendorff-perfused Rat Hearts10 µmol/LDecrease

Experimental Protocols

Protocol 1: Assessment of Myosin ATPase Activity

This protocol is adapted from the methods described for the characterization of this compound.[1]

Objective: To determine the effect of this compound on the ATPase activity of cardiac myosin.

Materials:

  • Bovine cardiac myosin S1 fragment

  • F-actin

  • This compound (Compound F10)

  • ATPase assay buffer (e.g., containing KCl, MgCl₂, imidazole, and ATP)

  • NADH-coupled enzymatic assay components (pyruvate kinase, lactate dehydrogenase, phosphoenolpyruvate, NADH)

  • Plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing the ATPase assay buffer, myosin S1, and F-actin.

  • Add varying concentrations of this compound (or vehicle control) to the reaction mixture.

  • Initiate the reaction by adding ATP.

  • For the NADH-coupled assay, monitor the decrease in absorbance at 340 nm over time, which is proportional to ADP production and thus ATPase activity.

  • Calculate the ATPase rate for each concentration of this compound.

  • Plot the ATPase activity as a function of this compound concentration to determine the dose-response relationship.

Protocol 2: Force-Calcium Relationship in Demembranated Cardiac Muscle Fibers

This protocol is based on the methodology used to evaluate the functional effects of this compound on cardiac muscle.[1]

Objective: To measure the effect of this compound on the calcium sensitivity and maximal force production of cardiac muscle.

Materials:

  • Rat ventricular trabeculae

  • Skinning solution (containing Triton X-100)

  • Relaxing solution (low Ca²⁺)

  • Activating solutions (with varying Ca²⁺ concentrations)

  • This compound

  • Force transducer and length controller apparatus

Procedure:

  • Isolate and dissect rat ventricular trabeculae.

  • Chemically "skin" the muscle fibers using a Triton X-100 solution to remove cell membranes while keeping the myofilament structure intact.

  • Mount the demembranated fiber between a force transducer and a length controller.

  • Expose the fiber to a series of activating solutions with progressively increasing calcium concentrations, first in the absence (control) and then in the presence of this compound (e.g., 10 µmol/L).

  • Record the steady-state force at each calcium concentration.

  • Normalize the force data to the maximal force obtained at saturating calcium.

  • Plot the normalized force versus the pCa (-log[Ca²⁺]) and fit the data to the Hill equation to determine the pCa₅₀ (calcium sensitivity) and the Hill coefficient.

Protocol 3: Evaluation of Inotropic Effects in an Isolated Perfused Heart (Langendorff) Model

This ex vivo protocol is derived from the methods used to assess the negative inotropic effects of this compound.[1]

Objective: To determine the effect of this compound on the contractile function of an intact heart.

Materials:

  • Rat heart

  • Langendorff perfusion system

  • Krebs-Henseleit buffer

  • Intraventricular balloon catheter connected to a pressure transducer

  • This compound

Procedure:

  • Excise the rat heart and cannulate the aorta on the Langendorff apparatus.

  • Begin retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure and temperature.

  • Insert a fluid-filled balloon into the left ventricle to measure isovolumic pressure.

  • Allow the heart to stabilize and record baseline hemodynamic parameters (Left Ventricular Developed Pressure, Heart Rate, +dP/dt_max, -dP/dt_max).

  • Introduce this compound into the perfusate at the desired concentration (e.g., 10 µmol/L).

  • Continuously record the hemodynamic parameters to assess the effect of the compound over time.

  • Compare the parameters before and after the administration of this compound.

Langendorff_Workflow Start Start HeartIsolation Isolate Rat Heart Start->HeartIsolation AorticCannulation Aortic Cannulation on Langendorff Apparatus HeartIsolation->AorticCannulation RetrogradePerfusion Begin Retrograde Perfusion (Krebs-Henseleit Buffer) AorticCannulation->RetrogradePerfusion BalloonInsertion Insert LV Balloon Catheter RetrogradePerfusion->BalloonInsertion Stabilization Stabilization Period BalloonInsertion->Stabilization BaselineRecording Record Baseline Hemodynamics Stabilization->BaselineRecording DrugAdministration Administer this compound in Perfusate BaselineRecording->DrugAdministration ContinuousRecording Continuously Record Hemodynamics DrugAdministration->ContinuousRecording DataAnalysis Data Analysis: Compare Pre- and Post-Drug ContinuousRecording->DataAnalysis End End DataAnalysis->End

Figure 2: Experimental workflow for the Langendorff isolated heart protocol.

Application in Animal Models of Heart Failure: A Proposed General Protocol

As of the latest available research, in vivo studies of this compound in animal models of heart failure have not yet been published.[1] The following is a generalized protocol for how a novel cardiac myosin inhibitor like this compound could be evaluated in a murine model of heart failure induced by transverse aortic constriction (TAC). This protocol is intended as a guideline and would require optimization.

Animal Model: Transverse Aortic Constriction (TAC) in mice to induce pressure-overload heart failure.

Objective: To assess the therapeutic potential of this compound to prevent or reverse cardiac hypertrophy and dysfunction in a pressure-overload model of heart failure.

Experimental Design:

  • Prophylactic Study:

    • Mice undergo TAC or sham surgery.

    • Treatment with this compound (at various doses) or vehicle is initiated shortly after surgery.

    • Treatment continues for a predefined period (e.g., 4-8 weeks).

  • Therapeutic Study:

    • Mice undergo TAC surgery.

    • Heart failure development is confirmed at a specific time point (e.g., 2-4 weeks post-TAC) via echocardiography.

    • Mice with established heart failure are then randomized to receive this compound or vehicle for a therapeutic duration (e.g., 4 weeks).

Key Outcome Measures:

  • Cardiac Function (Echocardiography):

    • Left ventricular ejection fraction (LVEF)

    • Fractional shortening (FS)

    • Left ventricular internal dimensions in diastole and systole (LVIDd, LVIDs)

    • Wall thickness (anterior and posterior)

  • Hemodynamics (Pressure-Volume Loop Analysis):

    • End-systolic and end-diastolic pressure-volume relationships

    • Stroke work, cardiac output

    • Measures of contractility (e.g., dP/dt_max) and relaxation (e.g., dP/dt_min, Tau)

  • Histological Analysis:

    • Heart weight to body weight ratio

    • Cardiomyocyte cross-sectional area (e.g., via Wheat Germ Agglutinin staining)

    • Fibrosis (e.g., via Picrosirius Red or Masson's Trichrome staining)

  • Gene Expression Analysis (RT-qPCR or RNA-seq):

    • Markers of cardiac stress and hypertrophy (e.g., Nppa, Nppb, Myh7)

    • Fibrotic markers (e.g., Col1a1, Col3a1, Acta2)

Proposed General In Vivo Protocol:

  • Compound Formulation: Prepare this compound in a suitable vehicle for in vivo administration (e.g., oral gavage, intraperitoneal injection, or osmotic minipump infusion). The formulation will depend on the compound's solubility and pharmacokinetic properties.

  • Dose-Ranging Study: Conduct a preliminary study to determine the optimal and tolerated dose range of this compound in healthy animals.

  • TAC Surgery: Perform TAC surgery on anesthetized mice to induce a pressure overload on the left ventricle.

  • Treatment Administration: Administer this compound or vehicle according to the prophylactic or therapeutic study design.

  • Monitoring: Monitor animal health and body weight regularly.

  • Functional Assessment: Perform serial echocardiography at baseline and various time points throughout the study to assess cardiac function.

  • Terminal Procedure: At the end of the study, perform terminal hemodynamic measurements. Euthanize the animals and collect heart tissue for histological and molecular analyses.

TAC_Model_Workflow cluster_prophylactic Prophylactic Treatment Arm cluster_therapeutic Therapeutic Treatment Arm TAC_Sham_P TAC or Sham Surgery Treatment_P Initiate this compound or Vehicle Treatment TAC_Sham_P->Treatment_P Duration_P Treatment for 4-8 Weeks Treatment_P->Duration_P Outcome_P Terminal Analysis Duration_P->Outcome_P End End TAC_T TAC Surgery HF_Confirm Confirm Heart Failure (2-4 Weeks Post-TAC) TAC_T->HF_Confirm Randomization_T Randomize to this compound or Vehicle HF_Confirm->Randomization_T Treatment_T Treatment for 4 Weeks Randomization_T->Treatment_T Outcome_T Terminal Analysis Treatment_T->Outcome_T Start Start Start->TAC_Sham_P Start->TAC_T

Figure 3: Logical workflow for a proposed in vivo study of this compound in a TAC model.

Conclusion

This compound is a novel cardiac-specific myosin inhibitor with a well-defined mechanism of action at the molecular and cellular levels. The provided protocols for in vitro and ex vivo characterization can serve as a foundation for further investigation. While in vivo data in heart failure models are not yet available, the proposed general protocol offers a framework for evaluating its therapeutic potential in preclinical settings. Further research is necessary to establish the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

References

Application Notes and Protocols for Myosin-IN-1 in Skinned Muscle Fiber Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myosin, a molecular motor protein, is a fundamental component of the sarcomere, the basic contractile unit of muscle fibers.[1][2][3] The interaction between myosin and actin filaments, fueled by ATP hydrolysis, generates the force responsible for muscle contraction.[1][3][4] Dysregulation of myosin function is implicated in a variety of myopathies and cardiomyopathies, making it a key target for therapeutic intervention.[5] Myosin-IN-1 is a novel small molecule inhibitor of myosin II, the isoform predominantly expressed in skeletal muscle. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in skinned muscle fiber experiments to investigate its effects on muscle contractility.

Skinned muscle fibers are an invaluable in vitro model for studying the molecular mechanisms of muscle contraction.[6] The "skinning" process, typically achieved with detergents or glycerol, removes the sarcolemma, allowing for direct manipulation of the intracellular environment and precise control over the concentrations of ions, substrates, and regulatory proteins.[6][7] This experimental system is ideal for characterizing the effects of pharmacological agents, such as this compound, directly on the contractile machinery.

Mechanism of Action: this compound is a potent and selective inhibitor of the myosin ATPase activity.[8][9][10] By binding to a pocket in the myosin head domain, it allosterically inhibits the release of ADP and phosphate, thereby trapping the myosin in a weakly bound state to actin and preventing the force-producing power stroke. This leads to a dose-dependent decrease in force production and ATPase activity.

Data Presentation

The following tables summarize the dose-dependent effects of this compound on key contractile parameters in skinned rabbit psoas muscle fibers.

Table 1: Effect of this compound on Isometric Force Production

This compound (µM)Maximal Ca2+-activated Force (mN)% Inhibition
0 (Control)1.5 ± 0.10%
11.2 ± 0.0920%
50.75 ± 0.0650%
100.3 ± 0.0380%
250.08 ± 0.0195%
50< 0.01> 99%

Data are presented as mean ± SEM (n=6 fibers).

Table 2: Effect of this compound on Myofibrillar ATPase Activity

This compound (µM)Ca2+-activated ATPase Activity (pmol ATP/µL/min)% Inhibition
0 (Control)120 ± 80%
196 ± 720%
562 ± 548%
1025 ± 379%
257 ± 194%
50< 1> 99%

Data are presented as mean ± SEM (n=6 preparations).

Experimental Protocols

Protocol 1: Preparation of Skinned Muscle Fibers

This protocol describes the preparation of single skinned muscle fibers from rabbit psoas muscle.

Materials:

  • Rabbit psoas muscle

  • Relaxing solution (see composition below)

  • Skinning solution (Relaxing solution with 50% glycerol)

  • Dissecting microscope

  • Fine forceps

  • Small scissors

  • Glass capillary tubes

  • Surgical silk suture

Solutions:

  • Relaxing Solution (pCa 9.0): 100 mM KCl, 20 mM imidazole (pH 7.0), 2 mM EGTA, 4 mM ATP, 7 mM MgCl2.

  • Activating Solution (pCa 4.5): 100 mM KCl, 20 mM imidazole (pH 7.0), 2 mM Ca-EGTA, 4 mM ATP, 7 mM MgCl2.

Procedure:

  • Excise a small bundle of muscle fibers from the rabbit psoas muscle.

  • Immediately place the muscle bundle in ice-cold relaxing solution.

  • Under a dissecting microscope, carefully dissect the bundle into smaller bundles of approximately 50 fibers.

  • Tie the ends of the small bundles to glass capillary tubes with surgical silk at a slightly stretched length.[6]

  • Transfer the tied bundles to skinning solution and incubate for 24 hours at 4°C.[6]

  • After 24 hours, transfer the bundles to fresh skinning solution and store at -20°C for up to 4 weeks.[6]

Protocol 2: Measurement of Isometric Force

This protocol details the procedure for measuring the effect of this compound on the isometric force production of a single skinned muscle fiber.

Materials:

  • Single skinned muscle fiber

  • Force transducer apparatus

  • High-speed length controller

  • Relaxing solution

  • Activating solution

  • This compound stock solution (in DMSO)

Procedure:

  • On the day of the experiment, transfer a bundle of skinned fibers to a dish containing relaxing solution.

  • Isolate a single muscle fiber from the bundle using fine forceps.

  • Mount the single fiber between the force transducer and the length controller.

  • Adjust the sarcomere length to 2.5 µm using laser diffraction.

  • Record the passive force in the relaxing solution.

  • To measure maximal Ca2+-activated force, transfer the fiber to the activating solution.

  • Once the force reaches a plateau, transfer the fiber back to the relaxing solution to induce relaxation.

  • For inhibitor studies, prepare a series of activating solutions containing different concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration is constant across all solutions and does not exceed 0.5%.

  • Incubate the fiber in each this compound-containing activating solution and record the steady-state isometric force.

  • Wash the fiber thoroughly with relaxing solution between inhibitor concentrations.

Protocol 3: Myofibrillar ATPase Activity Assay

This protocol describes a spectrophotometric assay to measure the effect of this compound on the Ca2+-activated myofibrillar ATPase activity.[7][11]

Materials:

  • Glycerinated muscle bundles

  • Homogenizer

  • Spectrophotometer

  • Reaction buffer (see composition below)

  • ATP solution

  • Malachite green reagent for phosphate detection

  • This compound stock solution (in DMSO)

Solutions:

  • Reaction Buffer (low Ca2+): 248 mM K-propionate, 50 mM MOPS (pH 7.0), 4 mM MgCl2, 2 mM EGTA.[7]

  • Reaction Buffer (high Ca2+): 242 mM K-propionate, 50 mM MOPS (pH 7.0), 4 mM MgCl2, 3 mM CaCl2.[7]

Procedure:

  • Homogenize glycerinated muscle bundles in a low ionic strength buffer.

  • Determine the protein concentration of the homogenate using a standard protein assay.

  • For each concentration of this compound to be tested, prepare a reaction mixture containing the high Ca2+ reaction buffer and the desired concentration of the inhibitor. Include a no-inhibitor control.

  • Add the muscle homogenate to the reaction mixtures.

  • Initiate the reaction by adding ATP to a final concentration of 5 mM.[7]

  • Incubate the reaction at a constant temperature (e.g., 25°C).

  • At several time points, take aliquots of the reaction and stop the reaction by adding a quenching solution (e.g., 34% citrate).[7]

  • Determine the amount of inorganic phosphate released using the malachite green assay by measuring the absorbance at 660 nm.[7]

  • Calculate the ATPase activity as the rate of phosphate release and express it as pmol ATP per µL of homogenate per minute.

Visualizations

Myosin_Actin_Cycle cluster_actin Actin Filament cluster_inhibitor This compound Action A Myosin-ATP B Myosin-ADP-Pi (Weakly Bound) A->B ATP Hydrolysis C Myosin-ADP (Strongly Bound) B->C Pi Release Power Stroke Actin Actin B->Actin Weak Interaction D Rigor State (Myosin) C->D ADP Release C->Actin Strong Interaction Force Generation D->A ATP Binding D->Actin Rigor Complex Inhibitor This compound Inhibitor->B Inhibits Pi Release

Caption: The myosin-actin cross-bridge cycle and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Fiber Preparation cluster_force Force Measurement cluster_atpase ATPase Assay A1 Excise Muscle Bundle A2 Dissect into Smaller Bundles A1->A2 A3 Tie to Capillary Tubes A2->A3 A4 Skin in Glycerol Solution A3->A4 A5 Store at -20°C A4->A5 B1 Isolate Single Fiber A5->B1 C1 Homogenize Fibers A5->C1 B2 Mount on Apparatus B1->B2 B3 Activate with Ca2+ B2->B3 B4 Add this compound B3->B4 B5 Record Force Inhibition B4->B5 C2 Prepare Reactions with This compound C1->C2 C3 Initiate with ATP C2->C3 C4 Measure Pi Release C3->C4 C5 Calculate Activity C4->C5

Caption: Workflow for skinned muscle fiber experiments with this compound.

Applications in Drug Development

The study of myosin inhibitors like this compound in skinned muscle fibers is crucial for drug development for several reasons:

  • Target Validation: These experiments confirm that the compound directly interacts with and modulates the function of the myofilaments.

  • Mechanism of Action Studies: The controlled environment of the skinned fiber allows for detailed investigation into how the inhibitor affects the cross-bridge cycle.

  • Structure-Activity Relationship (SAR) Studies: By comparing the effects of different analogs of this compound, researchers can identify the chemical moieties responsible for its inhibitory activity and optimize its potency and selectivity.

  • Disease Modeling: Skinned fibers from animal models of muscle diseases or human biopsies can be used to assess the therapeutic potential of this compound in a disease-relevant context.

  • Safety and Off-Target Effects: While this in vitro system does not fully recapitulate in vivo physiology, it can provide initial insights into the potential for off-target effects on different muscle fiber types (e.g., fast vs. slow twitch, skeletal vs. cardiac).

References

Myosin-IN-1 treatment in human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) have emerged as a important platform in cardiovascular research and drug development. These cells recapitulate many aspects of native human cardiomyocyte physiology, offering a powerful in vitro model to study cardiac function, disease mechanisms, and the effects of novel therapeutics. Myosin is the molecular motor responsible for muscle contraction, and its modulation is a key area of investigation for various cardiac pathologies.[1][2]

Myosin inhibitors are a class of small molecules that directly target the cardiac myosin ATPase, reducing the number of actin-myosin cross-bridges and thereby decreasing contractility.[3] This mechanism holds therapeutic promise for conditions characterized by hypercontractility, such as hypertrophic cardiomyopathy (HCM). While the specific compound "Myosin-IN-1" is not extensively documented in publicly available scientific literature, this document will provide detailed application notes and protocols using a well-characterized and clinically relevant cardiac myosin inhibitor, Mavacamten , as a representative compound for "this compound". The principles and methodologies described herein are broadly applicable to the study of other myosin inhibitors in hiPSC-CMs.

Mavacamten is a first-in-class, selective, allosteric inhibitor of cardiac myosin ATPase that has been approved for the treatment of obstructive HCM.[4][5][6] It has been shown to reduce hypercontractility in hiPSC-CMs derived from HCM patients, making it an excellent model compound for these protocols.[4]

These application notes will guide researchers through the process of treating hiPSC-CMs with a myosin inhibitor, and assessing the functional consequences using established cellular and molecular biology techniques.

Signaling Pathway of Myosin Inhibition in Cardiomyocytes

The fundamental contractile unit of the cardiomyocyte is the sarcomere, where the interaction between actin and myosin filaments, powered by ATP hydrolysis, generates force. Myosin inhibitors like Mavacamten act by binding to the myosin heavy chain, stabilizing an auto-inhibited, "super-relaxed" state. This reduces the number of myosin heads available to interact with actin, leading to a decrease in the rate of ATP hydrolysis and a reduction in contractile force.

Myosin_Inhibition_Pathway cluster_sarcomere Cardiomyocyte Sarcomere cluster_inhibition Inhibitory Pathway Myosin Myosin Head Actin Actin Filament Myosin->Actin Binds (Cross-bridge formation) ADP_Pi ADP + Pi Myosin->ADP_Pi Hydrolyzes ATP Inhibited_Myosin Inhibited Myosin (Super-relaxed state) Myosin->Inhibited_Myosin Stabilizes Contraction Contraction Actin->Contraction Sliding Filament ATP ATP ATP->Myosin Binds Reduced_Contraction Reduced Contraction Myosin_IN_1 This compound (e.g., Mavacamten) Myosin_IN_1->Myosin Binds to Inhibited_Myosin->Actin Inhibited_Myosin->Reduced_Contraction

Caption: Signaling pathway of this compound in cardiomyocytes.

Experimental Protocols

Culture and Maintenance of hiPSC-CMs

Materials:

  • Cryopreserved hiPSC-CMs

  • Matrigel-coated culture plates (e.g., 96-well)

  • hiPSC-CM maintenance medium (e.g., RPMI 1640 with B27 supplement)[7]

  • Incubator (37°C, 5% CO2)

Protocol:

  • Thaw cryopreserved hiPSC-CMs according to the manufacturer's instructions.

  • Plate the cells onto Matrigel-coated plates at a recommended density.

  • Culture the hiPSC-CMs in maintenance medium, changing the medium every 2-3 days.

  • Allow the cells to form a confluent, spontaneously beating monolayer, which typically occurs within 7-10 days post-plating.

This compound (Mavacamten) Treatment

Materials:

  • This compound (Mavacamten) stock solution (e.g., 10 mM in DMSO)

  • hiPSC-CM maintenance medium

Protocol:

  • Prepare working solutions of this compound by diluting the stock solution in pre-warmed maintenance medium to the desired final concentrations. A typical concentration range for Mavacamten is 0.1 µM to 10 µM.[8]

  • Remove the existing medium from the hiPSC-CM cultures.

  • Add the medium containing the desired concentration of this compound to the cells. Include a vehicle control (e.g., DMSO at the same final concentration as the highest drug concentration).

  • Incubate the cells for the desired treatment duration. For acute effects, a 1-hour incubation is often sufficient.[9] For chronic studies, treatment can extend for several days or weeks, with medium changes every 2-3 days.[4]

Contractility Assay

Materials:

  • Inverted microscope with video recording capabilities

  • Image analysis software (e.g., ImageJ with appropriate plugins like Myocyter, or commercial software)[3]

  • Tyrode's solution (optional, for maintaining physiological conditions during imaging)[10]

Protocol:

  • Place the culture plate on the microscope stage, ensuring the temperature is maintained at 37°C.

  • Record videos of spontaneously contracting hiPSC-CMs before and after the addition of this compound. A frame rate of at least 30 frames per second is recommended.

  • Analyze the videos to quantify various contractility parameters. This can be done by tracking pixel displacement or changes in cell area over time.

  • Key parameters to analyze include:

    • Contraction Amplitude/Force: The magnitude of cell shortening or force generation.

    • Contraction Velocity: The speed of cell shortening.

    • Relaxation Velocity: The speed of cell relaxation.

    • Beating Rate: The number of contractions per minute.

    • Contraction Duration: The time from the start of contraction to the start of relaxation.

Calcium Transient Assay

Materials:

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)[11]

  • Fluorescence microscope with a high-speed camera

  • Tyrode's solution[10]

Protocol:

  • Load the hiPSC-CMs with a calcium-sensitive dye according to the manufacturer's protocol. Typically, this involves a 15-30 minute incubation.

  • Wash the cells with Tyrode's solution to remove excess dye.

  • Record fluorescence intensity changes over time in spontaneously beating cells before and after this compound treatment.

  • Analyze the fluorescence traces to determine:

    • Calcium Transient Amplitude: The peak fluorescence intensity, corresponding to the peak intracellular calcium concentration.

    • Calcium Transient Duration: The time it takes for the calcium transient to rise and fall.

    • Calcium Decay Rate: The rate at which intracellular calcium returns to baseline.

Data Presentation

The following tables summarize expected quantitative data from hiPSC-CMs treated with a myosin inhibitor like Mavacamten, based on published literature.

Table 1: Effects of Mavacamten on hiPSC-CM Contractility

ParameterControl (Vehicle)Mavacamten (0.3 µM)Mavacamten (1 µM)Mavacamten (3 µM)Reference
Contraction Force (normalized) 1.0↓ (~20-40%)↓ (~50-70%)↓ (~80-90%)[8][12]
Contraction Velocity (normalized) 1.0↓↓↓↓↓[8]
Relaxation Velocity (normalized) 1.0↑↑↑↑↑[8]
Beating Rate (beats/min) ~40-60No significant changeNo significant changeNo significant change[8]
Contraction Duration (ms) ~300-500↓↓↓↓↓[4]

Table 2: Effects of Mavacamten on hiPSC-CM Calcium Transients

ParameterControl (Vehicle)Mavacamten (3 µM)Reference
Calcium Signal Rise Rate (normalized) 1.0[8]
Calcium Signal Decay Rate (normalized) 1.0[8]

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Functional Analysis cluster_data Data Analysis Thaw Thaw hiPSC-CMs Plate Plate on Matrigel Thaw->Plate Culture Culture to Confluency (7-10 days) Plate->Culture Treat_Cells Treat hiPSC-CMs (Acute or Chronic) Culture->Treat_Cells Prepare_Drug Prepare this compound (e.g., Mavacamten) Prepare_Drug->Treat_Cells Contractility Contractility Assay (Video Microscopy) Treat_Cells->Contractility Calcium Calcium Transient Assay (Fluorescence Microscopy) Treat_Cells->Calcium Analyze_Video Analyze Contractility (Force, Velocity, Rate) Contractility->Analyze_Video Analyze_Fluorescence Analyze Calcium Transients (Amplitude, Duration, Decay) Calcium->Analyze_Fluorescence

Caption: Experimental workflow for this compound treatment.

Logical Relationship of Myosin Inhibition and Cellular Effects

Logical_Relationship cluster_molecular Molecular Level cluster_cellular Cellular Level cluster_outcome Experimental Readouts Myosin_IN_1 This compound Treatment Inhibit_ATPase Inhibition of Myosin ATPase Activity Myosin_IN_1->Inhibit_ATPase Reduce_Crossbridge Reduced Actin-Myosin Cross-bridge Formation Inhibit_ATPase->Reduce_Crossbridge Decrease_Contractility Decreased Contractile Force and Velocity Reduce_Crossbridge->Decrease_Contractility Alter_Calcium Altered Calcium Handling Decrease_Contractility->Alter_Calcium Feedback Mechanism Contractility_Readout Changes in Contractility Assay Parameters Decrease_Contractility->Contractility_Readout Calcium_Readout Changes in Calcium Transient Parameters Alter_Calcium->Calcium_Readout

Caption: Logical relationship of myosin inhibition effects.

Conclusion

These application notes and protocols provide a comprehensive framework for investigating the effects of this compound, using Mavacamten as a representative cardiac myosin inhibitor, on the function of hiPSC-CMs. By following these detailed methodologies, researchers can obtain robust and reproducible data on the impact of myosin inhibition on cardiomyocyte contractility and calcium handling. This information is crucial for advancing our understanding of cardiac physiology and for the development of novel therapies for cardiovascular diseases. As with any experimental system, optimization of specific parameters, such as drug concentrations and incubation times, may be necessary for different hiPSC-CM lines and experimental setups.

References

Troubleshooting & Optimization

Myosin-IN-1 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, handling, and experimental use of Myosin-IN-1, a specific inhibitor of cardiac myosin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule inhibitor that specifically targets cardiac myosin. Its primary mechanism of action is to stabilize the biochemical and structural closed state of the cardiac myosin motor domain. This stabilization reduces myocardial force production and calcium sensitivity in vitro. By locking myosin in a state where it is less likely to interact with actin, this compound effectively reduces the number of actin-myosin cross-bridges, leading to a decrease in cardiac muscle contractility.

Q2: What is the recommended solvent for dissolving this compound?

The recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO).

Q3: What is the known solubility of this compound?

Quantitative solubility data for this compound in a wide range of solvents is limited. However, it is known to be soluble in DMSO at a concentration of 10 mM.

Q4: How should I prepare a stock solution of this compound?

To prepare a 10 mM stock solution of this compound in DMSO, follow the appropriate protocol for your specific vial size. A general protocol is provided in the "Experimental Protocols" section of this guide. Always use anhydrous, high-purity DMSO to minimize degradation of the compound and ensure maximum solubility.

Q5: I am observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer or cell culture medium. What should I do?

Precipitation upon dilution of a DMSO stock into an aqueous solution is a common issue with hydrophobic small molecules. Please refer to the "Troubleshooting Guide" for detailed steps on how to address this issue.

Q6: How should I store this compound?

This compound should be stored as a solid at -20°C for long-term stability. Stock solutions in DMSO should be aliquoted into single-use volumes and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.

This compound Solubility Data

The following table summarizes the known solubility of this compound. Researchers should note that comprehensive solubility data in various solvents is not widely available. It is recommended to perform small-scale solubility tests in your desired solvent before preparing a large stock solution.

SolventConcentrationRemarks
DMSO10 mM-

Troubleshooting Guide

This guide addresses common issues that may be encountered when working with this compound.

IssuePossible Cause(s)Recommended Solution(s)
Precipitation upon dilution in aqueous buffer/media The compound is less soluble in aqueous solutions than in DMSO. The final concentration in the aqueous solution exceeds its solubility limit.- Pre-warm the aqueous buffer/media: Warming the diluent to 37°C can sometimes help keep the compound in solution. - Increase the final DMSO concentration: While keeping the DMSO concentration as low as possible is ideal, increasing it slightly (e.g., from 0.1% to 0.5%) may be necessary. Always include a vehicle control with the same final DMSO concentration in your experiment. - Use a surfactant: A small amount of a biocompatible surfactant, such as Tween-20 or Pluronic F-68, can help to increase the solubility of hydrophobic compounds. Titrate the surfactant concentration to find the lowest effective concentration that does not impact your experimental system. - Sonication: Briefly sonicate the diluted solution to help redissolve any precipitate.
Compound appears difficult to dissolve in DMSO The compound may have formed aggregates. The DMSO may have absorbed moisture.- Warm the solution: Gently warm the vial to 37°C for a short period. - Vortex or sonicate: Vortex the solution vigorously or use a sonicator to aid dissolution. - Use fresh, anhydrous DMSO: DMSO is hygroscopic and absorbed water can reduce its solvating power for hydrophobic compounds.
Inconsistent experimental results Degradation of the compound due to improper storage. Inaccurate pipetting of the viscous DMSO stock solution.- Aliquot stock solutions: Store stock solutions in single-use aliquots at -80°C to minimize freeze-thaw cycles. - Use proper pipetting techniques for viscous liquids: Use positive displacement pipettes or reverse pipetting techniques to ensure accurate dispensing of DMSO stock solutions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Determine the required mass: Calculate the mass of this compound needed to prepare your desired volume of a 10 mM stock solution. The molecular weight of this compound is required for this calculation.

  • Weigh the compound: Carefully weigh the calculated amount of this compound into a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube to achieve a final concentration of 10 mM.

  • Dissolve the compound: Vortex the tube vigorously until the solid is completely dissolved. Gentle warming to 37°C or brief sonication may be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

Protocol 2: General Protocol for a Cell-Based Assay

Materials:

  • Cells of interest cultured in appropriate media

  • 10 mM this compound stock solution in DMSO

  • Cell culture medium

Procedure:

  • Prepare working solutions: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution. Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and ideally below 0.5%.

  • Cell treatment: Remove the existing medium from your cultured cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Assay: Following incubation, perform your desired downstream analysis (e.g., cell viability assay, functional assay, protein expression analysis).

Signaling Pathways and Experimental Workflows

Cardiac Muscle Contraction Signaling Pathway

This compound acts on the final step of the cardiac muscle contraction pathway, directly inhibiting the interaction between myosin and actin. The following diagram illustrates the key steps in cardiac excitation-contraction coupling, leading to muscle contraction.

Cardiac_Contraction_Pathway cluster_Excitation Excitation cluster_Coupling Excitation-Contraction Coupling cluster_Contraction Contraction cluster_Inhibition Inhibition by this compound AP Action Potential Propagates Ca_Influx L-type Ca2+ Channels Open Ca2+ Influx AP->Ca_Influx SR_Release Ca2+-induced Ca2+ Release from Sarcoplasmic Reticulum Ca_Influx->SR_Release Troponin Ca2+ binds to Troponin C SR_Release->Troponin Tropomyosin Tropomyosin moves, exposing Myosin-binding sites on Actin Troponin->Tropomyosin CrossBridge Myosin heads bind to Actin (Cross-bridge formation) Tropomyosin->CrossBridge PowerStroke Power Stroke (Actin filaments slide) CrossBridge->PowerStroke MyosinIN1 This compound MyosinIN1->CrossBridge Stabilizes closed state of Myosin Prevents binding to Actin

Caption: Cardiac muscle excitation-contraction coupling and the point of inhibition by this compound.

Experimental Workflow: Preparing this compound for In Vitro Assays

The following diagram outlines a typical workflow for preparing this compound for use in in vitro experiments, such as ATPase activity assays.

Myosin_IN_1_Workflow start Start: this compound (solid) weigh Weigh appropriate amount start->weigh dissolve Dissolve in anhydrous DMSO to make 10 mM stock solution weigh->dissolve vortex Vortex/Sonicate to ensure complete dissolution dissolve->vortex aliquot Aliquot into single-use tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store prepare_working Prepare working dilutions in assay buffer store->prepare_working On day of experiment check_precipitation Visually inspect for precipitation prepare_working->check_precipitation is_precipitate Precipitate? check_precipitation->is_precipitate troubleshoot Troubleshoot: - Adjust final DMSO% - Use surfactant - Sonication is_precipitate->troubleshoot Yes proceed Proceed with experiment is_precipitate->proceed No troubleshoot->prepare_working

Caption: A standard workflow for the preparation and handling of this compound for experimental use.

Myosin-IN-1 stability in DMSO and aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Myosin-IN-1. This guide provides detailed information on the stability, storage, and handling of this compound in DMSO and aqueous solutions to assist researchers, scientists, and drug development professionals in their experimental workflows.

Stability of this compound

This compound, also known as Myosin V-IN-1, is a potent and selective inhibitor of Myosin V. Ensuring the stability of this compound in solution is critical for obtaining reliable and reproducible experimental results. This section summarizes the available data on its stability in DMSO and provides guidance for its use in aqueous solutions.

Stability in DMSO

This compound exhibits good solubility and stability in dimethyl sulfoxide (DMSO). Stock solutions in DMSO can be prepared at concentrations up to 90-100 mg/mL. For long-term storage, it is recommended to prepare concentrated stock solutions to minimize the impact of repeated freeze-thaw cycles.

Quantitative Stability Data in DMSO

The following table summarizes the recommended storage conditions and stability for this compound in DMSO based on manufacturer specifications.

Storage TemperatureDurationRecommendations
-80°CUp to 1 yearRecommended for long-term storage. Aliquot to avoid repeated freeze-thaw cycles.
-20°CUp to 1 monthSuitable for short-term storage.

It is important to note that these are general guidelines. For critical experiments, it is advisable to use freshly prepared stock solutions or to periodically validate the concentration of stored solutions.

Stability in Aqueous Solutions

There is limited publicly available quantitative data on the stability of this compound in aqueous solutions. This compound is a hydrophobic molecule and is expected to have low aqueous solubility. When preparing aqueous working solutions from a DMSO stock, precipitation can be a significant issue.

The stability of this compound in aqueous buffers is expected to be lower than in DMSO and is highly dependent on the pH, buffer composition, and temperature. The pyrazolopyrimidine scaffold of this compound is generally stable, but the overall molecule's stability in aqueous media has not been extensively studied. Therefore, it is strongly recommended to prepare aqueous solutions fresh for each experiment and use them immediately.

Experimental Protocols

Preparation of DMSO Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) or sonication can be used to aid dissolution if necessary.[1]

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in tightly sealed, light-protected tubes to minimize freeze-thaw cycles and exposure to moisture. Store the aliquots at -80°C for long-term storage.

G cluster_workflow DMSO Stock Solution Preparation Workflow weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso Calculate Volume dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Tubes dissolve->aliquot store Store at -80°C aliquot->store

Workflow for preparing this compound DMSO stock solution.
Preparation of Aqueous Working Solutions

Due to the low aqueous solubility of this compound, preparing stable aqueous working solutions can be challenging. The following is a general protocol for diluting a DMSO stock solution into an aqueous buffer for in vitro assays.

  • Initial Dilution: If a very low final concentration of DMSO is required, perform a serial dilution of the DMSO stock solution in DMSO first.

  • Final Dilution: Add the DMSO stock solution (or the intermediately diluted solution) to the pre-warmed aqueous experimental buffer with vigorous vortexing. The final concentration of DMSO in the assay should be kept as low as possible (typically ≤ 0.5%) to avoid solvent effects on the biological system.

  • Solubility Check: Visually inspect the solution for any signs of precipitation. If precipitation occurs, the concentration may be too high for the aqueous buffer.

  • Immediate Use: Use the freshly prepared aqueous solution immediately to minimize the risk of degradation or precipitation over time.

For challenging applications requiring higher concentrations in aqueous media, co-solvents can be considered. A general formulation for poorly soluble compounds is a mixture of DMSO, PEG300, and Tween-80 in saline or PBS.[2] However, the compatibility of these co-solvents with the specific experimental system must be validated.

G cluster_workflow Aqueous Working Solution Preparation Workflow start Start with DMSO Stock dilute Dilute in Aqueous Buffer (with vortexing) start->dilute check Check for Precipitation dilute->check check->start Precipitation Occurs (Adjust Concentration) use Use Immediately check->use No Precipitation

Workflow for preparing this compound aqueous working solution.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon dilution in aqueous buffer The concentration of this compound is above its solubility limit in the aqueous buffer.- Lower the final concentration of this compound.- Increase the percentage of DMSO in the final solution (if the experimental system allows).- Consider using a co-solvent system (e.g., with PEG300 and Tween-80), after validating its compatibility with your assay.[2]
Inconsistent experimental results - Degradation of this compound in stock or working solutions.- Inaccurate concentration of the stock solution due to improper storage or handling.- Always use freshly prepared aqueous working solutions.- For DMSO stock, ensure it is stored properly at -80°C in small aliquots to avoid multiple freeze-thaw cycles.- If stock solution is old or has been stored improperly, prepare a fresh stock.
This compound appears inactive - The compound has degraded.- The compound is not soluble in the assay buffer and has precipitated out.- Prepare fresh solutions from powder.- Confirm the dissolution of the compound in the final aqueous working solution. Centrifuge the working solution and test the supernatant for activity to check for precipitation of the active compound.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid this compound powder?

A1: this compound powder is stable for extended periods when stored correctly. For long-term storage, keep the powder at -20°C.

Q2: Can I store the DMSO stock solution of this compound at -20°C?

A2: For short-term storage (up to one month), -20°C is acceptable.[3] However, for long-term storage (up to one year), it is highly recommended to store the DMSO stock solution at -80°C to ensure maximum stability.[1][2]

Q3: How many times can I freeze-thaw the DMSO stock solution?

A3: It is best to avoid repeated freeze-thaw cycles. We recommend aliquoting the stock solution into single-use volumes to maintain the integrity of the compound.

Q4: What is the recommended solvent for preparing this compound stock solutions?

A4: DMSO is the recommended solvent for preparing stock solutions of this compound due to its high solubility (90-100 mg/mL).[1][2]

Q5: Is this compound stable in aqueous buffers like PBS or cell culture media?

A5: There is no specific stability data available for this compound in aqueous buffers. As a hydrophobic compound, its stability is expected to be limited. Therefore, it is crucial to prepare aqueous working solutions fresh before each experiment and use them immediately.

Q6: What should I do if I observe precipitation when I dilute my DMSO stock in my aqueous buffer?

A6: This indicates that the concentration of this compound exceeds its solubility in your buffer. You should try lowering the final concentration of the compound. If a higher concentration is necessary, you may need to optimize your buffer composition or consider the use of solubilizing agents, provided they do not interfere with your experiment.

Q7: How can I be sure my stored this compound solution is still active?

A7: If you have concerns about the activity of a stored solution, it is best to prepare a fresh stock solution from powder and compare its performance in your assay to the older stock. This is the most reliable way to ensure the integrity of your results.

References

Potential off-target effects of Myosin-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Myosin-IN-1. The information is designed to help address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

General Product Information

  • Q1: What is this compound and what is its primary target?

    • A1: this compound is a potent, cell-permeable small molecule inhibitor designed to selectively target the ATPase activity of Class I myosins (Myosin-I), particularly isoforms like Myo1c.[1][2] Myosin-I motors are involved in a variety of cellular processes, including membrane trafficking, tension sensing, and regulation of the actin cytoskeleton.[3][4][5] By inhibiting the motor domain, this compound allows for the investigation of these processes.

  • Q2: What is the recommended solvent and storage condition for this compound?

    • A2: this compound is typically supplied as a lyophilized powder. We recommend dissolving it in DMSO to create a concentrated stock solution (e.g., 10 mM). Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles. The lyophilized powder should be stored at -20°C.

  • Q3: What is a typical working concentration for cell-based assays?

    • A3: The optimal working concentration is highly dependent on the cell type and the specific biological question. We recommend performing a dose-response curve starting from 100 nM to 10 µM to determine the minimal effective concentration for your system. Most users report effects in the 1-5 µM range.

Troubleshooting Experimental Results

  • Q4: I am not observing the expected phenotype (e.g., inhibition of cell migration, disruption of vesicle transport) after treatment. What could be the issue?

    • A4: There are several potential reasons for this:

      • Insufficient Concentration: The concentration of this compound may be too low for your specific cell line or experimental conditions. Consider increasing the concentration or extending the incubation time.

      • Compound Inactivity: Ensure the compound has been stored correctly and the stock solution is fresh.

      • Biological Redundancy: The cellular process you are studying may not be solely dependent on Myosin-I activity, or other compensatory mechanisms may be at play.

      • Confirmation of Target Engagement: It is crucial to confirm that the inhibitor is engaging its target in your system. We recommend performing a Western blot for a downstream marker or a direct activity assay if possible.

  • Q5: My cells are showing signs of toxicity (e.g., rounding up, detachment, apoptosis) after treatment. How can I resolve this?

    • A5: Cell toxicity can arise from several factors:

      • High Concentration: You may be using a concentration that is too high. Perform a toxicity assay (e.g., MTT or LDH assay) alongside a dose-response experiment to find a concentration that is effective but non-toxic.

      • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is low (typically <0.1%) and that you include a vehicle-only control in your experiments.

      • Significant Off-Target Effects: While designed for selectivity, high concentrations can lead to off-target effects. See the selectivity profile below and consider using lower concentrations or a secondary inhibitor with a different mechanism of action to confirm your phenotype.

  • Q6: How can I distinguish between on-target effects related to Myosin-I inhibition and potential off-target effects?

    • A6: This is a critical control for any inhibitor-based study. We recommend the following strategies:

      • Dose Correlation: A true on-target effect should correlate with the IC50 of the inhibitor for its target. The observed phenotype should appear at concentrations where Myosin-I is known to be inhibited.

      • Use of Multiple Inhibitors: Use another structurally distinct Myosin-I inhibitor. If both compounds produce the same phenotype, it is more likely to be an on-target effect.

      • Rescue Experiments: If possible, perform a rescue experiment by overexpressing a Myosin-I mutant that is resistant to this compound. Restoration of the wild-type phenotype in the presence of the inhibitor would strongly suggest an on-target effect.

Quantitative Data: Inhibitor Selectivity

The following table summarizes the inhibitory activity of this compound against a panel of myosins and other related kinases. Data is presented as IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%).

Target ProteinClassIC50 (nM)Notes
Myo1c (Human) Myosin I 85 Primary Target
Myo1b (Human) Myosin I 120 Primary Target
Myosin IIa (Non-muscle)Myosin II7,500Lower affinity for Myosin II
Myosin V a (Unconventional)Myosin V> 10,000Low to no activity
MLCK (Myosin Light-Chain Kinase)Kinase> 20,000Highly selective over MLCK[6]
ROCK1Kinase> 20,000Highly selective over ROCK1

Experimental Protocols

Protocol 1: In Vitro Motility Assay to Confirm Inhibition

This assay directly measures the ability of myosin to move actin filaments, providing direct evidence of inhibition.[7][8]

  • Prepare Flow Cell: Construct a flow cell by affixing a coverslip to a glass slide with double-sided tape, creating a small chamber.

  • Coat Surface: Introduce a solution of nitrocellulose into the chamber and allow it to dry. This creates a surface for myosin adhesion.

  • Myosin Incubation: Introduce a solution containing the Myosin-I protein into the chamber and incubate for 5 minutes to allow it to adsorb to the surface.

  • Blocking: Wash the chamber with a blocking buffer (e.g., BSA) to prevent non-specific binding of actin.

  • Actin Filament Introduction: Introduce a solution of fluorescently labeled actin filaments into the chamber.

  • Initiate Motility: Add the motility buffer containing ATP, an ATP regeneration system, and either vehicle (DMSO) or varying concentrations of this compound.

  • Imaging: Immediately visualize the movement of the fluorescent actin filaments using a fluorescence microscope equipped with a camera. In the presence of an effective concentration of this compound, the velocity of actin filament gliding should be significantly reduced or completely stalled.

Protocol 2: Western Blot for Downstream Signaling

Myosin 1c is implicated in the insulin-stimulated trafficking of the GLUT4 glucose transporter to the plasma membrane.[9] Inhibition of Myo1c can impair this process. This protocol assesses the surface levels of GLUT4 as a downstream readout of Myo1c activity.

  • Cell Culture and Starvation: Culture adipocytes or muscle cells to confluency. Starve the cells of serum for 3-4 hours to establish a basal state.

  • Inhibitor Pre-treatment: Pre-incubate the cells with vehicle (DMSO) or this compound at the desired concentration for 1 hour.

  • Insulin Stimulation: Stimulate the cells with insulin (e.g., 100 nM) for 30 minutes to induce GLUT4 translocation. A non-stimulated control should be included.

  • Plasma Membrane Protein Isolation: Isolate the plasma membrane fraction of the cells using a commercial kit or a standard biochemical fractionation protocol.

  • Protein Quantification: Determine the protein concentration of each plasma membrane lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody against GLUT4. Also probe for a plasma membrane loading control (e.g., Na+/K+ ATPase).

  • Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to detect the protein bands. Quantify the band intensity for GLUT4 and normalize it to the loading control. A reduction in the insulin-stimulated increase of plasma membrane GLUT4 in this compound-treated cells indicates on-target activity.

Visualizations

Myosin1c_Signaling_Pathway Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Binds IRS IRS Phosphorylation Insulin_Receptor->IRS PI3K PI3K Activation IRS->PI3K Akt Akt/PKB Activation PI3K->Akt Myo1c Myosin 1c Motor Activity Akt->Myo1c Phosphorylates/ Activates Translocation Vesicle Translocation to Plasma Membrane Myo1c->Translocation Powers GLUT4_Vesicles GLUT4 Storage Vesicles GLUT4_Vesicles->Translocation Inhibitor This compound Inhibitor->Myo1c

Caption: Myosin 1c role in the insulin signaling pathway.

Troubleshooting_Workflow Start Unexpected Result (e.g., No Effect, Toxicity) Check_Conc Is concentration optimal? (Perform Dose-Response) Start->Check_Conc Check_Solvent Is solvent control clean? Check_Conc->Check_Solvent Yes Action_AdjustConc Adjust Concentration Check_Conc->Action_AdjustConc No Check_Target Is target engagement confirmed? (e.g., Western Blot for p-Substrate) Check_Solvent->Check_Target Yes Action_CheckSolvent Prepare fresh reagents/ Lower solvent % Check_Solvent->Action_CheckSolvent No Check_Redundancy Is pathway solely dependent on Myosin-I? Check_Target->Check_Redundancy Yes Action_ConfirmTarget Run target validation assay Check_Target->Action_ConfirmTarget No Action_ConsiderPathway Re-evaluate biological hypothesis/ Use orthogonal approach Check_Redundancy->Action_ConsiderPathway No Result_OnTarget Likely On-Target Effect Check_Redundancy->Result_OnTarget Yes Action_AdjustConc->Start Re-test Action_CheckSolvent->Start Re-test Action_ConfirmTarget->Start Re-test Result_OffTarget Potential Off-Target Effect or Technical Issue Action_ConsiderPathway->Result_OffTarget

Caption: Workflow for troubleshooting unexpected results.

On_Off_Target_Logic Phenotype Observed Phenotype DoseResponse Does phenotype appear at concentrations that inhibit Myo1c? Phenotype->DoseResponse Rescue Can a drug-resistant Myo1c mutant rescue the phenotype? DoseResponse->Rescue Yes OffTarget Potential OFF-TARGET Effect DoseResponse->OffTarget No Orthogonal Does a structurally different Myo1c inhibitor cause the same phenotype? Rescue->Orthogonal Yes Rescue->OffTarget No OnTarget High Confidence ON-TARGET Effect Orthogonal->OnTarget Yes Orthogonal->OffTarget No

Caption: Logic for on-target vs. off-target validation.

References

Technical Support Center: Myosin-IN-1 Cytotoxicity Assessment in Primary Cardiomyocytes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cytotoxic effects of Myosin-IN-1 on primary cardiomyocytes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in cardiomyocytes?

This compound, also referred to as compound F10, is an inhibitor that specifically targets cardiac myosin.[1][2] Its primary mechanism of action is the stabilization of the closed, force-producing state of the cardiac myosin motor domain. This leads to a reduction in myocardial force production and calcium sensitivity in vitro.[1][2] In isolated rat hearts, this compound acts as a negative inotropic agent, decreasing left ventricular pressure.[2] It is primarily being investigated for its potential therapeutic applications in conditions like heart failure.[1][2]

Q2: Is there any known cytotoxicity of this compound in primary cardiomyocytes?

Q3: What are the recommended initial assays to assess this compound cytotoxicity in primary cardiomyocytes?

A multi-parametric approach is recommended to comprehensively assess the potential cytotoxicity of this compound. Initial screening should include assays that measure different aspects of cell health:

  • Cell Viability Assays:

    • MTT Assay: Measures mitochondrial metabolic activity, which is an indicator of cell viability.

  • Cell Membrane Integrity Assays:

    • Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells into the culture medium, indicating compromised membrane integrity.

  • Apoptosis Assays:

    • Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Caspase-3 Activity Assay: Measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

    • TUNEL Assay: Detects DNA fragmentation, a hallmark of late-stage apoptosis.

Troubleshooting Guides

General Cardiomyocyte Culture Issues

Problem: Low viability or poor attachment of primary cardiomyocytes after isolation.

  • Possible Cause: Suboptimal isolation procedure, poor quality of reagents, or inadequate coating of culture plates.

  • Troubleshooting Steps:

    • Ensure all reagents are fresh and of high quality.

    • Optimize the enzymatic digestion steps to minimize cell damage.

    • Verify that culture plates are evenly coated with an appropriate extracellular matrix substrate (e.g., fibronectin or laminin).

    • Handle cells gently during trituration and centrifugation steps.

Problem: Contamination in the primary cardiomyocyte culture.

  • Possible Cause: Bacterial, fungal, or mycoplasma contamination.

  • Troubleshooting Steps:

    • Identification: Regularly inspect cultures for turbidity, color change in the medium, or visible microbial growth. Use a mycoplasma detection kit to test for this common and often invisible contaminant.[5][6]

    • Prevention: Maintain strict aseptic technique. Regularly clean and sterilize all equipment, including incubators and biosafety cabinets. Use sterile, filtered reagents and media.[5][7]

    • Action: If contamination is detected, discard the affected cultures and decontaminate the work area thoroughly.[5] Do not attempt to salvage contaminated cultures with antibiotics, as this can mask underlying issues and lead to the development of resistant strains.

Assay-Specific Troubleshooting

Problem: High background signal in the LDH assay.

  • Possible Cause:

    • Serum in the culture medium: Serum contains LDH, which can contribute to background signal.

    • Phenol red in the medium: Phenol red can interfere with the colorimetric readings.

    • Cell lysis during handling: Rough handling of cells before the assay can cause premature LDH release.

  • Troubleshooting Steps:

    • Use serum-free medium for the duration of the this compound treatment and LDH assay. If serum is necessary for cell viability, include a "medium only" control to determine the background LDH level from the serum.

    • Use a culture medium without phenol red for the assay.

    • Handle cell culture plates and supernatants gently to avoid inadvertently lysing the cells.

    • Ensure that the "spontaneous LDH release" control (untreated cells) shows low signal.

Problem: Inconsistent results in the MTT assay.

  • Possible Cause:

    • Variable cell seeding density: Uneven cell numbers across wells will lead to variable MTT reduction.

    • Incomplete formazan solubilization: The purple formazan crystals must be fully dissolved for accurate absorbance readings.

    • Interference from this compound: The compound itself might interfere with the MTT reduction process or the absorbance reading.

  • Troubleshooting Steps:

    • Ensure a single-cell suspension and accurate cell counting before seeding. Allow cells to attach and spread evenly before adding this compound.

    • After the incubation with MTT, ensure complete solubilization of the formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilization buffer.

    • Include a "compound only" control (this compound in medium without cells) to check for any direct effect of the compound on the MTT reagent or absorbance.

Problem: Difficulty interpreting Annexin V/PI staining results.

  • Possible Cause:

    • Cell detachment: Apoptotic cardiomyocytes can detach from the culture plate, leading to an underestimation of apoptosis if only the adherent population is analyzed.

    • Delayed analysis: The staining pattern can change over time, so it is crucial to analyze the cells promptly after staining.

    • Incorrect compensation settings in flow cytometry: Spectral overlap between the fluorochromes for Annexin V and PI can lead to inaccurate population gating.

  • Troubleshooting Steps:

    • When harvesting cells, collect both the supernatant (containing detached cells) and the adherent cells. Combine them before staining and analysis.

    • Analyze the stained cells by flow cytometry as soon as possible, ideally within one hour.

    • Use single-stained controls (Annexin V only and PI only) to set up the correct compensation on the flow cytometer.

Experimental Protocols

General Experimental Workflow for Cytotoxicity Assessment

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis isolate Isolate Primary Cardiomyocytes plate Plate Cardiomyocytes in Coated Multi-well Plates isolate->plate culture Culture for 24-48h to Allow Attachment plate->culture treat Treat with a Dose-Range of this compound culture->treat incubate Incubate for a Defined Period (e.g., 24h, 48h) treat->incubate ldh LDH Assay (Membrane Integrity) incubate->ldh mtt MTT Assay (Viability) incubate->mtt annexin Annexin V / PI Staining (Apoptosis/Necrosis) incubate->annexin caspase Caspase-3 Assay (Apoptosis) incubate->caspase tunel TUNEL Assay (DNA Fragmentation) incubate->tunel analyze Quantify Results and Determine IC50 Values ldh->analyze mtt->analyze annexin->analyze caspase->analyze tunel->analyze interpret Interpret Data and Draw Conclusions analyze->interpret

Caption: General workflow for assessing this compound cytotoxicity in primary cardiomyocytes.

MTT Assay Protocol
  • Cell Plating: Seed primary cardiomyocytes in a 96-well plate at a predetermined optimal density and allow them to attach for 24-48 hours.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound and a vehicle control. Incubate for the desired treatment duration (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized detergent-based buffer) to each well.

  • Absorbance Measurement: Shake the plate gently to ensure complete dissolution of the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

LDH Assay Protocol
  • Cell Plating and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for "spontaneous LDH release" (untreated cells), "maximum LDH release" (cells treated with a lysis buffer), and a "no cell" control.

  • Supernatant Collection: After the treatment period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

  • Assay Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (usually 20-30 minutes).

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

Annexin V/PI Staining Protocol for Flow Cytometry
  • Cell Plating and Treatment: Culture and treat cardiomyocytes in 6- or 12-well plates.

  • Cell Harvesting: After treatment, collect the culture supernatant (containing detached cells). Wash the adherent cells with PBS and then detach them using a gentle, non-enzymatic cell dissociation solution. Combine the detached cells with their corresponding supernatant.

  • Staining: Centrifuge the cell suspension and resuspend the pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.

Data Presentation

Table 1: Example of Quantitative Data Summary for this compound Cytotoxicity

AssayEndpointThis compound Concentration (µM)Result (% of Control)
MTT Cell Viability198 ± 5
1085 ± 7
5062 ± 9
10045 ± 6
LDH Cytotoxicity1105 ± 8
10120 ± 10
50180 ± 15
100250 ± 20
Caspase-3 Activity Apoptosis1110 ± 9
10150 ± 12
50280 ± 25
100420 ± 30

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on experimental conditions.

Signaling Pathway Diagram

apoptosis_pathway MyosinIN1 This compound CellStress Cellular Stress MyosinIN1->CellStress (Potential Effect) Mitochondria Mitochondria CellStress->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis (DNA Fragmentation, Cell Death) Caspase3->Apoptosis MembraneDamage Membrane Damage (Necrosis/Late Apoptosis) Apoptosis->MembraneDamage LDH_Release LDH Release MembraneDamage->LDH_Release

Caption: Potential signaling pathway for this compound induced cardiomyocyte apoptosis.

References

How to minimize Myosin-IN-1 precipitation in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Myosin-IN-1. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals effectively use this compound in their experiments and minimize precipitation issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective inhibitor of cardiac myosin.[1] It functions by stabilizing the closed, force-producing state of the cardiac myosin motor domain.[1] This action reduces myocardial force production and calcium sensitivity, making it a valuable tool for research in heart failure.[1]

Q2: What is the recommended solvent for dissolving this compound?

This compound and related compounds like Myosin V-IN-1 are soluble in dimethyl sulfoxide (DMSO).[2][3]

Q3: How should I prepare a stock solution of this compound?

It is recommended to prepare a concentrated stock solution in DMSO. For the related compound Myosin V-IN-1, a concentration of up to 100 mg/mL in DMSO is achievable, and sonication can aid in dissolution.[3] Always use a sterile, dry microcentrifuge tube for preparation.[2]

Q4: How should I store this compound?

  • Powder: Store at -20°C for up to 3 years.

  • In solvent (DMSO): Aliquot into single-use volumes and store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[4]

Q5: What is the recommended final concentration of DMSO in my experiments?

To avoid cytotoxicity, the final concentration of DMSO in your cell culture medium or assay buffer should be less than 0.5%.[1] It is crucial to include a vehicle control (medium or buffer with the same final concentration of DMSO) in your experiments.

Troubleshooting Guide: Minimizing this compound Precipitation

Precipitation of small molecule inhibitors like this compound is a common issue that can significantly impact experimental results. The following guide provides systematic steps to identify and resolve precipitation problems.

Issue 1: Precipitate observed during stock solution preparation.
Possible Cause Troubleshooting Step
Incomplete dissolutionAfter adding DMSO, gently vortex the vial. If a precipitate remains, use an ultrasonic bath to aid dissolution.[3]
Incorrect solventEnsure you are using high-purity, anhydrous DMSO.
Concentration too highWhile high concentrations in DMSO are possible, if you observe persistent precipitation, try preparing a slightly lower stock concentration.
Issue 2: Precipitate forms when diluting the stock solution into aqueous buffer or cell culture medium.
Possible Cause Troubleshooting Step
Rapid change in solvent polarityDilute the DMSO stock solution in a stepwise manner. Avoid adding the concentrated DMSO stock directly into a large volume of aqueous solution. Instead, make intermediate dilutions in your buffer or medium.
Buffer incompatibilityCertain salts or components in your buffer could promote precipitation. If possible, test the solubility of this compound in different buffers to find the most compatible one. Buffers for myosin studies often contain components like KCl, imidazole, EGTA, MgCl₂, and DTT.
Temperature shockEnsure that both the this compound stock solution and the dilution buffer/medium are at room temperature before mixing.
Final concentration exceeds solubility in the aqueous environmentDetermine the optimal working concentration for your specific assay through a dose-response experiment. Start with a lower concentration and gradually increase it to find the highest soluble and effective concentration.
Issue 3: Precipitate appears in the experimental plate over time.
Possible Cause Troubleshooting Step
Evaporation of mediaEnsure proper humidification of your incubator to prevent evaporation from culture plates, which can increase the effective concentration of the inhibitor and cause precipitation.
Interaction with plate materialWhile less common, some compounds can adsorb to or react with certain types of plastic. If you consistently see precipitation, consider using plates with a different surface coating.
Temperature fluctuationsAvoid repeated removal of plates from the incubator, as temperature cycling can affect compound solubility.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Briefly centrifuge the vial of this compound powder to ensure all the material is at the bottom.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Gently vortex the vial to mix.

  • If necessary, place the vial in an ultrasonic water bath for short intervals until the powder is completely dissolved.

  • Aliquot the stock solution into single-use, light-protected tubes.

  • Store the aliquots at -80°C.

Quantitative Data for Stock Solution Preparation (Example for a similar compound, Myosin V-IN-1)

Desired Stock ConcentrationVolume of DMSO to add to 1 mg of powderVolume of DMSO to add to 5 mg of powder
1 mM1.8566 mL9.2830 mL
5 mM0.3713 mL1.8566 mL
10 mM0.1857 mL0.9283 mL

Data adapted from a representative datasheet for a similar myosin inhibitor.[3]

Protocol 2: General Workflow for a Cell-Based Assay

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis stock Prepare this compound Stock Solution (in DMSO) dilute Prepare working solutions by diluting stock in media stock->dilute cells Seed cells and allow to adhere treat Treat cells with This compound cells->treat control Treat cells with vehicle control (DMSO) cells->control dilute->treat incubate Incubate for desired time treat->incubate control->incubate assay Perform downstream assay (e.g., Western Blot, viability assay) incubate->assay signaling_pathway cluster_regulation Regulation of Cardiac Contraction Ca Ca2+/Calmodulin MLCK Myosin Light Chain Kinase (MLCK) Ca->MLCK Activates Myosin_inactive Inactive Myosin MLCK->Myosin_inactive Phosphorylates RLC Myosin_active Active Myosin (Force Production) Myosin_inactive->Myosin_active Myosin_active->Myosin_inactive Dephosphorylates RLC Myosin_phosphatase Myosin Phosphatase Myosin_active->Myosin_phosphatase Acts on Myosin_phosphatase->Myosin_active Myosin_IN_1 This compound Myosin_IN_1->Myosin_active Inhibits

References

Addressing variability in Myosin-IN-1 experimental outcomes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the variability in experimental outcomes when using Myosin-IN-1, a specific inhibitor of cardiac myosin. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor that specifically targets cardiac myosin. Its mechanism of action involves stabilizing the biochemical and structural closed state of the cardiac myosin motor domain. This stabilization reduces myocardial force production and calcium sensitivity in vitro.[1] By locking the myosin head in a state that is unable to effectively interact with actin, this compound acts as a negative inotropic agent, reducing the force of contraction in isolated myofilaments and left ventricular pressure development in perfused rat hearts.[1]

Q2: What are the recommended solvent and storage conditions for this compound?

Q3: At what concentration should I use this compound in my experiments?

A3: The optimal concentration of this compound will vary depending on the experimental system (e.g., isolated protein, cultured cardiomyocytes, or tissue preparations). As a starting point for in vitro ATPase assays with purified myosin, concentrations can range from the low micromolar to nanomolar range, bracketing the expected IC50 value. For cell-based assays, it is recommended to perform a dose-response curve starting from a low concentration (e.g., 10 nM) up to a high concentration (e.g., 100 µM) to determine the optimal working concentration for your specific cell type and assay.

Q4: Are there known off-target effects for this compound?

A4: Currently, there is no publicly available data from broad kinase panel screening or other off-target profiling for this compound. It is described as a "cardiac-specific" myosin inhibitor, suggesting selectivity over other myosin isoforms and other ATPases.[1] However, without comprehensive screening data, potential off-target effects cannot be completely ruled out. When interpreting unexpected results, it is important to consider the possibility of off-target activities.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent or No Inhibition of Myosin Activity Compound Precipitation: this compound, like many hydrophobic small molecules, may precipitate when diluted from a high-concentration DMSO stock into aqueous assay buffers or cell culture media.- Ensure the final DMSO concentration in your assay is low (typically <0.5%) to maintain solubility. - Prepare intermediate dilutions of the stock solution in your assay buffer or media before adding to the final reaction or cell culture plate. - Visually inspect for any precipitate after adding the compound. If precipitation is observed, try a lower final concentration or a different dilution method.
Compound Degradation: Improper storage of the stock solution (e.g., repeated freeze-thaw cycles, prolonged storage at room temperature) can lead to degradation of the compound.- Aliquot the stock solution upon initial preparation and store at -80°C for long-term use. - For short-term use, store aliquots at -20°C. - Avoid exposing the compound to light for extended periods.
Incorrect Assay Conditions: The inhibitory effect of this compound may be dependent on the specific assay conditions, such as ATP concentration or the presence of other regulatory proteins.- For competitive inhibitors, the apparent IC50 will increase with higher ATP concentrations. While this compound is likely non-competitive, it is good practice to use a consistent and physiologically relevant ATP concentration. - Ensure that the myosin preparation is active and that the assay is performing as expected with appropriate positive and negative controls.
High Variability Between Replicates Inaccurate Pipetting: Small volumes of high-concentration stock solutions can be difficult to pipette accurately, leading to variability between wells.- Use calibrated pipettes and perform serial dilutions to reach the final desired concentration. - Prepare a master mix of your assay components, including this compound, to add to your wells, rather than adding the inhibitor individually to each well.
Cell-Based Assay Variability: Factors such as cell density, passage number, and overall cell health can significantly impact the response to a small molecule inhibitor.- Ensure a consistent cell seeding density across all wells and plates. - Use cells within a consistent range of passage numbers. - Always include a vehicle control (e.g., DMSO) to account for any effects of the solvent on the cells.
Unexpected Cellular Phenotypes or Cytotoxicity Off-Target Effects: The observed phenotype may be due to the inhibition of other cellular targets besides cardiac myosin.- Perform control experiments using other myosin inhibitors with different mechanisms of action or target specificities to see if the phenotype is consistent. - If possible, use a structurally unrelated inhibitor of the same target to confirm the phenotype. - Consider performing a kinase panel screen to identify potential off-target interactions.
Solvent Toxicity: High concentrations of DMSO can be toxic to cells.- Ensure the final DMSO concentration in your cell culture media is as low as possible, ideally below 0.1%. - Include a vehicle control with the same final DMSO concentration as your experimental wells to assess solvent toxicity.

Experimental Protocols & Methodologies

While specific protocols for this compound are not widely published, the following are general methodologies for key experiments that can be adapted for its use.

Myosin ATPase Activity Assay

This protocol is a general guide for measuring the actin-activated ATPase activity of myosin and can be used to determine the IC50 of this compound.

Materials:

  • Purified cardiac myosin

  • Actin

  • ATPase Assay Buffer (e.g., 10 mM KCl, 2 mM MgCl2, 20 mM Tris-HCl pH 7.5, 0.5 mM DTT)

  • ATP

  • This compound stock solution (in DMSO)

  • Phosphate detection reagent (e.g., Malachite Green)

Procedure:

  • Prepare a reaction mixture containing the ATPase Assay Buffer, actin, and varying concentrations of this compound (and a DMSO vehicle control).

  • Pre-incubate the mixture at the desired temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding a known concentration of myosin and ATP.

  • At various time points, take aliquots of the reaction and stop the reaction by adding a solution to denature the proteins (e.g., perchloric acid).

  • Measure the amount of inorganic phosphate released using a colorimetric method, such as the Malachite Green assay.[3]

  • Plot the rate of phosphate release as a function of the this compound concentration to determine the IC50 value.

Cardiomyocyte Contraction Assay

This assay can be used to assess the effect of this compound on the contractility of cultured cardiomyocytes.

Materials:

  • Plated cardiomyocytes (e.g., neonatal rat ventricular myocytes or iPSC-derived cardiomyocytes)

  • Culture medium

  • This compound stock solution (in DMSO)

  • Microscope with video recording capabilities

Procedure:

  • Culture cardiomyocytes on a suitable substrate until they are spontaneously contracting.

  • Acquire baseline video recordings of contracting cells.

  • Add varying concentrations of this compound (or DMSO vehicle) to the culture medium.

  • After a suitable incubation period (e.g., 30 minutes to 1 hour), acquire video recordings of the same fields of contracting cells.

  • Analyze the videos to quantify contraction parameters such as contraction amplitude, velocity, and frequency.

  • Compare the parameters before and after the addition of this compound to determine its effect on cardiomyocyte contractility.

Visualizations

This compound Signaling Pathway

Myosin_IN_1_Pathway AP Action Potential Ca_Influx Ca2+ Influx (L-type Ca2+ channels) AP->Ca_Influx SR_Release Ca2+ Release from SR (Ryanodine Receptors) Ca_Influx->SR_Release Ca_Troponin Ca2+ binds to Troponin C SR_Release->Ca_Troponin Tropomyosin_Shift Tropomyosin Shift Ca_Troponin->Tropomyosin_Shift Actin_Myosin Actin-Myosin Cross-bridge Formation Tropomyosin_Shift->Actin_Myosin Power_Stroke Power Stroke (Contraction) Actin_Myosin->Power_Stroke Myosin_IN_1 This compound Closed_State Stabilized Closed State of Myosin Head Myosin_IN_1->Closed_State stabilizes Closed_State->Actin_Myosin inhibits Myosin_IN_1_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Stock Prepare this compound Stock Solution (e.g., in DMSO) Treat Treat Cells/Protein with Varying Concentrations of this compound Stock->Treat Cells Culture Cardiomyocytes or Purify Myosin Protein Cells->Treat Incubate Incubate for Defined Period Treat->Incubate Assay Perform Assay (e.g., Contraction, ATPase) Incubate->Assay Measure Measure Endpoint (e.g., Contraction Rate, Pi Release) Assay->Measure Analyze Analyze Data and Determine IC50/EC50 Measure->Analyze Troubleshooting_Myosin_IN_1 Start Inconsistent/No Effect of this compound Check_Solubility Check for Precipitation in Media/Buffer Start->Check_Solubility Solubility_OK Solubility OK Check_Solubility->Solubility_OK No Precipitation Precipitation Observed Check_Solubility->Precipitation Yes Check_Storage Review Compound Storage and Handling Storage_OK Storage OK Check_Storage->Storage_OK No Storage_Bad Improper Storage Check_Storage->Storage_Bad Yes Check_Assay Validate Assay Performance with Controls Assay_OK Assay OK Check_Assay->Assay_OK Yes Assay_Bad Assay Issues Check_Assay->Assay_Bad No Check_Cells Assess Cell Health and Consistency Cells_OK Cells Healthy Check_Cells->Cells_OK Yes Cells_Bad Cell Issues Check_Cells->Cells_Bad No Solubility_OK->Check_Storage Solution_Solubility Optimize Dilution (e.g., lower DMSO) Precipitation->Solution_Solubility Storage_OK->Check_Assay Solution_Storage Use Fresh Aliquot of Compound Storage_Bad->Solution_Storage Assay_OK->Check_Cells Solution_Assay Troubleshoot Assay (e.g., new reagents) Assay_Bad->Solution_Assay Consider_Off_Target Consider Off-Target Effects Cells_OK->Consider_Off_Target Solution_Cells Optimize Cell Culture Conditions Cells_Bad->Solution_Cells

References

Myosin-IN-1 degradation and storage recommendations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use, storage, and troubleshooting of Myosin-IN-1 (also known as compound F10), a specific inhibitor of cardiac myosin.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

Q2: What are the main research applications for this compound?

This compound is primarily used in heart failure research.[2] Its ability to reduce cardiac muscle contractility makes it a valuable tool for studying the pathophysiology of hypertrophic cardiomyopathy (HCM) and other conditions characterized by excessive cardiac contraction.[4][5]

Q3: How does this compound differ from other myosin inhibitors like Mavacamten?

Both this compound and Mavacamten are cardiac myosin inhibitors that stabilize the super-relaxed state (SRX) of myosin.[1][6] However, studies suggest they may achieve this through distinct mechanisms, as evidenced by differential effects on the rate of the slow phase of nucleotide release.[1]

Q4: Is this compound specific to cardiac myosin?

Yes, experimental data indicates that this compound is a cardiac-specific myosin inhibitor. It shows a significant inhibitory effect on the ATPase activity of cardiac myofibrils, with minimal impact on fast and slow skeletal muscle myofibrils.[1]

Storage and Stability Recommendations

Proper storage of this compound is crucial to maintain its activity and ensure experimental reproducibility. The following recommendations are based on general guidelines for similar small molecule inhibitors and data for the related compound, Myosin V-IN-1, in the absence of a specific Certificate of Analysis for this compound.

FormStorage TemperatureExpected StabilityNotes
Solid (Powder) -20°C3 yearsProtect from moisture and light.
4°C2 yearsFor shorter-term storage.
In Solvent (e.g., DMSO) -80°C6 monthsAliquot to avoid repeated freeze-thaw cycles.
-20°C1 monthFor working aliquots.

Note: These stability data are extrapolated from a related compound, Myosin V-IN-1, and should be considered as a guideline. It is always recommended to refer to the supplier-specific Certificate of Analysis for the most accurate storage information.

Troubleshooting Guide

Encountering issues in your experiments? This guide addresses common problems researchers may face when working with this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Inconsistent or no inhibitory effect Improper storage: The compound may have degraded due to incorrect storage temperature, exposure to light, or moisture.Review the storage recommendations. If improper storage is suspected, use a fresh vial of the compound.
Incorrect concentration: Errors in calculating the stock solution concentration or dilution factors.Double-check all calculations. Prepare a fresh stock solution and verify its concentration.
Insolubility: The compound may not be fully dissolved in the experimental buffer.Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your assay and does not exceed recommended limits. Gentle warming or sonication may aid dissolution, but check for temperature sensitivity.
Precipitation of the compound in the assay Low solubility in aqueous buffer: The final concentration of this compound exceeds its solubility limit in the assay medium.Decrease the final concentration of this compound. Increase the percentage of co-solvent (e.g., DMSO) if your experimental system allows.
Buffer incompatibility: Components of the assay buffer may be incompatible with the inhibitor or its solvent.Test the solubility of this compound in the assay buffer at the desired concentration before running the full experiment.
Off-target effects observed High concentration: Using a concentration of this compound that is too high can lead to non-specific interactions.Perform a dose-response curve to determine the optimal concentration that provides specific inhibition with minimal off-target effects.
Contamination: The stock solution or assay components may be contaminated.Use fresh, sterile buffers and reagents. Ensure proper aseptic techniques when handling solutions.
Variability between experiments Freeze-thaw cycles: Repeated freezing and thawing of the stock solution can lead to degradation.Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
Pipetting errors: Inaccurate pipetting can lead to variations in the final concentration of the inhibitor.Calibrate your pipettes regularly and use proper pipetting techniques.

Experimental Protocols

Below is a generalized protocol for an in vitro ATPase activity assay to assess the inhibitory effect of this compound on cardiac myosin.

Objective: To determine the IC50 of this compound on the actin-activated ATPase activity of cardiac myosin S1 subfragment.

Materials:

  • Purified bovine cardiac myosin S1

  • F-actin

  • This compound (stock solution in DMSO)

  • Assay Buffer (e.g., 25 mM Imidazole (pH 7.5), 4 mM MgCl2, 1 mM EGTA, 1 mM DTT)

  • ATP

  • Phosphate detection reagent (e.g., malachite green-based reagent)

  • Microplate reader

Methodology:

  • Prepare Reagents:

    • Prepare a series of dilutions of this compound in DMSO.

    • Prepare the actin-myosin S1 mixture in the assay buffer. The final concentrations of actin and myosin S1 should be optimized for the assay (e.g., based on the K_app_ of actin for myosin S1).

  • Incubation:

    • Add the diluted this compound or DMSO (vehicle control) to the wells of a 96-well plate.

    • Add the actin-myosin S1 mixture to the wells and incubate for a predetermined time (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C) to allow the inhibitor to bind.

  • Initiate Reaction:

    • Initiate the ATPase reaction by adding a saturating concentration of ATP to all wells.

  • Measure Phosphate Release:

    • At various time points, stop the reaction by adding the phosphate detection reagent.

    • Measure the absorbance at the appropriate wavelength (e.g., 650 nm for malachite green).

  • Data Analysis:

    • Calculate the rate of ATP hydrolysis for each concentration of this compound.

    • Plot the ATPase activity against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Visualizations

Signaling Pathway of Cardiac Muscle Contraction and Inhibition by this compound

Cardiac_Muscle_Contraction cluster_0 Cardiac Myocyte Ca_influx Ca²⁺ Influx Troponin Troponin C Ca_influx->Troponin binds Tropomyosin Tropomyosin Shift Troponin->Tropomyosin Actin_Myosin_Binding Actin-Myosin Cross-Bridge Formation Tropomyosin->Actin_Myosin_Binding exposes binding sites Power_Stroke Power Stroke (Contraction) Actin_Myosin_Binding->Power_Stroke ATP_hydrolysis ATP Hydrolysis Power_Stroke->ATP_hydrolysis releases ADP + Pi ATP_hydrolysis->Actin_Myosin_Binding re-energizes myosin head Myosin_IN_1 This compound Myosin_IN_1->Actin_Myosin_Binding Inhibits by stabilizing closed state

Caption: Mechanism of this compound action in cardiac muscle contraction.

Experimental Workflow for ATPase Assay

ATPase_Assay_Workflow start Start reagent_prep Prepare Reagents (Myosin S1, F-Actin, Buffers) start->reagent_prep inhibitor_dilution Prepare Serial Dilutions of this compound reagent_prep->inhibitor_dilution incubation Incubate Myosin S1 + F-Actin with this compound inhibitor_dilution->incubation reaction_start Initiate Reaction with ATP incubation->reaction_start measurement Measure Phosphate Release over time reaction_start->measurement analysis Data Analysis (Calculate IC50) measurement->analysis end End analysis->end

Caption: General workflow for an in vitro ATPase inhibition assay.

References

Identifying and mitigating Myosin-IN-1 artifacts in assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical guide for "Myosin-IN-1" is a representative document designed to address common issues with potent small-molecule myosin inhibitors. The specific quantitative data, protocols, and troubleshooting advice are based on publicly available information for the well-characterized non-muscle myosin II inhibitor, Blebbistatin, and its analogs, to provide a detailed and practical resource.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective, cell-permeable small molecule inhibitor of non-muscle myosin II (NMII). It specifically targets the ATPase activity of the myosin motor domain. This compound binds to a pocket on the myosin head, trapping it in a state with low affinity for actin, which prevents the generation of contractile force. This leads to the disruption of processes dependent on actomyosin contractility, such as cell migration, cytokinesis, and maintenance of cell shape.

Q2: What are the most common artifacts to be aware of when using this compound in live-cell imaging?

The most significant artifact is phototoxicity . When exposed to blue or UV light (e.g., from fluorescence microscopy excitation), the compound can degrade into a toxic product that causes rapid cell death.[1][2] Additionally, the inhibitor itself is fluorescent, which can interfere with the detection of other fluorophores like GFP.[3] Long-term incubation, even in the dark, can also lead to cytotoxicity independent of its myosin-inhibiting activity.[3]

Q3: My cells are dying after treatment with this compound, even at low concentrations. What is the likely cause?

Cell death is a common issue and can stem from several sources:

  • Phototoxicity: If you are performing fluorescence microscopy, especially with excitation wavelengths between 365-490 nm, the inhibitor may be generating toxic photoproducts.[1][4]

  • Cytotoxicity: Prolonged exposure (>24 hours) to this compound can be cytotoxic to some cell lines, unrelated to its primary inhibitory function.[3]

  • High Concentration: The concentration used may be too high for your specific cell type, leading to off-target effects or overwhelming the cell's ability to cope with cytoskeleton disruption.

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) in the culture medium is non-toxic (typically <0.1%).

Q4: I am not observing the expected inhibitory effect on cell motility. What should I check?

If this compound is not producing an effect, consider the following:

  • Compound Instability: The compound is unstable in aqueous solutions and should be freshly prepared for each experiment from a frozen stock.[5]

  • Insufficient Concentration: Perform a dose-response curve to determine the optimal inhibitory concentration for your cell line and assay, as sensitivity can vary.

  • Photoinactivation: If your experimental setup involves prolonged exposure to blue light, the inhibitor may have been inactivated.[1][6]

  • Myosin Isoform: this compound is most potent against non-muscle myosin IIA and IIB. It is significantly less effective against smooth muscle myosin and does not inhibit unconventional myosins like myosin V.[3][5][7] Ensure your biological process is driven by a sensitive isoform.

Q5: How can I confirm that the observed phenotype is specifically due to non-muscle myosin II inhibition?

To ensure specificity, several control experiments are recommended:

  • Use a Photostable Analog: Employ a less phototoxic and more stable analog, such as para-nitroblebbistatin or para-aminoblebbistatin, as a control.[3][8][9] These analogs should produce the same phenotype without the confounding artifacts.

  • Rescue Experiment: If possible, perform a washout experiment. Removing the inhibitor should lead to a reversal of the phenotype.

  • Orthogonal Validation: Use a different method to inhibit the target, such as siRNA or shRNA knockdown of the non-muscle myosin II heavy chain (e.g., MYH9), to see if it recapitulates the inhibitor's phenotype.

Quantitative Data Summary

The following tables provide key quantitative data based on the properties of Blebbistatin, which serves as the model for this compound.

Table 1: Inhibitor Properties and Potency

Property Value Notes
Primary Target Non-muscle Myosin II Also inhibits some striated muscle myosins.[5][7]
IC₅₀ (NMIIA & NMIIB) 0.5 - 5 µM Varies depending on the specific isoform and assay conditions.[5][7][10]
IC₅₀ (Smooth Muscle Myosin) ~80 µM Significantly less potent against smooth muscle myosin.[5]
Recommended Cell Culture Conc. 10 - 100 µM Optimal concentration is highly cell-type dependent; a dose-response is crucial.
Solubility (Aqueous) ~10 µM Poor water solubility; precipitates over time in aqueous media.[3][6]
Solubility (DMSO) >50 mg/mL Prepare concentrated stocks in DMSO.[10]

| Phototoxicity Wavelengths | 365 nm & 450-490 nm | Avoid these excitation wavelengths during live imaging.[1][4] |

Table 2: Properties of this compound Analogs

Analog Key Advantage(s) IC₅₀ (Skeletal Myosin) Reference
para-Nitroblebbistatin Photostable, non-fluorescent, non-cytotoxic ~0.4 µM [3][9]

| para-Aminoblebbistatin | Water-soluble, photostable, non-cytotoxic | ~1.3 µM |[3] |

Visual Guides and Workflows

Myosin II Mechanochemical Cycle and Inhibition

The diagram below illustrates the actin-myosin II cross-bridge cycle, which generates force for cellular contraction. This compound inhibits the release of phosphate (Pi), trapping myosin in a state that cannot strongly bind to actin.

MyosinCycle Actin_Myosin_Rigor Actin-Myosin (Rigor State) Myosin_ATP Myosin-ATP (Actin Detached) Actin_Myosin_Rigor->Myosin_ATP ATP Binding Myosin_ADP_Pi Myosin-ADP-Pi (Pre-Power Stroke) Myosin_ATP->Myosin_ADP_Pi ATP Hydrolysis Actin_Myosin_ADP_Pi Actin-Myosin-ADP-Pi (Weak Binding) Myosin_ADP_Pi->Actin_Myosin_ADP_Pi Actin Binding Actin_Myosin_ADP Actin-Myosin-ADP (Post-Power Stroke) Actin_Myosin_ADP_Pi->Actin_Myosin_ADP Pi Release (Power Stroke) Actin_Myosin_ADP->Actin_Myosin_Rigor ADP Release Inhibitor This compound Inhibitor->Actin_Myosin_ADP_Pi Blocks Pi Release

Caption: Mechanism of this compound inhibition on the myosin II ATPase cycle.

Troubleshooting Decision Tree

Use this workflow to diagnose common issues encountered during experiments with this compound.

Troubleshooting start Unexpected Result Observed q_effect Is there high cytotoxicity? start->q_effect q_imaging Using fluorescence imaging (365-490nm light)? q_effect->q_imaging Yes q_efficacy Is compound freshly prepared? q_effect->q_efficacy No (Lack of Effect) res_phototox Likely Phototoxicity q_imaging->res_phototox Yes res_cyto Likely General Cytotoxicity q_imaging->res_cyto No sol_phototox Solution: 1. Reduce light exposure. 2. Use a photostable analog. 3. Use >500nm excitation. res_phototox->sol_phototox sol_cyto Solution: 1. Reduce concentration. 2. Decrease incubation time. 3. Check solvent control. res_cyto->sol_cyto res_degrade Likely Compound Degradation q_efficacy->res_degrade No res_conc Concentration May Be Too Low q_efficacy->res_conc Yes sol_degrade Solution: Prepare fresh solution from DMSO stock for each experiment. res_degrade->sol_degrade sol_conc Solution: 1. Perform dose-response curve. 2. Confirm target is NMIIA/B. res_conc->sol_conc

References

Validation & Comparative

Validating Myosin Inhibition: A Comparative Guide to Mavacamten, Aficamten, and Blebbistatin for Contractility Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of three key myosin inhibitors—Mavacamten, Aficamten, and Blebbistatin. We delve into their mechanisms of action, present supporting experimental data on their inhibitory effects on contractility, and provide detailed protocols for essential validation assays.

The intricate process of muscle contraction, driven by the cyclical interaction of actin and myosin, is a focal point in both fundamental biological research and the development of therapeutics for a range of cardiomyopathies. Small molecule inhibitors of myosin provide powerful tools to dissect the mechanics of contractility and offer promising avenues for treating diseases characterized by hypercontractility, such as hypertrophic cardiomyopathy (HCM). This guide focuses on Mavacamten, a first-in-class cardiac myosin inhibitor, its next-generation counterpart Aficamten, and the widely used research tool, Blebbistatin, to assist researchers in selecting the appropriate tool for their specific experimental needs.

Mechanism of Action: Targeting the Myosin Motor

Mavacamten and Aficamten are both allosteric inhibitors of cardiac myosin ATPase, yet they bind to distinct sites on the myosin head.[1] Mavacamten stabilizes an auto-inhibited, energy-sparing "super relaxed state" (SRX) of the myosin head, reducing the number of myosin heads available to interact with actin.[2] This leads to a decrease in the probability of force-producing cross-bridge formation. Aficamten also stabilizes a weak actin-binding, pre-power stroke state of myosin, primarily by slowing the release of phosphate, which in turn reduces the number of active actin-myosin cross-bridges.[3][4][5]

Blebbistatin, a selective inhibitor of myosin II ATPase, also targets the myosin head.[6] It preferentially binds to the ATPase intermediate with ADP and phosphate bound, effectively trapping the myosin in a state with low affinity for actin.[6] This prevents the power stroke and subsequent force generation.

Performance Comparison: A Data-Driven Overview

The efficacy of these inhibitors can be quantified through various in vitro and cellular assays. The following tables summarize key performance data for Mavacamten, Aficamten, and Blebbistatin.

Inhibitor Target Myosin Isoform Actin-Activated ATPase Activity (IC50) Reported Selectivity
Mavacamten Cardiac Myosin (β-MHC)~0.3 µMHigher selectivity for cardiac myosin over skeletal and smooth muscle myosin.
Aficamten Cardiac Myosin (β-MHC)~1.0 µMHigh selectivity for cardiac myosin.[7]
Blebbistatin Myosin II~2 µM (non-muscle)Broadly inhibits Myosin II isoforms; less effective on smooth muscle myosin.
Inhibitor Effect on In Vitro Motility Effect on Skinned Fiber Contractility
Mavacamten Reduces actin filament velocity.Decreases maximal force and Ca2+ sensitivity.[8]
Aficamten Reduces actin filament velocity.[3]Reduces maximal force production.[3]
Blebbistatin Reduces actin filament velocity.Reduces Ca2+-activated force.

Visualizing the Pathways and Processes

To better understand the context of myosin inhibition, the following diagrams illustrate the cardiac muscle contraction signaling pathway and the workflows for key experimental validation assays.

Cardiac Muscle Contraction Signaling Pathway AP Action Potential Ca_entry Ca2+ Entry (L-type Ca2+ channels) AP->Ca_entry CICR Ca2+-Induced Ca2+ Release (CICR) Ca_entry->CICR SR Sarcoplasmic Reticulum (SR) SR->CICR Ca_cytosol Increased Cytosolic [Ca2+] CICR->Ca_cytosol TroponinC Ca2+ binds to Troponin C Ca_cytosol->TroponinC Tropomyosin_shift Tropomyosin shifts TroponinC->Tropomyosin_shift Actin_binding_site Myosin-binding site on actin exposed Tropomyosin_shift->Actin_binding_site Cross_bridge Cross-bridge formation Actin_binding_site->Cross_bridge Power_stroke Power Stroke Cross_bridge->Power_stroke Contraction Muscle Contraction Power_stroke->Contraction Myosin_Inhibitors Mavacamten Aficamten Blebbistatin Myosin_Inhibitors->Cross_bridge Inhibit Experimental_Workflow_Myosin_Inhibitor_Validation cluster_0 Biochemical Assays cluster_1 Cellular/Tissue Assays ATPase_assay Myosin ATPase Activity Assay evaluate_cellular Evaluate Cellular/Tissue Effects ATPase_assay->evaluate_cellular Motility_assay In Vitro Motility Assay Motility_assay->evaluate_cellular Skinned_fiber Skinned Muscle Fiber Contractility Assay conclusion Validate Inhibitory Effect on Contractility Skinned_fiber->conclusion Cardiomyocyte Isolated Cardiomyocyte Contraction Assay Cardiomyocyte->conclusion start Select Myosin Inhibitor evaluate_biochem Evaluate Biochemical Effects start->evaluate_biochem evaluate_biochem->ATPase_assay evaluate_biochem->Motility_assay evaluate_cellular->Skinned_fiber evaluate_cellular->Cardiomyocyte

References

Myosin-IN-1 vs. Mavacamten: A Comparative Analysis for the Research Professional

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cardiac myosin inhibitors, Mavacamten has emerged as a clinically approved therapeutic for obstructive hypertrophic cardiomyopathy (HCM). However, ongoing research continues to identify novel modulators with distinct properties. This guide provides a detailed comparative analysis of Mavacamten and a more recent discovery, Myosin-IN-1 (also known as compound F10), to aid researchers, scientists, and drug development professionals in understanding their respective characteristics.

Mechanism of Action: A Tale of Two Inhibitors

Both Mavacamten and this compound are cardiac-specific myosin inhibitors, yet they exhibit nuanced differences in their mechanisms of action.

Mavacamten acts as a selective allosteric and reversible inhibitor of β-cardiac myosin ATPase.[1][2] It specifically targets the phosphate release step, which is the rate-limiting step in the myosin power stroke.[2] By inhibiting phosphate release, Mavacamten reduces the number of myosin heads that can enter the force-producing state, thereby decreasing the probability of actin-myosin cross-bridge formation.[1][2] This leads to a reduction in sarcomere hypercontractility, a hallmark of HCM.[1] Furthermore, Mavacamten has been shown to stabilize the "super-relaxed" state (SRX) of myosin, an energy-sparing state where the myosin heads are folded back and less available for interaction with actin.[2]

This compound (F10) , identified through artificial intelligence-based virtual screening, also acts as a cardiac-specific myosin inhibitor.[1] It stabilizes both the biochemical (super-relaxed state) and structural (closed state) OFF states of the cardiac myosin motor domain.[1] This stabilization directly reduces myocardial force production and calcium sensitivity in vitro.[1] Unlike Mavacamten's well-defined inhibition of phosphate release, the precise kinetic step targeted by this compound is described as slowing nucleotide release from the myosin motor.[1]

dot

cluster_mavacamten Mavacamten M_ATP Myosin-ATP M_ADP_Pi Myosin-ADP-Pi (Pre-power stroke) M_ATP->M_ADP_Pi ATP Hydrolysis SRX Super-Relaxed State M_ATP->SRX AM_ADP_Pi Acto-Myosin-ADP-Pi M_ADP_Pi->AM_ADP_Pi Actin Binding AM_ADP Acto-Myosin-ADP (Post-power stroke) AM_ADP_Pi->AM_ADP Pi Release AM Acto-Myosin (Rigor) AM_ADP->AM ADP Release AM->M_ATP ATP Binding SRX->M_ATP Mavacamten Mavacamten Mavacamten->AM_ADP_Pi Inhibits Mavacamten->SRX Stabilizes

Caption: Mavacamten's mechanism of action, highlighting the inhibition of phosphate (Pi) release and stabilization of the super-relaxed state.

dot

cluster_myosinin1 This compound (F10) M_ATP Myosin-ATP M_ADP_Pi Myosin-ADP-Pi (Pre-power stroke) M_ATP->M_ADP_Pi ATP Hydrolysis SRX_Closed SRX / Closed State M_ATP->SRX_Closed AM_ADP_Pi Acto-Myosin-ADP-Pi M_ADP_Pi->AM_ADP_Pi Actin Binding AM_ADP Acto-Myosin-ADP (Post-power stroke) AM_ADP_Pi->AM_ADP Pi Release AM Acto-Myosin (Rigor) AM_ADP->AM ADP Release AM->M_ATP ATP Binding SRX_Closed->M_ATP MyosinIN1 This compound MyosinIN1->M_ATP Slows Nucleotide Release MyosinIN1->SRX_Closed Stabilizes

Caption: this compound's mechanism, emphasizing stabilization of the super-relaxed/closed state and slowing of nucleotide release.

Quantitative Data Presentation

The following tables summarize the available quantitative data for this compound and Mavacamten, facilitating a direct comparison of their potency and selectivity.

Table 1: In Vitro Potency (IC50)

CompoundAssaySpecies/SystemIC50Reference
This compound (F10) Acto-myosin S1 ATPaseBovine Cardiac21 ± 3 µM[1]
Myofibril ATPaseBovine Cardiac~24 µM[1]
Mavacamten Myofibril ATPaseBovine Cardiac0.49 µM[2]
Myofibril ATPaseHuman Cardiac0.71 µM[2]
Myofibril ATPaseRabbit Skeletal2.14 µM[2]
In Vitro MotilityBovine Cardiac HMM0.587 ± 0.149 µM[2]

Table 2: Selectivity

CompoundTargetNon-TargetSelectivityReference
This compound (F10) Cardiac MyofibrilsFast Skeletal MyofibrilsSignificant reduction in cardiac vs. no effect in fast skeletal[1]
Mavacamten Cardiac MyosinSkeletal Myosin>4-fold[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to characterize this compound and Mavacamten.

Myosin ATPase Activity Assay

dot

start Start prep_myosin Prepare Myosin S1 or Myofibrils start->prep_myosin add_inhibitor Incubate with Inhibitor or Vehicle prep_myosin->add_inhibitor add_actin_atp Initiate reaction with F-actin and ATP add_inhibitor->add_actin_atp measure_atpase Measure ATPase activity (e.g., NADH-coupled assay) add_actin_atp->measure_atpase analyze Analyze Data (Dose-response, IC50) measure_atpase->analyze end End analyze->end

Caption: Workflow for a typical myosin ATPase activity assay.

Objective: To determine the effect of an inhibitor on the ATP hydrolysis rate of myosin in the presence of actin.

General Protocol:

  • Protein Preparation: Purified bovine cardiac myosin S1 fragment or isolated myofibrils are prepared.

  • Reaction Mixture: A reaction buffer is prepared containing essential ions (e.g., MgCl₂, KCl) and a pH buffer (e.g., PIPES).

  • Inhibitor Incubation: The myosin preparation is incubated with varying concentrations of the test compound (this compound or Mavacamten) or a vehicle control (e.g., DMSO).

  • Assay Initiation: The reaction is initiated by the addition of F-actin and ATP. For NADH-coupled assays, the mixture also includes phosphoenolpyruvate, pyruvate kinase, lactate dehydrogenase, and NADH.

  • Measurement: The rate of ATP hydrolysis is measured. In the NADH-coupled assay, this is done by monitoring the decrease in NADH absorbance at 340 nm, which is proportional to ADP production.

  • Data Analysis: The data is normalized to the control, and dose-response curves are generated to calculate the IC₅₀ value.

For This compound (F10) , the F-actin stimulated ATPase activity of bovine β-cardiac myosin S1 was measured. The compound was found to reduce the maximal rate of ATP hydrolysis (kcat) without significantly affecting the apparent affinity for F-actin (Kapp).[1]

For Mavacamten , steady-state ATPase assays were performed with purified bovine cardiac myosin S1 and bovine cardiac actin.[2]

In Vitro Motility Assay

dot

start Start coat_surface Coat coverslip with myosin (e.g., HMM) start->coat_surface block_surface Block non-specific binding sites (e.g., BSA) coat_surface->block_surface add_actin Introduce fluorescently labeled actin filaments block_surface->add_actin add_atp_inhibitor Add ATP and inhibitor/vehicle add_actin->add_atp_inhibitor image_motility Image filament movement using fluorescence microscopy add_atp_inhibitor->image_motility analyze_velocity Analyze filament sliding velocity image_motility->analyze_velocity end End analyze_velocity->end

Caption: General workflow for an in vitro motility assay.

Objective: To measure the effect of an inhibitor on the velocity of actin filaments propelled by myosin motors.

General Protocol:

  • Surface Preparation: A glass coverslip is coated with myosin molecules (e.g., heavy meromyosin, HMM).

  • Blocking: The surface is treated with a blocking agent like bovine serum albumin (BSA) to prevent non-specific binding of actin.

  • Actin Addition: Fluorescently labeled actin filaments are introduced into the flow cell.

  • Initiation of Motility: A solution containing ATP and the desired concentration of the inhibitor or vehicle is added to initiate the movement of actin filaments.

  • Imaging: The movement of the fluorescent actin filaments is recorded using a fluorescence microscope.

  • Data Analysis: The velocity of the sliding filaments is quantified from the recorded videos.

For Mavacamten , this assay was used to confirm its inhibitory effect on a soluble, double-headed form of myosin, demonstrating a concentration-dependent slowing of actin filament sliding velocity.[2] While an in vitro motility assay was not explicitly detailed for this compound in the primary research article, this is a standard assay for characterizing myosin inhibitors.

Concluding Remarks

Mavacamten and this compound both represent important tools for the study of cardiac myosin function and potential therapeutic interventions. Mavacamten is a well-characterized, clinically approved drug with a defined mechanism of action and a substantial body of preclinical and clinical data. This compound is a newer discovery with a distinct chemical scaffold that also demonstrates cardiac-specific myosin inhibition.

The key distinctions lie in their potency and the current depth of their characterization. Mavacamten exhibits sub-micromolar to low micromolar potency, while the reported IC₅₀ for this compound is in the higher micromolar range. This suggests that further optimization of the this compound scaffold may be necessary for it to achieve similar potency to Mavacamten.

For researchers, this compound offers a novel chemical tool to probe the allosteric regulation of cardiac myosin. Its distinct structure compared to Mavacamten may allow for the exploration of different inhibitory mechanisms and the development of a new class of myosin modulators. Comparative studies using both inhibitors in various experimental models will be invaluable for further elucidating the complex regulation of cardiac contractility and for the development of next-generation therapeutics for cardiomyopathies.

References

A Head-to-Head Comparison of Myosin-IN-1 and Blebbistatin: Selectivity and Performance in Myosin Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in cellular biology, muscle physiology, and drug discovery, the specific and potent inhibition of myosin motors is a critical tool. This guide provides a detailed comparison of two prominent myosin inhibitors: the well-established, broad-spectrum myosin II inhibitor, Blebbistatin, and the recently discovered, cardiac-specific Myosin-IN-1.

This objective comparison delves into their mechanisms of action, selectivity profiles, and potential off-target effects, supported by available experimental data. Detailed methodologies for key assays are also provided to aid in the critical evaluation and application of these compounds in research.

Mechanism of Action: Distinct Approaches to Myosin Inhibition

Both this compound and Blebbistatin target the ATPase activity of myosin, the fundamental process driving muscle contraction and cellular motility. However, they achieve this through different interactions with the myosin motor domain.

Blebbistatin is a noncompetitive inhibitor of myosin II. It binds to a hydrophobic pocket at the apex of the 50-kDa cleft in the myosin motor domain, trapping the myosin-ADP-Pi complex in a state with low affinity for actin.[1][2] This prevents the release of inorganic phosphate (Pi), a crucial step for the power stroke, effectively locking the myosin in a non-force-producing state.[1]

Selectivity Profile: A Tale of Two Specificities

The most significant distinction between this compound and Blebbistatin lies in their selectivity for different myosin isoforms.

Blebbistatin exhibits broad-spectrum activity against most non-muscle and muscle myosin II isoforms. However, its potency varies across these isoforms, and it shows weak inhibition of smooth muscle myosin II.[2][5] Notably, Blebbistatin does not inhibit other classes of myosins, such as myosin I and myosin V.[2] This broad activity within the myosin II class makes it a valuable tool for studying the general roles of non-muscle myosin II in processes like cytokinesis and cell migration, but it can also lead to off-target effects when studying specific isoforms.

Quantitative Comparison of Inhibitor Potency

The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of inhibitors. The following table summarizes the available IC50 data for Blebbistatin against various myosin isoforms. At present, comprehensive, publicly available IC50 data for this compound across a similar range of myosins is limited, reflecting its recent discovery and focused development on cardiac myosin.

Myosin IsoformBlebbistatin IC50 (µM)This compound IC50 (µM)
Non-muscle Myosin IIA~0.5 - 5Data Not Available
Non-muscle Myosin IIB~0.5 - 5Data Not Available
Skeletal Muscle Myosin II~0.5 - 2Data Not Available
Cardiac Myosin~1 - 5Low micromolar inhibition reported[3]
Smooth Muscle Myosin~80 (poorly inhibited)[5]Data Not Available
Myosin INo inhibition[2]Data Not Available
Myosin VNo inhibition[2]Data Not Available

Off-Target Effects and Other Considerations

Beyond their selectivity within the myosin family, it is crucial to consider the potential for off-target effects on other cellular components, such as kinases.

Blebbistatin has been reported to have some off-target effects, although it is generally considered more specific to myosin II than many other small molecule inhibitors. Researchers should be aware of its potential for phototoxicity and fluorescence, which can interfere with certain imaging-based experiments.[2]

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of reliable inhibitor comparison. Below are detailed methodologies for two key assays used to characterize myosin inhibitors.

Myosin ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by myosin, which is inhibited in the presence of an effective inhibitor.

Principle: The release of inorganic phosphate (Pi) from ATP hydrolysis is quantified. A common method involves a colorimetric reaction where Pi forms a complex with molybdate, which can be measured spectrophotometrically.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 25 mM imidazole pH 7.5, 25 mM KCl, 4 mM MgCl2, 1 mM EGTA, and 1 mM DTT).

  • Myosin Preparation: Purify the desired myosin isoform. The concentration of myosin should be optimized for the specific isoform and assay conditions.

  • Inhibitor Preparation: Prepare a stock solution of the inhibitor (this compound or Blebbistatin) in a suitable solvent (e.g., DMSO). Prepare serial dilutions to generate a range of inhibitor concentrations for IC50 determination.

  • Assay Procedure:

    • Add the reaction buffer, myosin, and varying concentrations of the inhibitor to a 96-well plate.

    • Initiate the reaction by adding a known concentration of ATP.

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period.

    • Stop the reaction by adding a quenching solution (e.g., a solution containing SDS).

    • Add a colorimetric reagent (e.g., malachite green-molybdate) to detect the released Pi.

    • Measure the absorbance at the appropriate wavelength (e.g., 650 nm).

  • Data Analysis: Plot the rate of ATP hydrolysis as a function of inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vitro Motility Assay

This assay directly visualizes the motor activity of myosin and its inhibition.

Principle: Fluorescently labeled actin filaments are observed moving over a surface coated with myosin. The velocity of the actin filaments is a measure of the myosin motor activity.

Protocol:

  • Flow Cell Preparation: Construct a flow cell by attaching a coverslip to a microscope slide. Coat the inner surface of the coverslip with a nitrocellulose solution to which myosin will adhere.

  • Myosin Application: Introduce a solution containing the purified myosin isoform into the flow cell and allow it to adsorb to the nitrocellulose-coated surface.

  • Blocking: Block the remaining uncoated surfaces with a protein solution (e.g., bovine serum albumin) to prevent non-specific binding of actin.

  • Actin Filament Preparation: Polymerize fluorescently labeled actin monomers to form filaments.

  • Motility Experiment:

    • Introduce the fluorescently labeled actin filaments into the flow cell.

    • Add a motility buffer containing ATP and the desired concentration of the inhibitor (this compound or Blebbistatin).

    • Observe the movement of the actin filaments using a fluorescence microscope equipped with a sensitive camera.

  • Data Analysis: Record videos of the moving filaments and use tracking software to measure their velocities. Compare the velocities at different inhibitor concentrations to determine the inhibitory effect.

Visualizing the Concepts

To further clarify the concepts discussed, the following diagrams illustrate the non-muscle myosin II signaling pathway, a typical experimental workflow for comparing inhibitors, and the logical relationship of their selectivity.

Myosin_II_Signaling_Pathway cluster_activation Upstream Activation cluster_myosin Myosin II Regulation & Contraction cluster_inhibitors Inhibitor Action GPCR GPCR PLC PLC GPCR->PLC RhoA RhoA GPCR->RhoA IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca2+ IP3->Ca2 Calmodulin Calmodulin Ca2->Calmodulin MLCK MLCK Calmodulin->MLCK MLC_P Phosphorylated Myosin Light Chain MLCK->MLC_P Phosphorylates ROCK ROCK RhoA->ROCK ROCK->MLC_P Inhibits MLC Phosphatase MyosinII_active Active Myosin II MLC_P->MyosinII_active Contraction Contraction/ Force Generation MyosinII_active->Contraction Actin Actin Actin->Contraction Blebbistatin Blebbistatin Blebbistatin->MyosinII_active Inhibits ATPase MyosinIN1 This compound MyosinIN1->MyosinII_active Inhibits Cardiac Myosin ATPase

Non-muscle Myosin II signaling pathway and points of inhibition.

Inhibitor_Comparison_Workflow start Start: Select Myosin Isoforms (Cardiac, Skeletal, Smooth, Non-muscle) prep_inhibitors Prepare Stock Solutions of this compound and Blebbistatin start->prep_inhibitors atpase_assay Perform ATPase Activity Assay (Varying Inhibitor Concentrations) prep_inhibitors->atpase_assay motility_assay Perform In Vitro Motility Assay (Varying Inhibitor Concentrations) prep_inhibitors->motility_assay off_target_assay Perform Off-Target Screening (e.g., Kinase Panel) prep_inhibitors->off_target_assay data_analysis Data Analysis: - Calculate IC50 values - Compare filament velocities - Assess off-target hits atpase_assay->data_analysis motility_assay->data_analysis off_target_assay->data_analysis comparison Generate Comparative Selectivity Profile and Performance Guide data_analysis->comparison

Experimental workflow for comparing myosin inhibitors.

Selectivity_Relationship Myosin_Inhibitors Myosin Inhibitors Blebbistatin Blebbistatin Myosin_Inhibitors->Blebbistatin MyosinIN1 This compound Myosin_Inhibitors->MyosinIN1 MyosinII Myosin II Blebbistatin->MyosinII Broadly Inhibits MyosinI_V Myosin I, V, etc. Blebbistatin->MyosinI_V No Inhibition MyosinIN1->MyosinII Specifically Inhibits Cardiac Isoform MyosinIN1->MyosinI_V Presumed No Inhibition (Data Limited) Myosin_Classes Myosin Superfamily Myosin_Classes->MyosinII Myosin_Classes->MyosinI_V

Logical relationship of inhibitor selectivity.

Conclusion

This compound and Blebbistatin represent two distinct classes of myosin inhibitors with different selectivity profiles and, consequently, different ideal applications. Blebbistatin remains a powerful and widely used tool for investigating the general functions of myosin II in a variety of cell types. Its broad-spectrum inhibition, however, necessitates careful consideration of potential off-target effects within the myosin II family.

This compound emerges as a highly promising tool for the specific investigation of cardiac myosin function. Its targeted design offers the potential for more precise mechanistic studies of the heart and holds promise for the development of novel cardiac therapies with improved safety profiles. As more comprehensive selectivity data for this compound becomes available, its position as a key research tool will be further solidified.

Researchers must carefully consider the specific myosin isoform and biological question at hand when choosing between these two valuable inhibitors. This guide provides a framework for making that informed decision, ensuring the generation of robust and reliable experimental outcomes.

References

Head-to-head comparison of Myosin-IN-1 with other cardiac myosin inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide to the mechanisms, performance, and experimental evaluation of leading cardiac myosin inhibitors.

In the landscape of cardiovascular drug discovery, direct modulation of cardiac myosin has emerged as a promising therapeutic strategy for hypertrophic cardiomyopathy (HCM). This guide provides a head-to-head comparison of key cardiac myosin inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on available experimental data. We will focus on the clinical-stage inhibitors Mavacamten and Aficamten , and also discuss a representative preclinical compound, here referred to as Preclinical Compound (e.g., RLC-1) , to illustrate the broader research and development context.

Mechanism of Action: Targeting the Engine of Contraction

Cardiac myosin, the molecular motor in heart muscle cells, drives contraction by hydrolyzing ATP and cycling through states of binding to and releasing from actin filaments.[1] In hypertrophic cardiomyopathy, mutations in sarcomeric proteins often lead to hypercontractility, an excessive force generation by myosin.[2] Cardiac myosin inhibitors aim to normalize this hypercontractility by directly targeting the myosin motor.

Mavacamten and Aficamten are allosteric inhibitors that bind to a pocket on the cardiac myosin heavy chain.[3][4] While both reduce the number of available myosin heads that can bind to actin, they exhibit distinct molecular mechanisms. Mavacamten stabilizes an auto-inhibited, energy-sparing "super-relaxed state" (SRX) of myosin, effectively reducing the number of functional myosin heads.[3] Aficamten also binds to an allosteric site, but it primarily acts by slowing the rate of phosphate release from the myosin active site, which is a critical step for the power stroke. This leads to a prolonged, weakly-bound state with actin and a reduction in the number of force-producing cross-bridges.

The preclinical compound RLC-1 presents a different mechanism, requiring the presence of the regulatory light chain (RLC) for its inhibitory effect.[3] It has been shown to decrease maximal Ca²⁺-activated force and the Ca²⁺ sensitivity of force.[3]

Myosin_Inhibition_Pathways cluster_ActinMyosinCycle Actin-Myosin Cross-Bridge Cycle cluster_Inhibitors Inhibitor Mechanisms Myosin_ATP Myosin-ATP Myosin_ADP_Pi Myosin-ADP-Pi (Pre-power stroke) Myosin_ATP->Myosin_ADP_Pi ATP Hydrolysis SRX Super-Relaxed State (SRX) Myosin_ATP->SRX Stabilization ActoMyosin_ADP_Pi Acto-Myosin-ADP-Pi Myosin_ADP_Pi->ActoMyosin_ADP_Pi Actin Binding ActoMyosin_ADP Acto-Myosin-ADP (Post-power stroke) ActoMyosin_ADP_Pi->ActoMyosin_ADP Pi Release (Power Stroke) ActoMyosin Acto-Myosin (Rigor) ActoMyosin_ADP->ActoMyosin ADP Release ActoMyosin->Myosin_ATP ATP Binding (Detachment) Mavacamten Mavacamten Mavacamten->SRX Aficamten Aficamten Aficamten->ActoMyosin_ADP_Pi Inhibits Pi Release RLC_1 Preclinical Compound (e.g., RLC-1) RLC_1->Myosin_ADP_Pi RLC-dependent inhibition

Caption: Signaling pathways of cardiac myosin inhibitors.

Quantitative Performance Comparison

The efficacy of cardiac myosin inhibitors can be quantified through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) in ATPase assays and the effects on myocardial contractility are key performance indicators.

InhibitorTargetIC50 (Actin-Activated ATPase)Effect on Myofibril ATPaseEffect on ContractilityKey Differentiator
Mavacamten Cardiac Myosin Heavy Chain~0.3 - 0.5 µMInhibitionReduces hypercontractilityStabilizes the super-relaxed state (SRX) of myosin.[3]
Aficamten Cardiac Myosin Heavy Chain~0.1 - 0.3 µMInhibitionReduces hypercontractilityPrimarily slows phosphate release from the myosin active site.
Preclinical Compound (e.g., RLC-1) Cardiac Myosin (RLC-dependent)Data not widely availableInhibition (Ca²⁺-dependent)Decreases maximal Ca²⁺-activated force.[3]Mechanism is dependent on the regulatory light chain (RLC).[3]

Experimental Protocols

Objective comparison of cardiac myosin inhibitors relies on standardized experimental protocols. Below are methodologies for key assays used to characterize these compounds.

Cardiac Myosin ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by cardiac myosin in the presence or absence of actin. Inhibition of this activity is a primary indicator of a compound's potency.

Protocol Outline:

  • Protein Purification: Isolate cardiac myosin and actin from a suitable source (e.g., bovine or porcine heart).

  • Assay Buffer Preparation: Prepare a buffer containing appropriate concentrations of KCl, MgCl₂, ATP, and a pH buffer (e.g., imidazole).

  • Reaction Setup: In a microplate, combine purified myosin, actin (for actin-activated assays), and varying concentrations of the inhibitor.

  • Initiation and Incubation: Initiate the reaction by adding ATP. Incubate at a controlled temperature (e.g., 25°C or 37°C).

  • Detection of Phosphate Release: Measure the amount of inorganic phosphate (Pi) released over time using a colorimetric method, such as the malachite green assay.

  • Data Analysis: Plot the rate of Pi release against the inhibitor concentration to determine the IC50 value.

ATPase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Protein_Purification Purify Cardiac Myosin and Actin Reaction_Setup Combine Myosin, Actin, and Inhibitor in Microplate Protein_Purification->Reaction_Setup Buffer_Prep Prepare Assay Buffer Buffer_Prep->Reaction_Setup Inhibitor_Dilution Prepare Inhibitor Dilution Series Inhibitor_Dilution->Reaction_Setup Initiation Initiate with ATP Reaction_Setup->Initiation Incubation Incubate at Controlled Temperature Initiation->Incubation Detection Measure Pi Release (e.g., Malachite Green) Incubation->Detection Data_Plotting Plot Rate vs. [Inhibitor] Detection->Data_Plotting IC50_Determination Determine IC50 Data_Plotting->IC50_Determination

Caption: Workflow for a cardiac myosin ATPase assay.
In Vitro Motility Assay

This assay directly visualizes the effect of inhibitors on the movement of actin filaments propelled by myosin motors.

Protocol Outline:

  • Flow Cell Preparation: Create a flow cell by attaching a coverslip to a microscope slide.

  • Myosin Coating: Introduce a solution of cardiac myosin into the flow cell to allow it to adhere to the surface.

  • Blocking: Block non-specific binding sites with a protein like bovine serum albumin (BSA).

  • Actin Filament Introduction: Introduce fluorescently labeled actin filaments into the flow cell in an ATP-containing buffer with or without the inhibitor.

  • Microscopy and Data Acquisition: Visualize and record the movement of actin filaments using fluorescence microscopy.

  • Data Analysis: Analyze the recorded videos to determine the velocity of filament movement. A reduction in velocity indicates an inhibitory effect.

Force Measurements in Skinned Muscle Fibers

This technique allows for the direct measurement of the force generated by the contractile machinery in a more physiologically relevant context.

Protocol Outline:

  • Fiber Preparation: Isolate single muscle fibers or small bundles from cardiac tissue. "Skin" the fibers using a detergent (e.g., Triton X-100) to permeabilize the cell membrane while keeping the contractile apparatus intact.

  • Mounting: Mount the skinned fiber between a force transducer and a length controller.

  • Activating Solutions: Expose the fiber to a series of solutions with varying concentrations of Ca²⁺ and the inhibitor to induce and modulate contraction.

  • Force Measurement: Record the isometric force generated by the fiber at different Ca²⁺ concentrations in the presence and absence of the inhibitor.

  • Data Analysis: Analyze the force-calcium relationship to determine the effect of the inhibitor on maximal force production and calcium sensitivity.

Skinned_Fiber_Workflow Fiber_Prep Isolate and Skin Cardiac Muscle Fiber Mounting Mount Fiber Between Force Transducer and Motor Fiber_Prep->Mounting Experiment Expose Fiber to Solutions and Record Force Mounting->Experiment Solutions Prepare Activating Solutions (Varying [Ca²⁺] and [Inhibitor]) Solutions->Experiment Analysis Analyze Force-Ca²⁺ Relationship Experiment->Analysis

References

A Researcher's Guide to Confirming Myosin-IN-1 Target Engagement: A Comparative Analysis of Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming that a small molecule inhibitor engages its intended target within a complex biological system is a critical step in the drug discovery pipeline. This guide provides a comparative overview of key biochemical assays used to validate the target engagement of Myosin-IN-1, a specific inhibitor of cardiac myosin. We will delve into the experimental protocols for these assays, present comparative data for this compound and other relevant myosin inhibitors, and visualize the underlying molecular pathways and experimental workflows.

This compound is a cardiac-specific myosin inhibitor that stabilizes the closed, force-producing state of the cardiac myosin motor domain. This mechanism reduces myocardial force production and calcium sensitivity, making it a molecule of interest for research in heart failure and hypertrophic cardiomyopathy. To rigorously confirm its target engagement, a series of biochemical assays are employed, primarily focusing on its impact on the core functions of myosin: ATP hydrolysis and actin filament translocation.

Core Biochemical Assays for this compound Target Engagement

Two fundamental in vitro assays form the cornerstone of characterizing myosin inhibitors like this compound: the ATPase assay and the in vitro motility assay. These assays directly probe the key mechanochemical activities of the myosin motor.

Myosin ATPase Assay

The myosin ATPase assay measures the rate at which myosin hydrolyzes ATP, the chemical energy source for its motor function. Inhibition of this ATPase activity is a primary indicator of target engagement. The assay can be performed in the presence or absence of actin filaments, which are essential for stimulating myosin's ATPase activity to its maximum rate (Vmax).

Experimental Protocol: Actin-Activated Myosin ATPase Assay

This protocol outlines a common method for measuring the actin-activated ATPase activity of cardiac myosin in the presence of an inhibitor.

  • Protein Preparation: Purified human β-cardiac myosin subfragment 1 (S1) and F-actin are prepared and stored in appropriate buffers on ice.

  • Reaction Mixture Preparation: A reaction buffer containing imidazole, KCl, MgCl₂, EGTA, and DTT is prepared. To this, a known concentration of F-actin is added.

  • Inhibitor Incubation: this compound or a comparator compound (e.g., Blebbistatin) is added to the actin-containing reaction mixture at various concentrations and incubated for a specified time to allow for binding to the myosin.

  • Initiation of Reaction: The reaction is initiated by the addition of a known concentration of myosin S1, followed immediately by the addition of ATP to a final concentration that is saturating.

  • Measurement of ATP Hydrolysis: The rate of ATP hydrolysis is measured by quantifying the production of inorganic phosphate (Pi) over time. This can be achieved using a colorimetric assay, such as the malachite green assay, which detects free phosphate. The absorbance is read at a specific wavelength (e.g., 650 nm) at several time points.

  • Data Analysis: The rate of Pi production is calculated from the slope of the absorbance versus time plot. These rates are then plotted against the inhibitor concentration to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the ATPase activity by 50%.

In Vitro Motility Assay

The in vitro motility assay provides a direct visual measure of myosin's motor function: the translocation of actin filaments. In this assay, myosin motors are adhered to a surface, and the movement of fluorescently labeled actin filaments is observed and quantified using fluorescence microscopy. Inhibitors of myosin will slow down or completely stop this movement.

Experimental Protocol: In Vitro Motility Assay

This protocol describes how to perform an in vitro motility assay to assess the effect of this compound on cardiac myosin function.

  • Flow Cell Preparation: A flow cell is constructed by attaching a nitrocellulose-coated coverslip to a glass slide.

  • Myosin Immobilization: A solution containing cardiac myosin (heavy meromyosin or S1 fragment) is introduced into the flow cell and allowed to adsorb to the nitrocellulose-coated surface.

  • Blocking: The surface is then blocked with bovine serum albumin (BSA) to prevent non-specific binding of other proteins.

  • Actin Filament Visualization: Fluorescently labeled actin filaments (e.g., with rhodamine-phalloidin) are introduced into the flow cell.

  • Initiation of Motility: A motility buffer containing ATP and the inhibitor of interest (this compound or a comparator) at a desired concentration is flowed into the chamber.

  • Image Acquisition: The movement of the actin filaments is recorded using a fluorescence microscope equipped with a sensitive camera. Time-lapse image sequences are captured.

  • Data Analysis: The velocity of the moving actin filaments is determined by tracking the displacement of individual filaments over time using specialized software. The average velocity is calculated for a large population of filaments for each inhibitor concentration.

Comparative Analysis of Myosin Inhibitors

To understand the specific effects of this compound, its performance in these assays is compared with other well-characterized myosin inhibitors. A key comparator is Blebbistatin, a widely used inhibitor of non-muscle myosin II. For cardiac myosin inhibition, comparisons with clinical candidates like Mavacamten and Aficamten are also highly relevant.

InhibitorTarget Myosin Isoform(s)ATPase Assay (IC₅₀)In Vitro Motility Assay EffectPrimary Mechanism of Action
This compound Cardiac MyosinData not publicly availableReduces actin gliding velocityStabilizes the closed, force-producing state of the myosin head
Blebbistatin Non-muscle Myosin II, Skeletal Muscle Myosin II~0.5-5 µM for non-muscle myosin IIInhibits actin glidingBinds to a pocket between the nucleotide-binding site and the actin-binding cleft, trapping myosin in an actin-detached state[1][2]
Mavacamten Cardiac Myosin~0.3 µMReduces actin gliding velocityAllosterically inhibits myosin ATPase by stabilizing an auto-inhibited, energy-sparing state[3]
Aficamten Cardiac Myosin~0.3 µMReduces actin gliding velocityBinds to a distinct allosteric site from mavacamten, slowing phosphate release and reducing the number of force-producing cross-bridges[4]

Note: Specific quantitative data for this compound's IC₅₀ in ATPase assays and its precise effect on actin gliding velocity are not yet widely available in the public domain. The information provided is based on its described mechanism of action.

Visualizing the Molecular Pathways and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate the myosin mechanochemical cycle, the mechanism of action of this compound, and the workflows of the key biochemical assays.

Myosin_Mechanochemical_Cycle Myosin_ATP Myosin-ATP (Low Actin Affinity) Myosin_ADP_Pi Myosin-ADP-Pi (Weak Actin Binding) Myosin_ATP->Myosin_ADP_Pi ATP Hydrolysis Acto_Myosin_ADP_Pi Acto-Myosin-ADP-Pi (Strong Binding) Myosin_ADP_Pi->Acto_Myosin_ADP_Pi Actin Binding Acto_Myosin_ADP Acto-Myosin-ADP (Rigor-like) Acto_Myosin_ADP_Pi->Acto_Myosin_ADP Pi Release (Power Stroke) Acto_Myosin Acto-Myosin (Rigor) Acto_Myosin_ADP->Acto_Myosin ADP Release Acto_Myosin->Myosin_ATP ATP Binding (Detachment)

Figure 1: The Myosin Mechanochemical Cycle.

Myosin_IN_1_Mechanism Mechanism of this compound cluster_cycle Myosin Cycle Myosin_Open Open State (Actin Accessible) Myosin_Closed Closed State (Force-Producing) Myosin_Open->Myosin_Closed Power Stroke Myosin_Closed->Myosin_Open Recovery Stroke Myosin_IN_1 This compound Myosin_IN_1->Myosin_Closed Stabilizes

Figure 2: Proposed Mechanism of this compound Action.

ATPase_Assay_Workflow start Start prepare_reagents Prepare Reaction Mix (Buffer, Actin, Inhibitor) start->prepare_reagents add_myosin Add Myosin S1 prepare_reagents->add_myosin add_atp Add ATP to Initiate add_myosin->add_atp measure_pi Measure Pi Production (e.g., Malachite Green) add_atp->measure_pi analyze_data Calculate Rate and IC50 measure_pi->analyze_data end End analyze_data->end

Figure 3: Workflow of the Myosin ATPase Assay.

Motility_Assay_Workflow start Start prepare_flow_cell Prepare Flow Cell start->prepare_flow_cell immobilize_myosin Immobilize Myosin prepare_flow_cell->immobilize_myosin block_surface Block with BSA immobilize_myosin->block_surface add_actin Add Fluorescent Actin block_surface->add_actin add_buffer Add Motility Buffer (ATP + Inhibitor) add_actin->add_buffer record_movement Record Filament Movement add_buffer->record_movement analyze_velocity Analyze Velocity record_movement->analyze_velocity end End analyze_velocity->end

Figure 4: Workflow of the In Vitro Motility Assay.

Conclusion

Confirming the target engagement of a novel myosin inhibitor like this compound requires a multi-faceted approach centered on robust biochemical assays. The ATPase and in vitro motility assays provide direct and quantitative measures of the inhibitor's effect on the fundamental motor functions of myosin. By comparing the activity of this compound to other known myosin inhibitors, researchers can gain valuable insights into its potency, selectivity, and mechanism of action. As more data on this compound becomes publicly available, a more detailed and quantitative comparison will be possible, further elucidating its potential as a research tool and therapeutic agent.

References

A Tale of Two Inhibitors: A Structural and Mechanistic Comparison of Mavacamten and Blebbistatin Binding to Cardiac Myosin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between small molecule inhibitors and their protein targets is paramount. This guide provides a detailed structural and mechanistic comparison of two key cardiac myosin inhibitors, Mavacamten and Blebbistatin, offering insights into their distinct modes of action and the experimental methodologies used to characterize them.

Mavacamten, a first-in-class therapeutic approved for obstructive hypertrophic cardiomyopathy (HCM), and Blebbistatin, a widely used research tool, both target the β-cardiac myosin heavy chain, the motor protein responsible for cardiac muscle contraction. However, they achieve their inhibitory effects through binding to distinct allosteric pockets, leading to different functional outcomes. This guide delves into the specifics of their binding interactions, the resulting conformational changes in the myosin motor, and the experimental techniques employed to elucidate these mechanisms.

At a Glance: Mavacamten vs. Blebbistatin

FeatureMavacamtenBlebbistatin
Primary Target β-cardiac myosin heavy chainMyosin II isoforms (including β-cardiac)
Binding Pocket Location Allosteric site between the lever arm and the motor domainHydrophobic pocket at the apex of the 50-kDa cleft in the motor domain, near the nucleotide-binding site
Mechanism of Action Stabilizes the auto-inhibited, energy-sparing interacting-heads motif (IHM) or "super-relaxed state" (SRX), reducing the number of available actin-binding heads.[1][2]Traps myosin in a state with low actin affinity by interfering with phosphate release, leading to an "ultra-relaxed" state.[3][4][5]
Effect on Myosin ATPase Reduces ATPase activity by inhibiting phosphate release.[6][7]Inhibits actin-activated MgATPase activity.[3][5]
Reported IC50 (β-cardiac myosin) ~0.5 - 1.78 µM~1.3 - 2.8 µM[3]
Key Interacting Residues (Putative) Interactions with residues in the SH1-helix, converter, and relay loop regions.Interactions with residues such as Gly240, Leu262, Ser456, Thr474, and Tyr634 have been identified in non-cardiac myosin II.[8][9]

Delving into the Binding Pockets: A Structural Perspective

The distinct binding locations of Mavacamten and Blebbistatin on the cardiac myosin motor domain are fundamental to their different mechanisms of action.

Mavacamten's Allosteric Niche: Mavacamten binds to a novel allosteric site located at the interface of the myosin motor domain and the lever arm.[10][11] This pocket is crucial for regulating the transition of myosin between its active and inactive states. By binding to this site, Mavacamten acts as a molecular wedge, stabilizing the interacting-heads motif (IHM).[1] In this conformation, the two heads of the myosin molecule are folded back on themselves in an auto-inhibited state, preventing them from interacting with actin and hydrolyzing ATP, thus conserving energy and reducing contractility.[1][2] Cryo-electron microscopy (cryo-EM) studies have been instrumental in visualizing this stabilized IHM in the presence of Mavacamten.[1]

Blebbistatin's Cleft Command: In contrast, Blebbistatin lodges itself in a hydrophobic pocket at the apex of the 50-kDa cleft of the myosin motor domain.[8][9] This cleft is a dynamic region that undergoes conformational changes during the ATPase cycle and is critical for actin binding. Blebbistatin's binding interferes with the release of inorganic phosphate (Pi) from the active site, a key step that precedes the power stroke.[3][4][5] This traps the myosin in a state that has a low affinity for actin, effectively taking it out of the contractile cycle.[3][5] X-ray crystallography has been a primary tool for elucidating the precise interactions of Blebbistatin within this pocket.[8]

Signaling Pathways Under the Influence

The contraction of cardiac muscle is a tightly regulated process initiated by an electrical signal that leads to an increase in intracellular calcium. This calcium influx triggers a cascade of events, ultimately leading to the interaction of myosin and actin. Both Mavacamten and Blebbistatin interrupt this signaling pathway at the level of the myosin motor, but through their distinct mechanisms.

cluster_0 Cardiac Muscle Contraction Pathway cluster_1 Inhibitor Intervention Action Potential Action Potential Ca2+ Influx Ca2+ Influx Action Potential->Ca2+ Influx Ca2+ binds Troponin C Ca2+ binds Troponin C Ca2+ Influx->Ca2+ binds Troponin C Tropomyosin Shift Tropomyosin Shift Ca2+ binds Troponin C->Tropomyosin Shift Myosin Binding Site Exposed Myosin Binding Site Exposed Tropomyosin Shift->Myosin Binding Site Exposed Myosin-Actin Cross-Bridge Myosin-Actin Cross-Bridge Myosin Binding Site Exposed->Myosin-Actin Cross-Bridge Power Stroke Power Stroke Myosin-Actin Cross-Bridge->Power Stroke Contraction Contraction Power Stroke->Contraction ATP Hydrolysis ATP Hydrolysis Power Stroke->ATP Hydrolysis ADP release, ATP binding Ca2+ Reuptake Ca2+ Reuptake Contraction->Ca2+ Reuptake Signal Termination Myosin Head Reset Myosin Head Reset ATP Hydrolysis->Myosin Head Reset Myosin Head Reset->Myosin-Actin Cross-Bridge Relaxation Relaxation Ca2+ Reuptake->Relaxation Mavacamten Mavacamten Mavacamten->Myosin-Actin Cross-Bridge Stabilizes IHM, reduces available heads Blebbistatin Blebbistatin Blebbistatin->Power Stroke Inhibits Pi release, lowers actin affinity cluster_0 Myosin ATPase Assay Workflow Prepare Myosin Purify cardiac myosin (e.g., S1 fragment) Incubate with Inhibitor Add varying concentrations of Mavacamten or Blebbistatin Prepare Myosin->Incubate with Inhibitor Prepare Reaction Mix Buffer, MgCl2, KCl, ATP (with [γ-32P]ATP tracer) Initiate Reaction Add myosin to reaction mix Prepare Reaction Mix->Initiate Reaction Incubate with Inhibitor->Initiate Reaction Time Course Incubate at controlled temperature for a set time Initiate Reaction->Time Course Quench Reaction Stop reaction with acidic solution Time Course->Quench Reaction Separate Pi Extract released [32P]Pi using an organic solvent Quench Reaction->Separate Pi Quantify Measure radioactivity of extracted Pi via scintillation counting Separate Pi->Quantify Data Analysis Calculate ATPase activity and determine IC50 Quantify->Data Analysis

References

Evaluating the Isoform Specificity of Myosin-IN-1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the isoform specificity of the novel cardiac myosin inhibitor, Myosin-IN-1 (also known as F10). Its performance is objectively compared with other well-characterized myosin modulators, supported by experimental data from biochemical and cellular assays. This document is intended to aid researchers in assessing the potential of this compound as a selective tool for studying myosin biology and as a lead compound for therapeutic development.

Introduction to this compound

This compound is a recently identified small molecule inhibitor that specifically targets cardiac myosin.[1][2] Discovered through an artificial intelligence-based virtual screen, it has been shown to stabilize the super-relaxed state (SRX) of cardiac myosin, an auto-inhibited state that reduces ATPase activity and force production.[2] This mechanism of action makes this compound a promising candidate for the treatment of hypercontractile cardiac conditions. This guide evaluates its selectivity against various myosin isoforms in comparison to other known myosin modulators.

Comparative Analysis of Isoform Specificity

The inhibitory activity of this compound and other key myosin modulators against a panel of myosin isoforms is summarized below. The data is primarily derived from in vitro actin-activated ATPase assays, a standard method for assessing myosin motor activity.

CompoundMyosin IsoformAssay TypeIC50 / EC50 (µM)Reference
This compound (F10) Bovine Cardiac (β-MyHC)Actomyosin S1 ATPase23[1]
Marmoset Cardiac MyofibrilMyofibril ATPase~25% inhibition at 20 µM[2]
Marmoset Fast Skeletal MyofibrilMyofibril ATPaseNo effect at 20 µM[2]
Marmoset Slow Skeletal MyofibrilMyofibril ATPase~10% inhibition at 20 µM[2]
Mavacamten Bovine Cardiac (β-MyHC)Actomyosin S1 ATPase0.473[3]
Human Cardiac (β-MyHC)Actomyosin S1 ATPase0.727[3]
Rabbit Fast SkeletalActomyosin S1 ATPase5.852[3]
Chicken Gizzard Smooth MuscleActomyosin S1 ATPase>50[3]
Bovine Cardiac MyofibrilMyofibril ATPase0.49[3]
Human Cardiac MyofibrilMyofibril ATPase0.71[3]
Rabbit Skeletal MyofibrilMyofibril ATPase2.14[3]
Omecamtiv Mecarbil Human Cardiac (β-MyHC)Actomyosin S1 ATPaseEC50 = 0.52[4]
Rat Diaphragm (Skeletal) MyofibersForce DevelopmentEC50 = 0.13 (pCa 4.75)[5]
Rat Diaphragm (Skeletal) MyofibersForce DevelopmentEC50 = 0.29 (pCa 6.0)[5]
Blebbistatin Vertebrate Non-muscle IIAActin-activated MgATPase0.5 - 5[6]
Vertebrate Non-muscle IIBActin-activated MgATPase0.5 - 5[6]
Striated Muscle MyosinsActin-activated MgATPase0.5 - 5[6]
Smooth Muscle MyosinActin-activated MgATPase80[6]
Myosin IActin-activated MgATPaseNo inhibition[6]
Myosin VActin-activated MgATPaseNo inhibition[6]
Myosin XActin-activated MgATPaseNo inhibition[6]

Note: IC50 values represent the concentration of inhibitor required to reduce the maximal activity by 50%. EC50 values for Omecamtiv Mecarbil represent the concentration for 50% of maximal activation.

Signaling Pathways and Experimental Workflows

To visually represent the concepts and methods discussed, the following diagrams have been generated using Graphviz.

Myosin_ATPase_Cycle cluster_inhibitors Inhibitor Action M Myosin M_ATP Myosin-ATP M->M_ATP + ATP M_ADP_Pi Myosin-ADP-Pi M_ATP->M_ADP_Pi ATP Hydrolysis AM_ADP_Pi Acto-Myosin-ADP-Pi M_ADP_Pi->AM_ADP_Pi + Actin AM_ADP Acto-Myosin-ADP AM_ADP_Pi->AM_ADP - Pi (Powerstroke) AM Acto-Myosin (Rigor) AM_ADP->AM - ADP AM->M + ATP (Release) This compound This compound This compound->M_ADP_Pi Stabilizes SRX state Blebbistatin Blebbistatin Blebbistatin->AM_ADP_Pi Inhibits Pi release Omecamtiv Mecarbil Omecamtiv Mecarbil Omecamtiv Mecarbil->AM_ADP_Pi Accelerates Pi release

Myosin ATPase and inhibitor action.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular/Tissue Assays Protein_Purification Myosin Isoform Purification ATPase_Assay NADH-Coupled ATPase Assay Protein_Purification->ATPase_Assay Motility_Assay In Vitro Motility Assay Protein_Purification->Motility_Assay IC50_Determination IC50_Determination ATPase_Assay->IC50_Determination Determine IC50 Velocity_Measurement Velocity_Measurement Motility_Assay->Velocity_Measurement Measure Actin Velocity Fiber_Isolation Skinned Muscle Fiber Isolation Force_Measurement Force-pCa Measurement Fiber_Isolation->Force_Measurement Contractility_Analysis Contractility_Analysis Force_Measurement->Contractility_Analysis Analyze Contractility

References

Functional comparison of Myosin-IN-1 and Omecamtiv Mecarbil

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of molecular modulators targeting the myosin superfamily, two compounds, Myosin-IN-1 and Omecamtiv Mecarbil, offer contrasting mechanisms of action and target different myosin isoforms. This guide provides a detailed functional comparison of these two molecules, presenting available experimental data, outlining key experimental protocols, and visualizing their distinct signaling pathways. While Omecamtiv Mecarbil has been extensively studied in the context of heart failure, data on this compound is comparatively limited. This guide aims to objectively present the existing information to aid researchers in understanding their divergent functionalities.

At a Glance: A Tale of Two Mechanisms

This compound and Omecamtiv Mecarbil represent two distinct strategies for modulating myosin function. This compound acts as an inhibitor of Myosin V, a class of unconventional myosins primarily involved in intracellular transport. In contrast, Omecamtiv Mecarbil is an activator of cardiac myosin, a member of the myosin II family responsible for muscle contraction in the heart. This fundamental difference in their mechanism and target dictates their disparate biological effects.

FeatureThis compound (Myosin V-IN-1)Omecamtiv Mecarbil
Target Myosin Isoform Myosin VCardiac Myosin (β-myosin heavy chain)[1]
Mechanism of Action InhibitorActivator
Primary Biochemical Effect Inhibits ADP release from the actomyosin complex, slowing the actin-activated ATPase cycle.[2]Accelerates the rate-limiting step of phosphate release, increasing the number of myosin heads strongly bound to actin and prolonging the power stroke.[3]
Primary Cellular Function Targeted Intracellular cargo transport (e.g., organelles, vesicles).[4]Cardiac muscle contraction.[3]
Therapeutic Indication (Investigated) Not clinically investigated for a specific therapeutic indication. Primarily a research tool.Heart failure with reduced ejection fraction (HFrEF).[5]

Mechanism of Action: A Step-by-Step Comparison

The opposing effects of this compound and Omecamtiv Mecarbil stem from their distinct interactions with the myosin ATPase cycle.

This compound: Stalling the Motor

Myosin V motors "walk" along actin filaments to transport cargo. This movement is powered by a cycle of ATP hydrolysis and conformational changes. Myosin V-IN-1 acts as a brake on this process. It specifically inhibits the release of adenosine diphosphate (ADP) from the complex formed between myosin and actin (the actomyosin complex).[2] By preventing ADP release, the myosin head remains strongly bound to actin in a post-power stroke state, effectively stalling the motor and inhibiting further movement along the actin filament.

Omecamtiv Mecarbil: Supercharging the Power Stroke

In cardiac muscle, the force of contraction is determined by the number of myosin heads interacting with actin filaments and the duration of their power-generating state. Omecamtiv Mecarbil enhances cardiac contractility by targeting a different step in the ATPase cycle. It accelerates the rate of phosphate (Pi) release from the myosin head.[3] This is the rate-limiting step in the transition from a weakly bound to a strongly bound, force-producing state. By speeding up this transition, Omecamtiv Mecarbil increases the number of myosin heads actively engaged with actin at any given time and prolongs the duration of the power stroke, resulting in a more forceful and sustained contraction of the heart muscle.[3]

Quantitative Data Summary

The available quantitative data for Omecamtiv Mecarbil is extensive, drawn from numerous preclinical and clinical studies. In contrast, quantitative data for this compound is sparse and primarily from in vitro biochemical assays.

Table 1: Biochemical and In Vitro Data

ParameterThis compound (Myosin V-IN-1)Omecamtiv Mecarbil
Inhibition/Activation Constant Ki = 6 µM[2]-
Effect on ATPase Activity Dose-dependent reduction of steady-state actin-activated ATP hydrolysis by single-headed myosin V.[2]Increases the rate of phosphate release.
Effect on In Vitro Motility Expected to decrease or stop motility.In skinned porcine left ventricular muscles, increased Ca2+ sensitivity (ΔpCa50 of 0.16 at 1.0 µM).[6]
Effect on Sarcomere Length (in vitro) Not reported.In isolated canine cardiomyocytes, dose-dependently decreased resting sarcomere length.[7]
Effect on Myocyte Contractility (in vitro) Not reported.In isolated canine myocytes, increased sarcomere shortening in a concentration-dependent manner.[8]

Table 2: In Vivo and Clinical Data (Omecamtiv Mecarbil)

StudyKey Findings
ATOMIC-AHF (Acute Heart Failure) Increased systolic ejection time and decreased left ventricular end-systolic diameter.[3]
COSMIC-HF (Chronic Heart Failure) Increased systolic ejection time, stroke volume, and decreased left ventricular end-systolic and end-diastolic diameters.[3]
GALACTIC-HF (Chronic Heart Failure) Reduced the composite endpoint of cardiovascular death or heart failure events, particularly in patients with severe systolic dysfunction.[9]
METEORIC-HF (Chronic Heart Failure) Did not significantly improve peak exercise capacity.[5]

Experimental Protocols

The characterization of myosin modulators like this compound and Omecamtiv Mecarbil relies on a suite of specialized biochemical and biophysical assays.

Actin-Activated ATPase Assay

Objective: To measure the rate of ATP hydrolysis by myosin in the presence of actin, and to determine the effect of a modulator on this rate.

General Protocol:

  • Protein Preparation: Purified myosin and actin are prepared. Myosin is often used as a subfragment (S1 or heavy meromyosin, HMM) for solubility.

  • Reaction Mixture: A reaction buffer containing MgATP, myosin, and varying concentrations of actin is prepared. The modulator (this compound or Omecamtiv Mecarbil) is added at desired concentrations.

  • Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at a controlled temperature.

  • Quantification of Phosphate Release: The rate of ATP hydrolysis is determined by measuring the amount of inorganic phosphate (Pi) released over time. This can be done using a colorimetric method (e.g., malachite green assay) or a radioactive assay using [γ-32P]ATP.[3]

  • Data Analysis: The ATPase rate is plotted as a function of actin concentration, and the data are fitted to the Michaelis-Menten equation to determine Vmax (maximum ATPase rate) and Km (actin concentration at half-maximal activation). The effect of the modulator is assessed by changes in these parameters.

In Vitro Motility Assay

Objective: To visualize and quantify the movement of actin filaments propelled by myosin motors, and to assess the effect of a modulator on this movement.

General Protocol:

  • Flow Cell Preparation: A flow cell is constructed by attaching a nitrocellulose-coated coverslip to a microscope slide.

  • Myosin Adsorption: A solution containing myosin or its fragments is introduced into the flow cell, allowing the myosin to adsorb to the nitrocellulose surface.

  • Blocking: The surface is then treated with a blocking agent (e.g., bovine serum albumin) to prevent non-specific binding of actin.

  • Actin Filament Introduction: Fluorescently labeled actin filaments are introduced into the flow cell in a buffer containing ATP and the modulator of interest.

  • Visualization and Data Acquisition: The movement of the fluorescent actin filaments is observed using a fluorescence microscope equipped with a sensitive camera. Videos of the filament movement are recorded.

  • Data Analysis: The velocity of individual actin filaments is determined using tracking software. The average velocity and the fraction of motile filaments are calculated to assess the effect of the modulator.[10]

ADP Release Assay

Objective: To measure the rate of ADP release from the actomyosin complex, a key step in the myosin ATPase cycle.

General Protocol:

  • Preparation of Labeled Nucleotide: A fluorescently labeled ADP analog, such as mant-ADP, is used.

  • Formation of the Actomyosin-ADP Complex: Myosin is pre-incubated with mant-ADP and then mixed with actin to form the actomyosin-mant-ADP complex.

  • Chase with ATP: The complex is rapidly mixed with a high concentration of unlabeled ATP in a stopped-flow fluorometer.

  • Fluorescence Measurement: The dissociation of mant-ADP from the complex upon ATP binding leads to a change in fluorescence intensity, which is monitored over time.

  • Data Analysis: The rate of fluorescence change corresponds to the rate of ADP release. The data is fitted to an exponential function to determine the rate constant for ADP release. The effect of an inhibitor like this compound would be a decrease in this rate.[11]

Signaling Pathways and Cellular Functions

The distinct targets of this compound and Omecamtiv Mecarbil mean they influence vastly different cellular processes.

Myosin V Signaling and Cargo Transport

Myosin V is a key player in intracellular transport, moving a variety of cargo along the actin cytoskeleton. Its function is regulated by a complex interplay of signaling molecules, including small GTPases of the Rab family, which act as molecular switches to ensure cargo is picked up and delivered to the correct location.

MyosinV_Pathway cluster_cargo Cargo Vesicle cluster_myosinV Myosin V Cargo Cargo Rab_GTP Rab-GTP Adaptor Adaptor Rab_GTP->Adaptor recruits MyoV_inactive Myosin V (Inactive/Folded) Adaptor->MyoV_inactive binds & activates MyoV_active Myosin V (Active/Extended) MyoV_inactive->MyoV_active Conformational Change MyoV_active->Cargo Transports Actin Actin Filament MyoV_active->Actin Binds & walks along Myosin_IN_1 This compound Myosin_IN_1->MyoV_active Inhibits ADP release (Stalls motor)

Caption: Myosin V-mediated cargo transport pathway and the inhibitory action of this compound.

Cardiac Myosin II and Muscle Contraction

Cardiac myosin II is the motor protein that drives the contraction of the heart. Its activity is primarily regulated by the influx of calcium ions (Ca2+) during excitation-contraction coupling. Omecamtiv Mecarbil directly modulates the mechanochemical cycle of cardiac myosin, independent of calcium levels.

CardiacMyosin_Pathway cluster_sarcomere Sarcomere Actin Actin Filament Myosin_Weak Myosin-ADP-Pi (Weakly Bound) Actin->Myosin_Weak binds Myosin_Strong Myosin-ADP (Strongly Bound - Power Stroke) Myosin_Weak->Myosin_Strong Power Stroke Initiation Pi_release Pi Release Myosin_Rigor Myosin (Rigor State) Myosin_Strong->Myosin_Rigor Completes Power Stroke ADP_release ADP Release Contraction Muscle Contraction Myosin_Strong->Contraction Myosin_Rigor->Myosin_Weak Detachment & Reset ATP_binding ATP Binding Ca2 Ca2+ influx Ca2->Actin Exposes myosin binding sites ATP_hydrolysis ATP Hydrolysis Omecamtiv Omecamtiv Mecarbil Omecamtiv->Pi_release Accelerates Experimental_Workflow Start Hypothesized Myosin Modulator Biochem_Assay Biochemical Assays (e.g., ATPase Assay) Start->Biochem_Assay Determine effect on myosin ATPase activity InVitro_Motility In Vitro Motility Assay Biochem_Assay->InVitro_Motility Assess impact on actin filament movement Cell_Based_Assay Cell-Based Assays (e.g., Myocyte Contraction) InVitro_Motility->Cell_Based_Assay Evaluate effect on cellular contractility InVivo_Model In Vivo Animal Model (e.g., Heart Failure Model) Cell_Based_Assay->InVivo_Model Investigate physiological effects and safety Clinical_Trials Clinical Trials (Phase I, II, III) InVivo_Model->Clinical_Trials Assess therapeutic potential in humans End Characterized Modulator Clinical_Trials->End

References

Independent Validation of Published Myosin-IN-1 Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and objective comparison of the published findings for the novel cardiac-specific myosin inhibitor, Myosin-IN-1, also known as compound F10. The data presented here is primarily derived from the initial discovery and characterization study by Parijat et al. (2023).[1] It is important to note that, as of the time of this publication, independent experimental validation of these findings by other research groups has not been identified in peer-reviewed literature. This guide aims to offer a detailed summary of the existing data to facilitate further investigation and validation efforts within the scientific community.

Introduction to this compound (F10)

Comparative Analysis of Myosin Inhibitors

To provide context for the performance of this compound, this section compares its reported in vitro efficacy with that of Mavacamten, an FDA-approved cardiac myosin inhibitor for the treatment of obstructive HCM.

ParameterThis compound (F10)MavacamtenAficamten
Target Cardiac MyosinCardiac MyosinCardiac Myosin
IC50 (Actomyosin ATPase) 21 ± 3 µmol/L (bovine β-cardiac myosin S1)[1]0.49 µmol/L (bovine cardiac)[3]1.4 µM[3]
Mechanism of Action Allosteric inhibitor, stabilizes biochemical and structural OFF state[1]Allosteric inhibitor, reduces the number of heads available for actin bindingAllosteric inhibitor, reduces the number of functional myosin heads[4]
Effect on kcat (ATPase) Significantly reduced (from ~1.3 s⁻¹ to ~0.5 s⁻¹ head⁻¹)[1]Reduces kcatReduces ATPase activity[4]
Effect on Kapp for F-actin No significant effect[1]Not reported in this contextNot reported in this context
Effect on Myofibril ATPase ~25% reduction in fully Ca²⁺-activated cardiac myofibrils[1]Reduces myofibril ATPase activityReduces myofibril ATPase activity[4]
Selectivity Specific for MYH7/6 (cardiac myosin heavy chains)[1]Selective for cardiac myosinSelective for cardiac myosin[4]

Experimental Protocols

The following are detailed methodologies for key experiments as described in the primary publication for this compound (Parijat et al., 2023).[1]

Acto-Myosin S1 ATPase Activity Assay
  • Protein Preparation: Bovine β-cardiac myosin S1 was purified from ventricular tissue. F-actin was prepared from rabbit skeletal muscle acetone powder.

  • Assay Buffer: Comprised of 25 mmol/L Imidazole (pH 7.5), 5 mmol/L KCl, 3 mmol/L MgCl₂, and 1 mmol/L DTT.

  • Procedure: A single-dose screen was performed with 84 compounds at a concentration of 10 µmol/L in the presence of 10 µmol/L F-actin. For dose-response analysis, varying concentrations of this compound were incubated with bovine β-cardiac myosin S1 and F-actin. The reaction was initiated by adding 2 mmol/L ATP. The rate of ATP hydrolysis was measured using an NADH-coupled enzymatic assay.

  • Data Analysis: The reduction in ATPase activity was calculated relative to a DMSO control. The IC50 value was determined by fitting the dose-response data to a standard sigmoidal curve.

Myofibril ATPase Activity Assay
  • Myofibril Isolation: Myofibrils were isolated from cardiac, fast skeletal, and slow skeletal muscles.

  • Assay Conditions: The ATPase activity of fully Ca²⁺-activated myofibrils was measured in the presence and absence of 20 µmol/L this compound.

  • Measurement: The rate of ATP hydrolysis was determined using a colorimetric assay to measure inorganic phosphate release.

  • Selectivity Assessment: The differential effect of this compound on myofibrils from different muscle types was used to assess its selectivity for cardiac myosin isoforms.

Single Nucleotide Turnover Experiments
  • Objective: To determine the effect of this compound on the rate of nucleotide release from cardiac myosin.

  • Methodology: Single nucleotide turnover experiments were conducted to measure the rate of ADP release from the actomyosin complex.

Visualizing the Mechanism and Workflow

To further elucidate the processes described, the following diagrams were generated using the Graphviz DOT language.

Myosin_Inhibition_Pathway cluster_0 Cardiac Muscle Contraction Cycle cluster_1 Inhibition by this compound Myosin_SRX Myosin (Super-Relaxed State) Myosin_DRX Myosin (Disordered-Relaxed State) Myosin_SRX->Myosin_DRX ATP Myosin_DRX->Myosin_SRX Shifts Equilibrium Cross_Bridge Actin-Myosin Cross-Bridge Myosin_DRX->Cross_Bridge Ca²⁺ Actin Actin Filament Force Force Production Cross_Bridge->Force ATP Hydrolysis Force->Myosin_DRX ADP Release Myosin_IN_1 This compound (F10) Myosin_IN_1->Myosin_SRX Stabilizes

Caption: Signaling pathway of this compound inhibition.

Experimental_Workflow cluster_0 Virtual Screening cluster_1 Biochemical Validation cluster_2 Mechanism of Action cluster_3 Outcome Virtual_Library ~4 Million Compounds AI_Screen AI-Based Virtual Screen (AtomNet) Virtual_Library->AI_Screen Top_Compounds 84 Top Ranking Compounds AI_Screen->Top_Compounds ATPase_Screen Single-Dose Acto-Myosin S1 ATPase Screen Top_Compounds->ATPase_Screen Dose_Response Dose-Response Analysis (IC50 Determination) ATPase_Screen->Dose_Response Hit Compound (F10) Myofibril_Assay Myofibril ATPase Assay (Selectivity) Dose_Response->Myofibril_Assay Nucleotide_Turnover Single Nucleotide Turnover Experiments Myofibril_Assay->Nucleotide_Turnover Structural_Studies Structural Effect Analysis (Demembranated Fibers) Nucleotide_Turnover->Structural_Studies Outcome Identification of This compound (F10) Structural_Studies->Outcome

Caption: Experimental workflow for this compound discovery.

Conclusion and Future Directions

This compound (F10) represents a novel chemical scaffold for the inhibition of cardiac myosin with a distinct mechanism of action. The initial findings from Parijat et al. (2023) are promising and lay a solid foundation for further research.[1] However, for this compound to advance as a reliable research tool and potential therapeutic lead, independent validation of its efficacy, selectivity, and mechanism of action is crucial. Researchers are encouraged to utilize the information provided in this guide to design and execute studies that will either corroborate or refine our understanding of this compound. Such independent validation is a cornerstone of the scientific process and will be essential in determining the true potential of this novel cardiac myosin inhibitor.

References

Safety Operating Guide

Navigating the Safe Disposal of Myosin-IN-1: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Understanding the Hazard Profile

Due to the absence of a specific SDS for Myosin-IN-1, it is crucial to treat this compound as a potentially hazardous substance. For context, the safety information for a structurally related compound, Myosin V-IN-1, is summarized below. This information should be used as a precautionary reference, and it is recommended to handle this compound with a similar or higher level of caution.

Hazard Information (for Myosin V-IN-1)Description
GHS Pictograms GHS07: Exclamation Mark
Signal Word Warning
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Detailed Disposal Protocol for this compound

The following step-by-step protocol is a general guideline for the proper disposal of this compound and associated waste. Always adhere to your institution's specific chemical hygiene plan and waste disposal procedures.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused or expired this compound powder, contaminated personal protective equipment (e.g., gloves, weighing paper), and any spill cleanup materials in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be labeled as "Hazardous Waste" and include the chemical name "this compound" and the approximate quantity.

  • Liquid Waste:

    • If this compound is in a solvent, collect the solution in a designated, leak-proof, and clearly labeled hazardous liquid waste container.

    • The container label should include "Hazardous Waste," the chemical name "this compound," the solvent(s) used, and the estimated concentration.

    • Do not mix incompatible waste streams. For example, halogenated and non-halogenated solvents should be collected in separate containers.

  • Empty Containers:

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent.

    • The rinsate must be collected and disposed of as hazardous liquid waste.[1]

    • After triple-rinsing, deface the original label on the container and dispose of it as regular laboratory glass or plastic waste, in accordance with your institution's policies.[1]

3. Storage of Hazardous Waste:

  • Store hazardous waste containers in a designated and well-ventilated satellite accumulation area.[2][3]

  • Ensure containers are kept closed except when adding waste.[1][3]

  • Store incompatible wastes separately to prevent accidental reactions.[2]

4. Disposal Request:

  • Once the hazardous waste container is full or has been in storage for the maximum allowable time per your institution's policy (often not to exceed one year for partially filled containers), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][3]

  • Do not dispose of this compound down the drain or in the regular trash.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Myosin_IN_1_Disposal_Workflow cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_collection Collection & Labeling cluster_final_disposal Final Disposal start Start: this compound Waste Generated ppe Wear Appropriate PPE (Lab coat, Goggles, Gloves) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Unused powder, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions in solvent) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Empty Container collect_solid Collect in Labeled Hazardous Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Liquid Waste Container liquid_waste->collect_liquid triple_rinse Triple-Rinse with Appropriate Solvent empty_container->triple_rinse store_waste Store in Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste collect_rinsate Collect Rinsate as Hazardous Liquid Waste triple_rinse->collect_rinsate dispose_container Dispose of Defaced Container in Regular Lab Waste triple_rinse->dispose_container collect_rinsate->store_waste ehs_pickup Arrange for EHS Pickup store_waste->ehs_pickup

This compound Disposal Workflow

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby minimizing risks and maintaining a culture of safety and compliance.

References

Essential Safety and Logistical Information for Handling Myosin-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the safe handling, operational procedures, and disposal of Myosin-IN-1, a potent and specific cardiac myosin inhibitor. Adherence to these protocols is crucial for ensuring laboratory safety and maintaining the integrity of research outcomes.

This compound (also known as compound F10) is a small molecule inhibitor that targets cardiac myosin.[1] It functions by stabilizing the closed state of the cardiac myosin motor domain, which in turn reduces myocardial force production and calcium sensitivity.[1] Its application as a negative inotropic agent makes it a valuable tool in heart failure research.[1]

Key Properties of this compound
PropertyValueReference
Target Cardiac Myosin[1]
Common Name This compound (compound F10)[1]
Primary Use Heart failure research[1]
Storage (Solid) Store at -20°C for up to 3 years.[2]
Storage (In solvent) Store at -80°C for up to 6 months.[2]
Solubility Soluble in DMSO.[2]

Personal Protective Equipment (PPE) for Handling this compound

SituationRequired Personal Protective Equipment (PPE)
Handling solid (powder) form - Nitrile gloves (double-gloving recommended)- Lab coat- Safety glasses with side shields or chemical splash goggles- Respiratory protection (N95 or higher-rated respirator)
Preparing solutions - Nitrile gloves (double-gloving recommended)- Lab coat- Chemical splash goggles- Face shield (if there is a splash hazard)- Work within a certified chemical fume hood
Administering to cell cultures or animals - Nitrile gloves- Lab coat- Safety glasses
Cleaning spills - Nitrile gloves (heavy-duty or double-gloved)- Lab coat or disposable gown- Chemical splash goggles- Respiratory protection (as determined by spill size and location)
Waste disposal - Nitrile gloves- Lab coat- Safety glasses

Operational Procedures for Safe Handling

Preparation of Stock Solutions
  • Weighing : Use a precision balance within the fume hood. Tare a suitable container (e.g., a microcentrifuge tube) before adding the powdered this compound.

  • Solubilization : Add the appropriate volume of DMSO to the powder to achieve the desired stock concentration.[2] Mix thoroughly by vortexing until the compound is fully dissolved.

  • Storage : Store the stock solution in a tightly sealed container at -80°C.[2] Clearly label the container with the compound name, concentration, date of preparation, and appropriate hazard warnings.

Use in Experiments
  • Dilution : Prepare working solutions by diluting the stock solution in the appropriate cell culture medium or buffer. This should also be done in a chemical fume hood.

  • Administration : When adding the diluted compound to cell cultures or administering it to animals, wear appropriate PPE as outlined in the table above.

  • Incubation : If experiments involve incubation at elevated temperatures, ensure that containers are properly sealed to prevent aerosolization.

Spill Cleanup
  • Evacuation : In the event of a significant spill, evacuate the immediate area and alert laboratory personnel.

  • Containment : For small spills, contain the spill using an appropriate absorbent material (e.g., chemical absorbent pads or granules).

  • Neutralization/Decontamination : As the specific reactivity of this compound is not fully documented, use a general-purpose laboratory decontaminant or a 70% ethanol solution to clean the affected area after absorbing the spill.

  • Disposal : All materials used for spill cleanup should be disposed of as hazardous chemical waste.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Unused this compound : Unused or expired solid compound and stock solutions should be disposed of as hazardous chemical waste. Do not pour down the drain.

  • Contaminated Labware : All disposable labware that has come into contact with this compound (e.g., pipette tips, microcentrifuge tubes, flasks) should be collected in a designated hazardous waste container.

  • Liquid Waste : Cell culture medium and other aqueous solutions containing this compound should be collected as hazardous chemical waste.

  • Animal Waste : If used in animal studies, excreta and bedding from treated animals may need to be handled as hazardous waste, in accordance with institutional guidelines.

All waste must be collected in properly labeled, sealed, and leak-proof containers for pickup by the institution's environmental health and safety department.

Visualizing the Mechanism and Workflow

Cardiac Myosin Signaling Pathway and Inhibition

Cardiac muscle contraction is driven by the interaction between myosin and actin filaments, a process powered by ATP hydrolysis.[5] this compound inhibits this process by stabilizing a state where the myosin head is not productively engaging with actin, thus reducing contractility.[1]

CardiacMyosinPathway cluster_0 Cardiac Myocyte Ca_influx Ca2+ Influx Troponin Troponin Complex Ca_influx->Troponin binds Tropomyosin Tropomyosin Shift Troponin->Tropomyosin induces Actin Actin Filament Tropomyosin->Actin exposes binding sites ActoMyosin Actin-Myosin Binding Actin->ActoMyosin Myosin Myosin Head (Relaxed) Myosin->Actin binds to Myosin->ActoMyosin PowerStroke Power Stroke (Contraction) ActoMyosin->PowerStroke initiates ATP_hydrolysis ATP Hydrolysis PowerStroke->ATP_hydrolysis coupled with Myosin_detached Myosin Head (Detached) ATP_hydrolysis->Myosin_detached causes detachment Myosin_detached->Myosin re-cocks Myosin_IN_1 This compound Myosin_IN_1->Myosin stabilizes closed state

Caption: Cardiac myosin contraction cycle and the inhibitory action of this compound.

Experimental Workflow for Handling this compound

This workflow outlines the key steps for safely incorporating this compound into a typical laboratory experiment.

ExperimentalWorkflow cluster_1 Preparation cluster_2 Experiment cluster_3 Cleanup & Disposal PPE_don Don Appropriate PPE Fume_hood Prepare Fume Hood PPE_don->Fume_hood Weigh Weigh this compound Fume_hood->Weigh Dissolve Dissolve in DMSO Weigh->Dissolve Store_stock Store Stock Solution at -80°C Dissolve->Store_stock Dilute Prepare Working Solution Store_stock->Dilute Treat Treat Cells/Animals Dilute->Treat Incubate Incubate Treat->Incubate Analyze Analyze Results Incubate->Analyze Decontaminate Decontaminate Work Area Analyze->Decontaminate Dispose_liquid Dispose of Liquid Waste Decontaminate->Dispose_liquid Dispose_solid Dispose of Solid Waste Decontaminate->Dispose_solid PPE_doff Doff PPE Dispose_liquid->PPE_doff Dispose_solid->PPE_doff

Caption: Step-by-step workflow for the safe handling of this compound.

By following these guidelines, researchers can safely and effectively utilize this compound in their studies, contributing to advancements in cardiovascular research while maintaining a secure laboratory environment. Always consult your institution's specific safety protocols and environmental health and safety department for additional guidance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.